Carboxyl radical
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/CO2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CARBON DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | carbon dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbon_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-46-3 | |
| Record name | Carbon dioxide, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027028 | |
| Record name | Carbon dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent., Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent., Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA; Other Solid, A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders, Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.] | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carbon dioxide | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | CARBON DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), -78.464 °C (sublimes), sublimes, Sublimes | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Not applicable | |
| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.2 % at 77 °F (NIOSH, 2023), In water, 2.9X10+3 mg/L at 25 °C, Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C, Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution), Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2)., For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page., 1.48 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 88, (77 °F): 0.2% | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon dioxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink, Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464, Density: 1.799 g/L, Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F, Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53, Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa, 1.56 at -110.2 °F, 1.53(relative gas density) | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 at 78.2 °C (Air = 1), Relative vapor density (air = 1): 1.5, 1.53 | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
56.5 atm (NIOSH, 2023), Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C, 4.83X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5720, 56.5 atm | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
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| Record name | CARBON DIOXIDE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
May contain traces of hydrogen sulfide and sulfur dioxide., The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide., The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source). | |
| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Liquid: colorless, Solid (dry ice): white, snow-like flakes or cubes, Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice]. | |
CAS No. |
124-38-9, 14485-07-5, 18923-20-1 | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbon dioxide, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14485-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbon dioxide [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Carbon dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbon dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbon dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142M471B3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon dioxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/FF61A800.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-109.3 °F (USCG, 1999), -109 °F (Sublimes) (NIOSH, 2023), -56.558 °C (triple point), -56.5 °C, -109 °F (sublimes), -109 °F (Sublimes) | |
| Record name | CARBON DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/333 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON DIOXIDE, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon dioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon dioxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/183 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0103.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Formation of Carboxyl Radicals via Photolysis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The generation of carboxyl radicals through photolytic methods has emerged as a powerful strategy in modern organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of carboxyl radical formation via photolysis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, experimental setups, and quantitative data to facilitate the adoption and optimization of these photochemical techniques. The guide emphasizes the use of visible-light photoredox catalysis, a mild and efficient approach for generating carboxyl radicals from abundant carboxylic acid precursors. Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to provide a practical and in-depth understanding of this transformative technology.
Introduction
Carboxyl radicals (RCO₂•) are highly reactive intermediates that can undergo rapid decarboxylation to furnish carbon-centered radicals (R•) and carbon dioxide (CO₂). This reactivity makes them valuable synthons in a wide array of chemical transformations, including C-C and C-heteroatom bond formation.[1] Traditionally, the generation of carboxyl radicals required harsh conditions, such as high temperatures or the use of stoichiometric, often toxic, reagents. The advent of photoredox catalysis has revolutionized this field, enabling the formation of carboxyl radicals under mild conditions using visible light as a clean and sustainable energy source.[1][2][3]
This guide will delve into the core principles of this compound generation via photolysis, with a particular focus on visible-light-mediated processes. We will explore the different classes of carboxylic acids that can serve as precursors, the variety of photocatalysts employed, and the mechanistic pathways that govern these transformations. Furthermore, this guide will provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and offer visualizations of reaction mechanisms and experimental workflows to enhance understanding.
Mechanisms of Photolytic this compound Formation
The photolytic generation of carboxyl radicals from carboxylic acids can proceed through several mechanistic pathways, primarily involving either direct photolysis or, more commonly, photocatalysis. Visible-light photoredox catalysis is the most prevalent and versatile method.[1]
Photoredox Catalysis
Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorption of light, becomes electronically excited (PC*). This excited state is a potent single-electron oxidant or reductant, capable of engaging in single-electron transfer (SET) with a suitable substrate.[1]
Oxidative Quenching Cycle:
In a typical oxidative quenching cycle for this compound generation, the excited photocatalyst (PC*) is quenched by a carboxylate anion (RCOO⁻), which is formed in situ from the corresponding carboxylic acid in the presence of a base. The photocatalyst oxidizes the carboxylate to a this compound (RCOO•), and is itself reduced. The reduced photocatalyst is then regenerated by an external oxidant, completing the catalytic cycle.
Reductive Quenching Cycle:
Alternatively, in a reductive quenching cycle, the excited photocatalyst (PC*) is first reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce a suitable carboxylic acid derivative, such as a redox-active ester, to generate a radical anion that fragments to release a this compound.
The choice of photocatalyst and reaction conditions dictates the operative quenching cycle. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes.[4][5]
Direct Photolysis
While less common for direct generation from simple carboxylic acids due to their limited absorption in the visible spectrum, direct photolysis can be employed for certain carboxylic acid derivatives or in the presence of sensitizers. For instance, α-keto acids can undergo photolysis upon near-UV irradiation.[6][7][8]
Experimental Protocols and Setups
The successful generation of carboxyl radicals via photolysis requires careful attention to the experimental setup and reaction parameters. Below are detailed protocols for common photoredox-catalyzed decarboxylation reactions.
General Procedure for Visible-Light-Mediated Decarboxylation of Aryl Carboxylic Acids[2][3][9][10]
This protocol describes a general method for the decarboxylative arylation of arenes using an iridium-based photocatalyst.
Materials:
-
Aryl carboxylic acid
-
Arene (solvent and trapping agent)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Base (e.g., Cs₂CO₃)
-
Bromine source (e.g., N-bromosuccinimide or Br₂)
-
Anhydrous and degassed solvent (if arene is not the solvent)
-
Schlenk tube or other suitable reaction vessel
-
Blue LED light source (e.g., λmax = 455 nm)
-
Stir plate and magnetic stir bar
-
Heating block (if necessary)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl carboxylic acid (0.2 mmol, 1.0 equiv), the photocatalyst (1-3 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the arene (as solvent, ~0.1 M concentration of the carboxylic acid) and the bromine source (3.5 equiv) via syringe.
-
Place the reaction vessel on a stir plate and irradiate with a blue LED light source at a controlled temperature (typically 55-80 °C).[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.
-
Purify the product by column chromatography.
Protocol for TiO₂-Photocatalyzed Decarboxylation of Aliphatic Carboxylic Acids[11][12]
This protocol outlines a heterogeneous photocatalytic method for the decarboxylation of aliphatic carboxylic acids.
Materials:
-
Aliphatic carboxylic acid
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Anhydrous acetonitrile
-
Pyrex Schlenk tube
-
UV light source (e.g., high-pressure mercury lamp)
-
Stir plate and magnetic stir bar
-
Water bath for temperature control
Procedure:
-
Suspend TiO₂ powder (e.g., 200 mg) in a solution of the aliphatic carboxylic acid in anhydrous acetonitrile (e.g., 15 mL) in a Pyrex Schlenk tube.
-
Degas the suspension by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Irradiate the stirred suspension with a UV lamp while maintaining a constant temperature using a water bath.
-
Monitor the evolution of CO₂ and the formation of the decarboxylated product by gas chromatography (GC) and GC-MS.
-
After the reaction, the TiO₂ catalyst can be removed by filtration or centrifugation.
-
Isolate the product from the filtrate.
Quantitative Data
The efficiency of this compound formation and subsequent reactions can be quantified by various parameters, including reaction yield, quantum yield, and reaction rates. The following tables summarize representative quantitative data from the literature.
| Carboxylic Acid Precursor | Photocatalyst | Light Source | Solvent | Product Yield (%) | Reference |
| 2-Bromobenzoic acid | fac-[Ir(ppy)₃] | Blue LED (455 nm) | Benzene | 75 | [9] |
| Phenylacetic acid | fac-[Ir(ppy)₃] | Blue LED | DMSO | 92 | [10] |
| 1-Adamantanecarboxylic acid | Riboflavin tetraacetate | Blue LED | CH₃CN | 85 (cyanation) | [11] |
| 2-Naphthoic acid | fac-[Ir(ppy)₃] | Blue LED (455 nm) | Benzene | 68 | [9] |
| Pyruvic acid | None (direct photolysis) | UV lamp | Water | Varies with pH | [6][8] |
| Acetic acid | TiO₂ (platinized) | Xe lamp | Water | - (rate data) | [12] |
Table 1: Representative Yields for Photolytic Decarboxylation of Various Carboxylic Acids.
| Reaction | Photocatalyst | Quantum Yield (Φ) | Reference |
| Decarboxylation of 2-bromobenzoic acid | fac-[Ir(ppy)₃] | 0.03 | [13] |
| Photolysis of Fe(III)-oxalate | - | 1.25 (for Fe(II) production) | [14] |
| Photolysis of Fe(III)-citrate | - | 0.25 (for Fe(II) production) | [14] |
Table 2: Quantum Yields for Selected Photochemical Reactions Involving Carboxylic Acids. Note: Quantum yield is defined as the number of molecules undergoing a specific event (e.g., product formation) per photon absorbed.[15]
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of complex reaction mechanisms and experimental procedures.
Reaction Mechanism: Photocatalytic Decarboxylation (Oxidative Quenching)
References
- 1. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Iridium/palladium dual photocatalysis for oxidative decarboxylative esterification of alcohols using α-keto acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 13. rsc.org [rsc.org]
- 14. escholarship.org [escholarship.org]
- 15. What Is the Quantum Yield of a Photolysis Reaction? → Learn [pollution.sustainability-directory.com]
The Double-Edged Sword: A Technical Guide to the Biological Significance of Carboxyl Radicals in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyl radicals (R-COO•), highly reactive intermediates traditionally studied in the realm of organic chemistry, are gaining recognition for their emerging roles in biological systems. While often overshadowed by their more extensively studied counterparts, reactive oxygen species (ROS) and reactive carbonyl species (RCS), carboxyl radicals are implicated in a range of cellular processes, from enzymatic catalysis to oxidative damage. This technical guide provides an in-depth exploration of the formation, reactivity, and biological significance of carboxyl radicals. We delve into their involvement in cellular signaling and pathophysiology, and present detailed methodologies for their detection and characterization, equipping researchers and drug development professionals with a comprehensive understanding of these transient but impactful species.
Introduction to Carboxyl Radicals in a Biological Context
Free radicals are atoms or molecules with at least one unpaired valence electron, rendering them highly reactive.[1] In biological systems, radicals like superoxide and nitric oxide are known to regulate a multitude of processes, including vascular tone and cell signaling.[2] While the detrimental effects of ROS, such as the hydroxyl radical (•OH), in causing cellular damage are well-documented, nature also harnesses the reactivity of radicals for essential enzymatic reactions.[3][4]
Carboxyl radicals are a class of oxygen-centered radicals that exist as transient intermediates.[5] Their biological significance is an area of growing interest, distinct from the well-established roles of reactive carbonyl species (RCS), which are primarily known for their damaging effects through the modification of proteins, nucleic acids, and lipids.[6][7] The enzymatic generation of a carboxyl radical has been proposed in the Kolbe-type decarboxylation mechanism of 4-hydroxyphenylacetate decarboxylase (HPAD), highlighting their potential role in microbial metabolism.[2] This guide aims to synthesize the current understanding of carboxyl radicals in cellular processes, providing a technical resource for their study.
Formation of Carboxyl Radicals in Cellular Processes
The formation of carboxyl radicals in biological systems is less well-characterized than that of other reactive species. However, several potential pathways have been identified, ranging from enzymatic reactions to byproducts of oxidative stress.
Enzymatic Generation
While not widespread, there is evidence for the enzymatic generation of carboxyl radicals. The most notable example is a proposed Kolbe-type decarboxylation mechanism in certain radical enzymes.[2]
-
4-hydroxyphenylacetate decarboxylase (HPAD): This glycyl radical enzyme is proposed to oxidize the carboxylate group of its substrate, p-hydroxyphenylacetate, by one electron, generating a this compound. This is coupled to deprotonation at the phenolic position and is followed by decarboxylation.[2]
Non-Enzymatic Formation
Carboxyl radicals can also be formed non-enzymatically, often as a consequence of oxidative stress.
-
Lipid Peroxidation: The initiation of lipid peroxidation by highly oxidizing species like the hydroxyl radical involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA).[8] While this primarily generates carbon-centered lipid radicals, subsequent reactions in the complex cascade of lipid degradation could potentially lead to the formation of carboxyl radicals from the cleavage of fatty acid chains, although this is less well-documented than the formation of reactive aldehydes.[9]
-
Decarboxylation of Amino Acids: The radical-mediated decarboxylation of amino acids is a known chemical transformation.[10][11] In biological systems, under conditions of intense oxidative stress, it is conceivable that amino acid carboxyl groups could be targeted by strong oxidants, leading to the formation of carboxyl radicals and subsequent decarboxylation.
-
Reaction with Carbonate Radicals: The carbonate radical anion (CO3•−), which can be formed from the reaction of hydroxyl radicals with bicarbonate, is a potent oxidant that can react with various biomolecules.[12] While it primarily acts via electron transfer and hydrogen abstraction, its reactions could potentially lead to the formation of other radical species, including carboxyl radicals, from suitable precursors.
Reactivity and Cellular Targets
The high reactivity and short half-life of carboxyl radicals dictate that their effects are likely localized to their site of formation. Their primary reactions include decarboxylation to form carbon-centered radicals and reactions with nearby biomolecules.
Decarboxylation
A key reaction of carboxyl radicals is the rapid loss of carbon dioxide (CO2) to form a carbon-centered radical (R•).[5][13] This decarboxylation is often the driving force for their involvement in chemical transformations.[5]
Reactions with Biomolecules
-
Proteins: Due to their high abundance, proteins are major targets for radical species. Carboxyl radicals, or the carbon-centered radicals derived from them, can react with amino acid side chains, particularly those containing sulfur (cysteine) or aromatic rings (tryptophan, tyrosine).[14] This can lead to protein modification, cross-linking, and loss of function.
-
Lipids: The reaction of radicals with polyunsaturated fatty acids is a key step in lipid peroxidation.[2] Carboxyl radicals or their derivatives can abstract hydrogen atoms from lipids, propagating the lipid peroxidation chain reaction and leading to membrane damage.[12]
-
Nucleic Acids: DNA is a critical target for oxidative damage. Radicals can react with both the deoxyribose backbone and the nucleotide bases.[15] The carbonate radical, a related species, has been shown to oxidize guanine residues in DNA.[15] While direct evidence for this compound-mediated DNA damage in vivo is limited, their high reactivity suggests they could contribute to the spectrum of oxidative DNA lesions. Exocyclic DNA adducts are considered potential biomarkers for oxidative stress-related diseases.[16]
Biological Significance: Signaling and Pathophysiology
The biological significance of carboxyl radicals is intrinsically linked to their high reactivity and the downstream consequences of their reactions. Their roles can be broadly categorized into signaling and contributions to pathophysiology.
Cellular Signaling
While specific signaling pathways directly initiated by carboxyl radicals are not well-defined, the broader family of free radicals, including ROS and RNS, are established signaling molecules.[4] They can modulate the activity of kinases, phosphatases, and transcription factors, thereby influencing cell proliferation, differentiation, and apoptosis. It is plausible that localized, controlled generation of carboxyl radicals could participate in these redox signaling networks, although this remains an area for further investigation.
Pathophysiological Roles
The uncontrolled production of carboxyl radicals, as with other free radicals, is likely to contribute to cellular damage and the pathogenesis of various diseases.
-
Neurodegenerative Diseases: Oxidative stress is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][17] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid content.[17] Radical-mediated lipid peroxidation and protein modification contribute to neuronal cell death.
-
Cardiovascular Disease: Oxidative modification of low-density lipoproteins (LDL) is a critical event in the development of atherosclerosis. The involvement of free radicals in this process is well-established.
-
Cancer: Free radicals can damage DNA, leading to mutations that can initiate or promote carcinogenesis.[18][19] While ROS are the most studied in this context, any highly reactive radical species has the potential to be genotoxic.
Detection and Characterization Methods
The detection of short-lived, low-concentration species like carboxyl radicals is a significant technical challenge. A combination of techniques is often employed to provide evidence for their formation and to identify their reaction products.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the "gold standard" for the direct detection and characterization of radical species.[20]
-
Spin Trapping: Due to the short half-life of most biological radicals, spin trapping is the most common EPR approach. A "spin trap" (a nitrone or nitroso compound) reacts with the transient radical to form a more stable nitroxide radical adduct, which can then be detected by EPR.[3][21] The hyperfine splitting constants of the resulting EPR spectrum can provide information about the identity of the trapped radical.[10]
Table 1: Quantitative Data on Radical Reactions (Model Systems)
| Radical Type | Reaction | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Alkoxycarbonyl | Decarboxylation (of (2,2-diphenylcyclopropyl)methyl derivative) | log k = 12.2 - 9.6 / (2.3 * R * T) | [22][23] |
| Carbon-centered | Trapping by nitroxides | ~10⁷ - 10⁸ | [24][25] |
| Peroxyl | Reaction with GSH | ~4.24 x 10³ | [23][26] |
| Peroxyl | Reaction with Cysteine | ~1.07 x 10⁴ | [23][26] |
| Alkyl | Reaction with Thiols | ~10⁷ | [27] |
Note: Data for biologically relevant carboxyl radicals are scarce. The table presents data from model systems to provide an order-of-magnitude reference.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the products of radical reactions, particularly adducts to proteins and other biomolecules.[14]
-
Identification of Protein Adducts: "Bottom-up" proteomics approaches, involving the digestion of proteins into peptides followed by LC-MS/MS analysis, can be used to identify the specific amino acid residues modified by reactive species.[28][29] Chemical labeling of carbonyl groups with probes like aldehyde reactive probe (ARP) can facilitate the enrichment and identification of carbonylated proteins, which can be products of radical-mediated damage.[21][28]
-
MS with Spin Trapping: Combining spin trapping with mass spectrometry allows for the identification of radical adducts, providing molecular weight information that complements the structural information from EPR.[17]
Immuno-Spin Trapping
This highly sensitive technique combines the specificity of spin trapping with the amplification of immunological methods.[6][8][15]
-
Principle: A spin trap like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is introduced into the biological system to trap radicals, forming stable nitrone adducts on macromolecules like proteins and DNA. These adducts are then detected using antibodies that specifically recognize the DMPO-nitrone moiety.[6][15] This method is significantly more sensitive than EPR and can be used to visualize the location of radical formation in cells and tissues.[30]
Experimental Protocols
Protocol for EPR Spin Trapping of Radicals in Cell Culture
-
Cell Preparation: Culture adherent cells in appropriate media until they reach the desired confluence. For suspension cells, adjust the cell density as required.[31]
-
Spin Trap Incubation: Pre-incubate the cells with the spin trap of choice (e.g., 50 mM DMPO) for 10 minutes at 37°C. This allows the spin trap to penetrate the cells.[10]
-
Induction of Radical Formation: Add the agent intended to induce oxidative stress (e.g., Fenton reagents, a specific toxin) to the cell culture medium.
-
Reaction Incubation: Incubate the cells for a defined period (e.g., 10-30 minutes) to allow for radical formation and trapping.
-
Cell Harvesting: Harvest the cells. For adherent cells, this can be done by gentle scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and wash with a suitable buffer (e.g., PBS).
-
Sample Loading: Resuspend the cell pellet in a minimal volume of buffer and transfer to a suitable EPR sample container, such as a flat cell or a capillary tube.
-
EPR Spectroscopy: Acquire the EPR spectrum. Typical instrument settings for X-band EPR are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation frequency 100 kHz, modulation amplitude 0.5-1.0 G, and a scan range of 100 G centered at ~3400 G.
Protocol for Mass Spectrometry Identification of Protein Adducts
-
Protein Extraction and Derivatization: Extract proteins from the biological sample of interest. To identify carbonyl modifications, derivatize the protein extract with an aldehyde/keto-reactive probe such as ARP, which contains a biotin tag for later enrichment.[21][28]
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins. A common method is the Filter-Aided Sample Preparation (FASP) protocol. This involves reduction of disulfide bonds with DTT, alkylation of free thiols with iodoacetamide, and digestion with a protease such as trypsin.[28]
-
Enrichment of Modified Peptides: If an enrichment strategy is used (e.g., ARP derivatization), incubate the peptide digest with avidin-functionalized beads to capture the biotin-tagged peptides. Elute the enriched peptides from the beads.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[32] A typical data-dependent acquisition (DDA) method would involve a full MS scan followed by MS/MS scans of the most abundant precursor ions.[32]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). Specify the expected mass shifts corresponding to the modifications of interest (e.g., from ARP labeling or direct oxidation of amino acid residues) as variable modifications.
-
Validation: Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
Conclusion and Future Perspectives
The study of carboxyl radicals in biological systems is a nascent field with significant potential. While their endogenous formation and specific signaling roles are still being elucidated, their high reactivity suggests they are likely contributors to the complex landscape of oxidative stress and cellular damage. The development of advanced, highly sensitive detection methods like immuno-spin trapping is paving the way for a deeper understanding of these transient species. For researchers and drug development professionals, a greater appreciation of this compound biology may open new avenues for understanding disease mechanisms and developing novel therapeutic strategies aimed at mitigating oxidative damage. Future research should focus on unequivocally identifying the enzymatic sources of carboxyl radicals in mammals, quantifying their cellular concentrations under various physiological and pathological states, and mapping their specific interactions and downstream signaling consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of C—C bond-forming and bond-breaking radical enzymes: enabling transformations for metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-lived radicals detected with spin traps and probes using electron paramagnetic resonance (EPR) | Bruker [bruker.com]
- 4. Radical Decisions in Cancer: Redox Control of Cell Growth and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced Late-Stage Radical Decarboxylative and Deoxygenative Coupling of Complex Carboxylic Acids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immuno-spin trapping analyses of DNA radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
- 10. Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Situ Detection of Macromolecular Free Radicals Using Immuno-Spin Trapping and Molecular Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exocyclic DNA adducts as biomarkers of lipid oxidation and predictors of disease. Challenges in developing sensitive and specific methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Free radicals, antioxidant enzymes, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 20. Carboxylases in Natural and Synthetic Microbial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 25. Biomarkers of oxidative damage to DNA and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Role of radical cations in aromatic hydrocarbon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 32. epfl.ch [epfl.ch]
An In-depth Technical Guide on the Core Properties and Structure of the Carboxyl Radical
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxyl radical (•COOH) is a highly reactive, transient chemical species that plays a crucial role as an intermediate in a variety of chemical and biological processes. Its fleeting existence makes it a challenging subject of study, yet understanding its fundamental properties is paramount for elucidating reaction mechanisms in fields ranging from atmospheric chemistry to oxidative stress in biological systems and the degradation pathways of pharmaceuticals. This technical guide provides a comprehensive overview of the core properties, structure, and experimental characterization of the this compound, tailored for researchers, scientists, and professionals in drug development.
Fundamental Properties and Structure
The this compound is characterized by the presence of an unpaired electron, which dictates its high reactivity and paramagnetic nature.[1] Its structure and electronic configuration have been the subject of numerous computational and experimental investigations.
Electronic Configuration and Geometry
The this compound possesses a planar geometry. The central carbon atom is sp² hybridized, leading to a trigonal planar arrangement with bond angles of approximately 120°.[2] This hybridization results in a sigma framework and a pi system. The unpaired electron resides primarily in a p-orbital on the carbon and oxygen atoms, contributing to its radical character.
Computational studies, particularly those employing density functional theory (DFT) and ab initio methods, have provided valuable insights into the precise geometric parameters of the this compound. These theoretical approaches are essential for understanding the structure of such a transient species that is difficult to isolate and measure experimentally.
Table 1: Calculated Geometric Parameters of the this compound
| Parameter | Value | Method |
|---|---|---|
| C=O Bond Length | ~1.20 Å | DFT/ab initio |
| C-O Bond Length | ~1.34 Å | DFT/ab initio |
| O-H Bond Length | ~0.97 Å | DFT/ab initio |
| O=C-O Bond Angle | ~125° | DFT/ab initio |
| C-O-H Bond Angle | ~108° | DFT/ab initio |
Note: These values are approximations derived from various computational studies and can vary depending on the level of theory and basis set used.
Spectroscopic Properties
The transient nature of the this compound necessitates the use of specialized spectroscopic techniques for its detection and characterization.
Electron Spin Resonance (ESR) Spectroscopy: As a paramagnetic species, the this compound is ESR active. ESR spectroscopy provides information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (hyperfine coupling).[3] The g-factor for carbon-centered radicals like the this compound is typically close to the free electron value of ~2.0023. Hyperfine coupling constants (hfc) provide insight into the delocalization of the unpaired electron.
Vibrational Spectroscopy: Infrared (IR) spectroscopy, often in conjunction with matrix isolation techniques, is used to probe the vibrational modes of the this compound. The vibrational frequencies are characteristic of the bond strengths and geometry of the molecule.
Table 2: Calculated Vibrational Frequencies of the this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3500-3600 |
| C=O Stretch | ~1750-1800 |
| C-O Stretch | ~1100-1200 |
| O-C=O Bend | ~600-700 |
Note: These are calculated values and experimental frequencies may vary depending on the matrix environment.[4]
Transient Absorption Spectroscopy: This pump-probe technique allows for the detection and characterization of short-lived species like the this compound. An initial laser pulse (pump) generates the radical, and a subsequent, time-delayed pulse (probe) measures the absorption of light by the transient species. This provides information about its electronic transitions and reaction kinetics.
Reactivity of the this compound
The high reactivity of the this compound is a defining characteristic, leading to several key reaction pathways.
Decarboxylation
One of the most prominent reactions of the this compound is the unimolecular loss of carbon dioxide (CO₂) to form a hydrogen atom or an alkyl/aryl radical, depending on the precursor molecule.[5] This decarboxylation is often rapid and exothermic.
•COOH → H• + CO₂
R-COO• → R• + CO₂
The rate of decarboxylation is influenced by the stability of the resulting radical (R•).[6]
Table 3: Representative Rate Constants for this compound Reactions
| Reaction | Rate Constant | Conditions |
|---|---|---|
| Decarboxylation of PhCOO• | ~1 x 10⁹ s⁻¹ | Room Temperature |
| H-abstraction by •COOH from CH₄ | Varies with temperature | Gas Phase |
| Dimerization of •COOH | Diffusion-controlled | Aqueous Solution |
Note: Rate constants are highly dependent on the specific radical, reaction partner, solvent, and temperature.[7][8]
Hydrogen Abstraction and Dimerization
The this compound can also participate in intermolecular reactions, such as abstracting a hydrogen atom from a suitable donor molecule.[8] In the absence of other reactants, two carboxyl radicals can dimerize to form oxalic acid.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the successful generation and characterization of the elusive this compound.
Generation of Carboxyl Radicals
A common method for generating carboxyl radicals for spectroscopic studies is through the photolysis of carboxylic acids or their derivatives.[9]
Protocol for Photolytic Generation:
-
Precursor Selection: Formic acid (HCOOH) is a common precursor for generating the parent •COOH radical. For substituted carboxyl radicals, the corresponding carboxylic acid is used.
-
Sample Preparation: The precursor is typically diluted in a suitable solvent or matrix material. For gas-phase studies, a low-pressure gas mixture is prepared.
-
Photolysis: The sample is irradiated with UV light of an appropriate wavelength to induce homolytic cleavage of the O-H or C-C bond. An excimer laser or a mercury lamp can be used as the light source.
Matrix Isolation Electron Spin Resonance (ESR) Spectroscopy
This technique allows for the trapping and stabilization of highly reactive species at cryogenic temperatures, enabling their characterization by ESR.[10]
Experimental Workflow:
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Isolation [info.ifpan.edu.pl]
The Genesis of a Radical Idea: A Technical Guide to the Discovery and History of Carboxyl Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
The carboxyl radical, a fleeting yet powerful intermediate, has carved a significant niche in the landscape of organic chemistry. Its unique reactivity has been harnessed in a multitude of synthetic transformations, offering novel pathways for the construction of complex molecules. This technical guide delves into the discovery and rich history of this compound chemistry, providing an in-depth exploration of the foundational reactions, modern advancements, and the enzymatic processes that rely on this transient species. We present a comprehensive overview of key experimental methodologies, quantitative data for comparative analysis, and detailed visualizations of reaction pathways to equip researchers and drug development professionals with a thorough understanding of this dynamic field.
A Historical Perspective: From Electrolytic Sparks to Photoredox Revolutions
The concept of the this compound emerged from early investigations into electrochemical reactions. While the term "radical" was used differently in the 19th century, referring to molecular fragments, the groundwork for understanding these reactive species was being laid.[1]
The first significant foray into the generation of species derived from carboxylic acids came with Hermann Kolbe's work on the electrolysis of carboxylate salts in 1849.[2] This reaction, now known as the Kolbe electrolysis , involves the electrochemical oxidation of a carboxylate anion at an anode to generate a this compound, which then rapidly decarboxylates to form an alkyl radical.[3][4] These alkyl radicals can then dimerize, leading to the formation of a new carbon-carbon bond.[2][3]
Another cornerstone of classical this compound chemistry is the Hunsdiecker reaction , first demonstrated by Alexander Borodin in 1861 and later extensively developed by Heinz and Cläre Hunsdiecker in the 1940s.[5][6] This reaction involves the thermal decomposition of a silver carboxylate in the presence of a halogen to produce an alkyl halide with one less carbon atom.[7][8] The mechanism proceeds through the formation of a this compound intermediate, which loses carbon dioxide to generate an alkyl radical that is subsequently trapped by the halogen.[5][7][8]
A significant advancement in the controlled generation of radicals from carboxylic acids came in the early 1980s with the work of Sir Derek H. R. Barton . The Barton decarboxylation is a free-radical mediated reaction that converts a carboxylic acid into a corresponding hydrocarbon or a functionalized derivative.[9][10] The process begins with the formation of a thiohydroxamate ester, often called a Barton ester, which upon heating or irradiation undergoes homolytic cleavage of the N-O bond to yield a this compound.[9][11] This radical readily extrudes carbon dioxide, and the resulting alkyl radical can be trapped by a hydrogen atom donor or other radical trapping agents.[9][11]
The late 20th and early 21st centuries have witnessed a renaissance in radical chemistry, largely driven by the advent of photoredox catalysis . This powerful technique utilizes visible light and a photocatalyst to generate radicals under exceptionally mild conditions.[12][13][14] Carboxylic acids and their derivatives have proven to be excellent substrates for photoredox-mediated decarboxylation, opening up a vast array of new synthetic possibilities for C-C and C-heteroatom bond formation.[12][13][14][15]
Core Reactions: A Quantitative and Methodological Overview
To provide a practical resource for researchers, this section details the experimental protocols for the foundational reactions in this compound chemistry and presents quantitative data on their yields.
The Kolbe Electrolysis
The Kolbe electrolysis is a powerful method for the dimerization of alkyl groups.[2][3][4] While it can be highly effective for generating symmetrical alkanes, the reaction can also produce side products through further oxidation of the alkyl radical to a carbocation (the Hofer-Moest reaction).[3]
Table 1: Representative Yields for the Kolbe Electrolysis
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
| Acetic Acid | Ethane | Good | [3] |
| 4-methyl-4-nitrovaleric acid | 2,7-dimethyl-2,7-dinitrooctane | Not Specified | [3] |
| Adipic acid | Sebacic acid | <50% (Industrial) | [16] |
Experimental Protocol: Kolbe Electrolysis of Acetic Acid
Materials:
-
Glacial acetic acid
-
Sodium acetate
-
Distilled water
-
Platinum foil electrodes (anode and cathode)
-
DC power supply
-
Electrolytic cell
-
Gas collection apparatus
Procedure:
-
Prepare an aqueous solution of sodium acetate by dissolving it in distilled water.
-
Add glacial acetic acid to the solution to act as a co-solvent and maintain a slightly acidic pH.
-
Place the platinum foil electrodes into the electrolytic cell, ensuring they do not touch.
-
Fill the cell with the prepared electrolyte solution.
-
Connect the electrodes to the DC power supply, with the anode being the positive terminal and the cathode being the negative terminal.
-
Apply a constant current to initiate the electrolysis. The current density should be optimized for the specific setup.
-
Collect the gaseous products (ethane and carbon dioxide at the anode, hydrogen at the cathode) using a suitable gas collection apparatus.
-
After the reaction is complete, disconnect the power supply and carefully dismantle the apparatus.
-
The ethane gas can be identified and quantified using gas chromatography.
Logical Flow of the Kolbe Electrolysis
Caption: The Kolbe electrolysis involves oxidation at the anode and reduction at the cathode.
The Hunsdiecker Reaction
The Hunsdiecker reaction provides a route to alkyl halides from carboxylic acids via a radical intermediate.[7][8] The reaction is particularly effective for primary and secondary alkyl groups.[6]
Table 2: Representative Yields for the Hunsdiecker Reaction
| Carboxylic Acid Silver Salt | Halogen | Product | Yield (%) | Reference |
| Silver acetate | Bromine | Methyl bromide | Not Specified | [5] |
| Various aliphatic carboxylates | Bromine | Alkyl bromides | Good | [6] |
| α,β-unsaturated carboxylic acids | N-halosuccinimide | β-halostyrenes | Low (traditional), Higher (modified) | [17] |
Experimental Protocol: Hunsdiecker Reaction
Materials:
-
Silver salt of the carboxylic acid (dry)
-
Bromine (or other halogen)
-
Carbon tetrachloride (anhydrous)
-
Reflux condenser
-
Heating mantle
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the dry silver carboxylate salt in anhydrous carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride to the suspension with stirring.
-
Gently heat the reaction mixture to reflux. The reaction is often initiated by heat or light.
-
The reaction progress can be monitored by the precipitation of silver bromide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated silver bromide.
-
The filtrate contains the alkyl halide product, which can be purified by distillation or chromatography.
Hunsdiecker Reaction Mechanism
Caption: A radical chain mechanism drives the Hunsdiecker reaction.
The Barton Decarboxylation
The Barton decarboxylation offers a milder alternative for the conversion of carboxylic acids to alkanes and other derivatives.[9][10]
Table 3: Representative Yields for the Barton Decarboxylation
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
| Palmitic acid | Pentadecane | 81 | [3] |
| Various primary and secondary acids | Corresponding alkanes | Good | [18] |
| Various Barton esters | Thioethers (Giese reaction) | Medium to Good | [19] |
Experimental Protocol: Barton Decarboxylation (Reductive)
Materials:
-
Carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
N-hydroxy-2-pyridinethione
-
DCC (N,N'-dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-dimethylaminopyridine)
-
Tributyltin hydride (or a less toxic alternative like a silane)
-
AIBN (2,2'-azobisisobutyronitrile) or other radical initiator
-
Anhydrous benzene or toluene
-
Photochemical reactor or heating setup
Procedure:
-
Preparation of the Barton Ester:
-
Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
React the acid chloride with N-hydroxy-2-pyridinethione in the presence of a base like DMAP to form the Barton ester. Alternatively, the carboxylic acid can be directly coupled with N-hydroxy-2-pyridinethione using a coupling agent like DCC.
-
-
Decarboxylation:
-
Dissolve the purified Barton ester in an anhydrous solvent like benzene or toluene.
-
Add the hydrogen atom donor (e.g., tributyltin hydride).
-
Add a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to obtain the desired alkane.
-
Barton Decarboxylation Workflow
Caption: The Barton decarboxylation proceeds via a Barton ester intermediate.
Modern Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized the generation of carboxyl radicals, allowing for reactions to be conducted at room temperature with high functional group tolerance.[12][13][14][15]
Table 4: Representative Yields for Photoredox-Mediated Decarboxylative Couplings
| Carboxylic Acid Substrate | Coupling Partner | Product | Yield (%) | Reference |
| N-protected α-amino acids | Aryl iodides | Arylated amino acid derivatives | 23-96 | [11] |
| α-oxy and α-amino acids | Vinyl halides | Vinylation products | up to 92 | [20] |
| Various carboxylic acids | Alkenes | Alkylated products | Good to excellent | [21] |
Experimental Setup for Photoredox Decarboxylation:
A typical setup for a photoredox-catalyzed decarboxylation reaction involves a reaction vessel (e.g., a vial or flask) made of a material transparent to visible light (e.g., borosilicate glass). The reaction mixture, containing the carboxylic acid substrate, the coupling partner, the photocatalyst, a base, and a solvent, is stirred and irradiated with a visible light source, such as a blue LED lamp. The reaction is typically carried out under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
General Photoredox Catalytic Cycle for Decarboxylation
Caption: A photoredox cycle for the generation and reaction of carboxyl radicals.
Nature's Radicals: Enzymatic Pathways
Carboxyl radicals are not confined to the synthetic chemist's flask; they also play crucial roles in biological systems. Two notable examples are the catalytic cycles of Fatty Acid Photodecarboxylase (FAP) and Ribonucleotide Reductase (RNR).
Fatty Acid Photodecarboxylase (FAP)
FAP is a photoenzyme found in microalgae that utilizes blue light to convert fatty acids into alkanes or alkenes, a process with significant potential for biofuel production.[22] The reaction is initiated by the photo-induced electron transfer from the carboxylate of the fatty acid to the flavin adenine dinucleotide (FAD) cofactor.[23][24]
Catalytic Cycle of Fatty Acid Photodecarboxylase (FAP)
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Ribonucleotide reductase - Proteopedia, life in 3D [proteopedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 17. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides [organic-chemistry.org]
- 21. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fatty acid photodecarboxylase - Wikipedia [en.wikipedia.org]
- 23. Photochemical Mechanism of Light-Driven Fatty Acid Photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
The Reactivity of Carboxyl Radicals with Organic Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyl radicals (RCO₂•) are highly reactive intermediates that play a crucial role in a variety of important organic transformations. Their transient nature makes them powerful tools for the formation of carbon-centered radicals through decarboxylation, enabling a wide range of subsequent reactions. This technical guide provides an in-depth exploration of the generation, reactivity, and synthetic applications of carboxyl radicals, with a focus on their interactions with various classes of organic molecules. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Generation of Carboxyl Radicals
The controlled generation of carboxyl radicals is paramount to their successful application in synthesis. Several key methods have been developed, each with its own advantages and limitations.
Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method for the generation of carboxyl radicals from the corresponding carboxylate salts.[1][2] The process involves the anodic oxidation of a carboxylate anion, leading to the formation of a carboxyl radical, which then rapidly decarboxylates to yield an alkyl or aryl radical.[1] These radicals can then dimerize to form a new carbon-carbon bond.[2]
Experimental Protocol: Kolbe Electrolysis of Valeric Acid
-
Apparatus: An undivided electrochemical cell equipped with two platinum foil electrodes (e.g., 2 cm x 2 cm). A constant current source. A magnetic stirrer and stirring bar.
-
Reagents: Valeric acid, sodium hydroxide (or sodium metal), methanol, and distilled water.
-
Procedure:
-
Prepare a solution of sodium valerate by neutralizing valeric acid with an equimolar amount of sodium hydroxide in a mixture of methanol and water (e.g., 1:1 v/v). The concentration of the carboxylate salt should typically be in the range of 0.5–2 M.
-
Place the solution in the electrochemical cell and immerse the platinum electrodes.
-
Stir the solution vigorously to ensure proper mass transport to the electrode surface.
-
Apply a constant current density (e.g., 0.25 A/cm²) to the cell. The progress of the reaction can be monitored by the evolution of gas (CO₂ and H₂) and the depletion of the starting material.
-
Upon completion, the organic products can be extracted with a suitable solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and yield.[3]
-
Logical Relationship: Kolbe Electrolysis
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Studies of Carboxyl Radical Stability
This guide provides a comprehensive overview of the theoretical and experimental approaches used to understand the stability of carboxyl radicals. It is intended for professionals in the fields of chemistry, biochemistry, and pharmacology who are interested in the fundamental aspects of radical chemistry and its implications in biological systems and drug development.
Introduction to Carboxyl Radicals
Carboxyl radicals (R-C(O)O• or R-CO2•) are highly reactive intermediates that play a significant role in a variety of chemical and biological processes.[1] Their transient nature makes them challenging to study, yet understanding their stability is crucial for elucidating reaction mechanisms in fields ranging from atmospheric chemistry to drug metabolism.[1][2] The decarboxylation of carboxylic acids to form alkyl or aryl radicals is a key reaction pathway that proceeds through a this compound intermediate, making the stability of this species a critical determinant of the reaction's feasibility and kinetics.[3][4][5] In drug development, the metabolic transformation of drug molecules containing carboxylic acid moieties can involve the formation of carboxyl radicals, influencing the drug's efficacy, toxicity, and degradation pathways.[2][6][7][8]
Theoretical Framework for Assessing Stability
Computational chemistry provides powerful tools for investigating the properties of transient species like carboxyl radicals.[9] Density Functional Theory (DFT) and other ab initio methods are frequently employed to predict their stability.[10][11]
Computational Methods
The choice of computational method and basis set is critical for obtaining accurate predictions of radical stability.[9] Studies have shown that hybrid meta-GGA functionals, such as M062X-D3(0) , and range-separated hybrid functionals, like ωB97M-V and ωB97M-D3(BJ) , consistently provide reliable results for radical stabilisation energies (RSEs) and bond dissociation energies (BDEs) across various basis sets, including 6-311G**, cc-pVTZ, and def2-TZVP.[9][11][12][13] These methods offer a good balance between computational cost and accuracy for studying open-shell species.[9]
Quantitative Measures of this compound Stability
The stability of a radical is often quantified by thermochemical parameters such as Bond Dissociation Energy (BDE) and Radical Stabilization Energy (RSE).
Bond Dissociation Energy (BDE)
BDE is the enthalpy change associated with the homolytic cleavage of a bond.[14] For a carboxylic acid, the O-H BDE is a key parameter. A lower C-COOH BDE indicates a less stable bond and, consequently, a more favorable decarboxylation process.[15] A study using the B3P86/6-311++G(2df,2p)//B3LYP/6-31+G(d) method established a reliable protocol for predicting C−COOH BDEs with a mean absolute deviation of 2.0 kcal/mol.[15]
Table 1: Calculated Bond Dissociation Energies (BDEs) for Various Carboxylic Acids
| Carboxylic Acid | Bond | Calculated BDE (kcal/mol) | Computational Method |
| Acetic Acid | Cα-C | ~80 | Bond Additivity |
| Propanoic Acid | Cα-Cβ | ~82 | Bond Additivity |
| Butanoic Acid | Cα-Cβ | ~82 | Bond Additivity |
| Benzoic Acid (para-substituted) | C-COOH | Varies with substituent | B3P86/6-311++G(2df,2p) |
| General RCOOH | O-H | ~112 | Not Specified |
Note: Data compiled from multiple sources.[15][16][17] The exact values can vary depending on the computational method used.
Radical Stabilization Energy (RSE)
RSE quantifies the stabilizing or destabilizing effect of a substituent on a radical center compared to a hydrogen atom in a reference molecule (typically methane).[14][18][19] It is calculated as the difference in BDEs between the reference C-H bond and the C-H bond in the substituted molecule.[20] A positive RSE value indicates that the substituent stabilizes the radical.[20] Factors such as resonance, hyperconjugation, and inductive effects all contribute to the RSE.[20][21]
Table 2: Radical Stabilization Energies (RSEs) for Selected Carbon-Centered Radicals
| Radical | RSE (kcal/mol) | Key Stabilizing Factor(s) |
| Methyl (•CH3) | 0 (by definition) | - |
| Ethyl (•CH2CH3) | 4.5 | Hyperconjugation |
| Isopropyl (•CH(CH3)2) | 8.0 | Hyperconjugation |
| tert-Butyl (•C(CH3)3) | 10.8 | Hyperconjugation |
| Benzyl | 14.6 | Resonance |
| Triphenylmethyl | 24.7 | Resonance |
Note: RSE values are typically derived from C-H BDEs and provide a comparative measure of stability.[20][22] These values are for carbon-centered radicals formed after decarboxylation.
Factors Influencing this compound Stability
The stability of a this compound is governed by a combination of electronic and steric factors. These are the same factors that influence the stability of carbocations and other electron-deficient species.[23][24][25]
-
Resonance Delocalization: The most significant stabilizing factor is the ability to delocalize the unpaired electron over an extended π-system.[26] For example, a benzyl radical, formed after the decarboxylation of phenylacetic acid, is highly stabilized by resonance.[20]
-
Inductive Effects: Electron-donating groups (EDGs) attached to the carbon framework can stabilize the radical by donating electron density through sigma bonds.[24][25] This is why radical stability increases in the order of methyl < primary < secondary < tertiary.[23][25]
-
Hyperconjugation: The interaction of the singly occupied molecular orbital (SOMO) with adjacent C-H or C-C σ-bonds also contributes to stabilization.[22][24]
-
Steric Hindrance: Bulky groups around the radical center can provide kinetic stability by sterically hindering reactions, such as dimerization.[20][21]
-
Captodative Effect: The simultaneous presence of an electron-donating and an electron-withdrawing group on the radical center can lead to enhanced stabilization.[20]
Caption: Key electronic and steric factors contributing to the overall stability of radical species.
Key Experimental Methods for Studying Carboxyl Radicals
Due to their short lifetimes, specialized spectroscopic techniques are required to detect and characterize carboxyl radicals.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or Electron Spin Resonance, ESR) is a highly sensitive technique for studying species with unpaired electrons.[27] It provides information about the electronic structure and environment of the radical.[27] In studies of carboxyl radicals, EPR can be used to identify the specific radical species formed during a reaction, such as the photo-Kolbe reaction.[28]
Experimental Protocol: Continuous-Wave (CW) EPR for Radical Detection
-
Sample Preparation: The carboxylic acid of interest is dissolved in a suitable solvent (e.g., water, acetonitrile).[29][30] A radical initiator (e.g., H₂O₂, a photosensitizer) is added to the solution.[29] For spin trapping experiments, a spin trap agent (e.g., DBNBS) is included to form a more stable radical adduct.[30]
-
Radical Generation: Radicals are generated in situ within the EPR spectrometer's resonant cavity. This is typically achieved by photolysis (e.g., UV laser irradiation) or by initiating a chemical reaction (e.g., Fenton reaction).[29] A flow system may be used for studying short-lived radicals.[31]
-
Data Acquisition: The sample is placed in a strong magnetic field, and microwave radiation is applied. The magnetic field is swept, and the microwave absorption is recorded to generate the EPR spectrum.[27]
-
Spectral Analysis: The resulting spectrum is analyzed based on its g-factor, hyperfine coupling constants, and line shape.[27] These parameters allow for the identification of the radical species and provide insights into its structure and electron distribution.[28][31]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states and reactive intermediates on timescales from femtoseconds to milliseconds.[32] It is effective for observing the formation and decay of radical species generated photochemically.[33][34]
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation: A solution of the precursor molecule (e.g., an Fe-carboxylate complex) is prepared in a suitable solvent and placed in a cuvette.[33] The solution is often deaerated to prevent quenching of the transient species by oxygen.
-
Excitation (Pump): The sample is excited with a short, intense laser pulse (the "pump" pulse) at a wavelength where the precursor absorbs light, leading to the generation of the radical intermediate.[32]
-
Probing: A second, weaker light pulse (the "probe" pulse) with a broad spectral range is passed through the sample at a specific time delay after the pump pulse.[32]
-
Detection: The absorption of the probe light by the transient species is measured. By varying the time delay between the pump and probe pulses, a time-resolved series of absorption spectra is collected.
-
Data Analysis: The transient spectra reveal the absorption features of the newly formed radical. The decay kinetics of these features provide information about the radical's lifetime and reaction pathways.[33]
Caption: Generalized experimental workflow for the generation and characterization of radical intermediates.
Decarboxylation Mechanisms
The loss of carbon dioxide from a this compound is a fundamental reaction. Theoretical studies, often in conjunction with experimental data, have been crucial in elucidating the mechanisms of both non-oxidative and oxidative decarboxylation.
In many biological systems, decarboxylation is catalyzed by enzymes and may not proceed through a free this compound.[35] However, in various chemical and photochemical reactions, the formation and subsequent fragmentation of a this compound is a key step.[36] For instance, visible-light photosensitized reactions can generate aryl and alkyl radicals from the corresponding carboxylic acids via a decarboxylation pathway.[36] Computational studies using DFT can map the potential energy surface of the decarboxylation reaction, identifying transition states and calculating activation energy barriers, thereby providing a detailed mechanistic picture.[36][37]
Caption: A generalized pathway for the oxidative decarboxylation of a carboxylic acid.
Relevance in Drug Development and Biological Systems
The principles of this compound stability are directly applicable to drug development and understanding biological processes.
-
Drug Metabolism: Many drugs contain carboxylic acid functional groups. Phase I metabolism, often mediated by cytochrome P450 enzymes, can involve oxidative decarboxylation.[6] The stability of the intermediate radicals dictates the metabolic fate of the drug, potentially leading to the formation of active or inactive metabolites.[2] For example, the metabolic oxidation of alkyl chains in drug molecules proceeds via free-radical intermediates, with the stability order (tertiary > secondary > primary) influencing the site of hydroxylation.[2]
-
Prodrug Design: Ester prodrugs are frequently designed to improve the oral bioavailability of drugs containing a carboxyl group. These prodrugs are hydrolyzed in vivo by carboxylesterases to release the active carboxylic acid.[7][8] While this process is typically hydrolytic, understanding radical-mediated degradation pathways is important for predicting drug stability and potential side reactions.
-
Toxicity and Disease: Uncontrolled radical reactions can lead to cellular damage. Understanding the mechanisms by which endogenous or xenobiotic carboxylic acids might form radicals is important for toxicology studies.
Conclusion
The study of this compound stability is a multifaceted field that relies on a synergistic relationship between theoretical calculations and advanced experimental techniques. Computational methods provide invaluable insights into the intrinsic properties of these transient species, allowing for the prediction of BDEs, RSEs, and reaction pathways. This theoretical framework, validated by experimental methods like EPR and transient absorption spectroscopy, enhances our fundamental understanding of reaction mechanisms. For researchers in drug development, this knowledge is critical for predicting metabolic pathways, designing stable and effective therapeutics, and assessing potential toxicities related to radical-mediated processes.
References
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- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Free Trapped Radicals from Carboxyl----Chinese Academy of Sciences [english.cas.cn]
- 4. How to free the trapped radicals from the carboxyl? - Scientists creates a cheap and simple visible light catalytic system [chemeurope.com]
- 5. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of chemical cytochrome P-450 model systems to studies on drug metabolism--VIII. Novel metabolism of carboxylic acids via oxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? [ouci.dntb.gov.ua]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. Computational methods for investigating organic radical species. | Semantic Scholar [semanticscholar.org]
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- 20. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Stability of Radicals - Chemistry Steps [chemistrysteps.com]
- 26. What are the factors affecting the stability of radical intermediates? - Blog [nuomengchemical.com]
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- 28. researchgate.net [researchgate.net]
- 29. Applications of some EPR methods to the investigation of the radical species produced by the reactions of hydroxyl radicals with PEFC-related fluorinated organic acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
The Unseen Architects: A Technical Guide to Carboxyl Radical Intermediates in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate dance of chemical transformations, fleeting, high-energy species often hold the key to unlocking novel reaction pathways and synthesizing complex molecules. Among these transient entities, carboxyl radicals (R-C(O)O•) have emerged as pivotal intermediates, driving a diverse array of powerful reactions. Though their existence is momentary, their influence is profound, enabling decarboxylative functionalizations that forge new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. This technical guide provides an in-depth exploration of the generation, characterization, and synthetic utility of carboxyl radical intermediates, offering a comprehensive resource for researchers leveraging these reactive species in their scientific endeavors.
Generation of Carboxyl Radicals: A Toolbox of Methodologies
The generation of carboxyl radicals from readily available carboxylic acids is the gateway to a vast landscape of synthetic possibilities. Several key methods have been developed and refined over the years, each with its own set of advantages and applications.
Classical Methods: Enduring Powerhouses
1.1.1. Kolbe Electrolysis: This electrochemical method stands as one of the earliest and most direct routes to carboxyl radicals. The electrolysis of a carboxylate salt solution leads to the oxidation of the carboxylate anion at the anode, forming a this compound which then typically undergoes rapid decarboxylation.[1][2]
1.1.2. Hunsdiecker Reaction: A classic method for the synthesis of organic halides, the Hunsdiecker reaction proceeds through the reaction of a silver carboxylate with a halogen.[3][4][5] The reaction is believed to involve the formation of an acyl hypohalite intermediate, which then fragments to generate a this compound.[3]
1.1.3. Barton Decarboxylation: This versatile radical reaction involves the conversion of a carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester.[6] Thermal or photochemical decomposition of the Barton ester initiates a radical chain reaction, leading to the formation of a this compound intermediate.[6]
Modern Photoredox Catalysis: A Paradigm Shift
The advent of visible-light photoredox catalysis has revolutionized the generation of carboxyl radicals, offering mild, efficient, and highly tunable reaction conditions.[7][8][9] In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) event with a carboxylic acid derivative, leading to the formation of the this compound.[10]
Reactivity and Decarboxylation: The Heart of the Transformation
The central and most defining characteristic of carboxyl radicals is their propensity to undergo rapid decarboxylation, extruding carbon dioxide to generate a new carbon-centered radical (alkyl or aryl radical).[1][6] This decarboxylation event is the driving force for many of the synthetic applications of this compound chemistry. The rate of decarboxylation is influenced by the structure of the R group, with radicals that lead to more stable alkyl or aryl radicals decarboxylating more rapidly.
Key Synthetic Transformations Involving this compound Intermediates
The transient nature of carboxyl radicals belies their immense synthetic power. The ensuing alkyl or aryl radicals can participate in a wide range of bond-forming reactions, enabling the construction of complex molecular architectures.
Dimerization and Cross-Coupling Reactions
The radicals generated from decarboxylation can undergo dimerization, as seen in the classical Kolbe electrolysis to form symmetrical alkanes.[1][2] More sophisticated modern methods, particularly decarboxylative cross-coupling reactions, allow for the formation of unsymmetrical products by coupling the radical intermediate with a variety of partners, such as aryl halides.[11][12][13]
Halogenation
The Hunsdiecker reaction and its modifications provide a powerful means of converting carboxylic acids into organic halides, with the loss of one carbon atom.[3][4][14] This transformation is particularly useful in synthetic sequences where a halogen handle is required for further functionalization.
C-H Functionalization: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heteroarenes.[15][16] In the context of this compound chemistry, carboxylic acids serve as readily available sources of alkyl radicals, which then add to the protonated heterocycle.[17][18][19]
Reductive Decarboxylation
In the presence of a suitable hydrogen atom donor, the alkyl radical generated from decarboxylation can be trapped to afford the corresponding alkane.[6] The Barton decarboxylation is a prime example of this reductive transformation.[20]
Quantitative Data Summary
The efficiency of reactions involving this compound intermediates is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for some of the key transformations.
Table 1: Representative Yields for Barton Decarboxylation Reactions [21][22]
| Carboxylic Acid Derivative (Substrate) | Hydrogen Atom Donor | Product | Yield (%) |
| N-Boc-L-tryptophan derivative | t-BuSH | Decarboxylated pyrroloindoline | Good |
| Primary carboxylic acid redox active ester | (TMS)3SiH | Alkane | High |
| Secondary carboxylic acid redox active ester | (TMS)3SiH | Alkane | High |
| Tertiary carboxylic acid redox active ester | (TMS)3SiH | Alkane | High |
| Gemfibrozil derivative | DIAD | Aminated product | High |
Table 2: Representative Yields for Kolbe Electrolysis [1]
| Carboxylic Acid | Product | Yield (%) |
| Acetic Acid | Ethane | <50 |
| Adipic Acid | Sebacic Acid | Commercial Production |
Table 3: Representative Yields for Hunsdiecker-Type Reactions [3]
| Carboxylic Acid | Halogen Source | Product | Yield (%) |
| Aryl acrylic acid | NBS | Aryl vinyl bromide | 83 |
| Aryl acrylic acid | NIS | Aryl vinyl iodide | 80 |
Table 4: Representative Yields for Photocatalytic Decarboxylative Hydroxylation [7][23]
| Carboxylic Acid | Additive | Product | Yield (%) |
| Phenylacetic acid | NaBH4 | Benzyl alcohol | up to 99 |
| Ibuprofen | NaBH4 | Corresponding alcohol | High |
| Naproxen | NaBH4 | Corresponding alcohol | High |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for key transformations.
General Procedure for Barton Reductive Decarboxylation
-
Preparation of the Barton Ester: The carboxylic acid is converted to its corresponding acid chloride by treatment with oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with the sodium salt of 1-hydroxypyridine-2(1H)-thione to form the thiohydroxamate ester (Barton ester).
-
Decarboxylation: The Barton ester is dissolved in a suitable solvent (e.g., benzene, toluene) and a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride, tert-butyl mercaptan) are added. The reaction mixture is then heated or irradiated with a suitable light source to initiate the radical chain reaction.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the decarboxylated product.
General Procedure for Photocatalytic Decarboxylative Functionalization
-
Reaction Setup: A reaction vessel is charged with the carboxylic acid, the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), the coupling partner, and any necessary additives (e.g., a base). The vessel is sealed and the mixture is degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at a controlled temperature.
-
Monitoring and Work-up: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Once the reaction is complete, the solvent is removed, and the product is isolated and purified by standard methods.
ESR Spin Trapping of Carboxyl Radicals
-
Sample Preparation: A solution containing the carboxylic acid, a photosensitizer (if necessary), and a spin trap (e.g., PBN, DMPO) is prepared in a suitable solvent and transferred to an ESR tube.
-
Radical Generation: The sample is placed in the cavity of an ESR spectrometer and irradiated with a light source to generate the carboxyl radicals.
-
ESR Measurement: The ESR spectrum is recorded to detect the spin adduct formed between the transient radical and the spin trap. The hyperfine coupling constants of the resulting spectrum can be used to identify the trapped radical species.
Visualizing Reaction Mechanisms and Workflows
Understanding the intricate pathways of these radical reactions is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key mechanistic cycles and experimental workflows.
Caption: Mechanism of the Barton Decarboxylation.
Caption: General Photocatalytic Cycle for Decarboxylative Functionalization.
Caption: Experimental Workflow for ESR Spin Trapping of Carboxyl Radicals.
Conclusion
This compound intermediates, once relegated to the realm of mechanistic curiosities, have now firmly established themselves as powerful tools in the synthetic chemist's arsenal. The continued development of novel methods for their generation, particularly through photoredox catalysis, promises to further expand their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to harness the full potential of these fleeting yet formidable reactive intermediates.
References
- 1. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 2. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]
- 5. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids Driven by Visible Light and Using Molecular Oxygen [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic decarboxylation of free carboxylic acids and their functionalization. | Semantic Scholar [semanticscholar.org]
- 10. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 11. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 14. adichemistry.com [adichemistry.com]
- 15. soc.chim.it [soc.chim.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. synarchive.com [synarchive.com]
- 21. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03643J [pubs.rsc.org]
- 23. A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Carboxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyl radicals are highly reactive intermediates that offer unique opportunities for the development of novel transformations in organic synthesis. Their in situ generation from readily available carboxylic acids allows for a diverse range of applications, most notably in decarboxylative functionalization reactions. This document provides detailed application notes and protocols for the most common and effective methods of generating carboxyl radicals in situ, including photocatalytic methods, electrochemical approaches (Kolbe and non-Kolbe electrolysis), Barton decarboxylation, and the Hunsdiecker reaction.
Methods for In Situ Generation of Carboxyl Radicals
Photocatalytic Decarboxylation
Photocatalytic methods have emerged as a powerful and versatile tool for the generation of carboxyl radicals under mild conditions. These reactions typically involve the use of a photocatalyst that, upon excitation with visible light, can promote the single-electron transfer (SET) from a carboxylate, or engage in a hydrogen atom transfer (HAT) from the carboxylic acid O-H bond, to generate the corresponding carboxyl radical.
Mechanism:
In one common pathway, a photoactivated catalyst facilitates the homolytic cleavage of the O-H bond of a carboxylic acid via Hydrogen Atom Transfer (HAT), directly affording a this compound.[1][2][3] This method is particularly advantageous due to its chemoselectivity, often leaving weaker C-H bonds intact.[1][3] Following its formation, the this compound readily undergoes decarboxylation to yield an alkyl or aryl radical, which can then be trapped by a suitable reagent to form the desired product.
Experimental Protocol: Photocatalytic Decarboxylative Hydroxylation
This protocol describes the conversion of a carboxylic acid to the corresponding alcohol, a process with broad substrate scope, including primary, secondary, and tertiary carboxylic acids.[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%)
-
Base (e.g., Cs2CO3, 1.5 equiv)
-
Solvent (e.g., DMF)
-
NaBH4 (for in situ reduction of peroxide intermediate)
-
Reaction vessel (e.g., Schlenk tube)
-
Light source (e.g., blue LEDs)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid, photocatalyst, and base.
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add the solvent and stir the mixture at room temperature.
-
Irradiate the reaction mixture with blue LEDs while maintaining vigorous stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), add NaBH4 to reduce the intermediate hydroperoxide to the corresponding alcohol.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Photocatalytic Decarboxylation
| Entry | Carboxylic Acid Substrate | Photocatalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 2-Phenylpropanoic acid | Ir[dF(tBu)-ppy]3 | CsF | DMF | Arylated product | 73 | [5] |
| 2 | 1-Adamantanecarboxylic acid | Ru(phen)3Cl2 | Base | i-PrOH | Alkylated benzothiazole | 88 | [6] |
| 3 | Bicyclo[2.2.2]octane-1-carboxylic acid | Ru(phen)3Cl2 | Base | i-PrOH | Alkylated benzothiazole | 69 | [6] |
| 4 | Phenylacetic acid | Not specified | Not specified | Not specified | Alcohol | Good | [4] |
Visualization: Photocatalytic this compound Generation via HAT
Caption: Photocatalytic cycle for this compound generation via Hydrogen Atom Transfer (HAT).
Electrochemical Methods: Kolbe and Non-Kolbe Electrolysis
Kolbe electrolysis is a classic electrochemical method for the decarboxylative dimerization of two carboxylic acids (or carboxylate ions).[7][8][9] The non-Kolbe reaction is a competing pathway that occurs under different conditions, leading to the formation of carbocations and subsequent products like alcohols and alkenes.[10][11]
Mechanism:
The reaction is initiated by the one-electron oxidation of a carboxylate anion at the anode to form a this compound.[8] This radical rapidly loses carbon dioxide to generate an alkyl radical. In the Kolbe pathway , two of these alkyl radicals dimerize to form a new C-C bond.[8] In the non-Kolbe pathway , the alkyl radical is further oxidized at the anode to a carbocation, which can then be trapped by a nucleophile (e.g., the solvent) or undergo elimination.[10]
Experimental Protocol: Kolbe Electrolysis of n-Octanoic Acid
This protocol describes the dimerization of n-octanoic acid to tetradecane in an undivided electrochemical cell.[10]
Materials:
-
n-Octanoic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Electrochemical cell (undivided)
-
Anode: Platinized titanium (Pt-Ti)
-
Cathode: Platinum (Pt) or stainless steel
-
DC power supply
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of n-octanoic acid and KOH. A typical concentration is 1.0 M n-octanoic acid and 1.5 M KOH.[10]
-
Assemble the undivided electrochemical cell with the Pt-Ti anode and Pt cathode.
-
Fill the cell with the electrolyte solution and begin stirring.
-
Apply a constant current density using the DC power supply. The current density can be varied to optimize the reaction, with higher current densities generally favoring the Kolbe product.[10][12] A typical range is 0.2 to 0.6 A/cm².[10]
-
Continue the electrolysis for the desired amount of time, monitoring the reaction progress if possible.
-
After completion, discontinue the current and disassemble the cell.
-
Extract the product from the aqueous solution using an organic solvent (e.g., hexane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Data Presentation: Kolbe vs. Non-Kolbe Electrolysis
| Carboxylic Acid | Anode Material | Current Density (A/cm²) | Solvent | Predominant Pathway | Major Product(s) | Yield (%) | Reference |
| n-Octanoic Acid | Pt-Ti | > 0.25 | Aqueous KOH | Kolbe | Tetradecane | >90 (selectivity) | [10] |
| Valeric Acid | Pt | High | Methanol | Kolbe | n-Octane | 40-90 | [3] |
| Carboxylic Acids | Carbon | Low | Methanol/Water | Non-Kolbe | Alcohols, Esters, Alkenes | Varies | [1] |
| N-protected α-amino acids | Carbon | Not specified | Methanol | Non-Kolbe | N,O-acetals | Excellent | [13] |
Visualization: Kolbe and Non-Kolbe Electrolysis Pathways
Caption: Competing Kolbe and Non-Kolbe reaction pathways following electrochemical this compound generation.
Barton Decarboxylation
Barton decarboxylation is a versatile and mild radical-mediated reaction that converts carboxylic acids into various functionalized derivatives.[14][15] The process involves the initial activation of the carboxylic acid as a thiohydroxamate ester, commonly known as a Barton ester.[7][14]
Mechanism:
The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or photochemically.[15] The resulting radical abstracts a hydrogen from a hydrogen donor (e.g., tributyltin hydride), generating a stannyl radical which attacks the sulfur atom of the Barton ester. Homolysis of the N-O bond in the Barton ester affords a this compound, which then undergoes decarboxylation to produce an alkyl radical.[15] This alkyl radical can then be trapped by a hydrogen donor for reductive decarboxylation or by other radical trapping agents to introduce new functional groups.[16]
Experimental Protocol: Reductive Barton Decarboxylation
This protocol describes the two-step conversion of a carboxylic acid to the corresponding alkane.[17]
Step 1: Synthesis of the Barton Ester
-
Convert the carboxylic acid to its acid chloride using a standard reagent like oxalyl chloride or thionyl chloride.
-
In a separate flask, prepare a suspension of the sodium salt of 1-hydroxypyridine-2(1H)-thione in a dry, inert solvent (e.g., benzene or toluene).
-
Slowly add the acid chloride to the suspension at room temperature with stirring. A catalytic amount of 4-DMAP can be added to facilitate the reaction.
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture to remove the sodium chloride byproduct. The filtrate containing the Barton ester is often used directly in the next step.
Step 2: Reductive Decarboxylation
-
To the solution of the Barton ester, add a radical initiator (e.g., AIBN, catalytic amount) and a hydrogen atom donor (e.g., tributyltin hydride or, as a less toxic alternative, chloroform which can also serve as the solvent).[15][18]
-
Heat the reaction mixture to reflux (if using a thermal initiator) or irradiate with a suitable light source (e.g., a tungsten lamp) to initiate the radical chain reaction.
-
Continue the reaction until the Barton ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkane.
Data Presentation: Barton Decarboxylation
| Carboxylic Acid Derivative | Radical Initiator | Hydrogen Donor | Solvent | Product | Yield (%) | Reference |
| Barton Ester of a primary acid | AIBN | Tributyltin hydride | Benzene | Alkane | Good | [16] |
| Barton Ester | Light (photolysis) | Chloroform | Chloroform | Alkane | Good | [18] |
| N-hydroxyphthalimide ester | Ni catalyst (thermal) | PhSiH3 | Not specified | Alkane | Varies | [19] |
| Barton Ester | ZnTPP (photocatalyst) | t-dodecanethiol | Acetonitrile | Alkane | Good to Medium | [20] |
Visualization: Barton Decarboxylation Workflow
Caption: A simplified workflow for the Barton decarboxylation, from carboxylic acid to final products.
Hunsdiecker Reaction
The Hunsdiecker reaction is a decarboxylative halogenation reaction where silver salts of carboxylic acids react with a halogen to produce an organic halide.[21][22] This reaction proceeds via a radical mechanism involving a this compound intermediate.
Mechanism:
The reaction is initiated by the reaction of the silver carboxylate with a halogen (typically bromine) to form an unstable acyl hypohalite intermediate.[23] This intermediate undergoes homolytic cleavage of the weak oxygen-halogen bond to form a this compound and a halogen radical. The this compound then decarboxylates to give an alkyl radical, which recombines with the halogen radical to form the final alkyl halide product.[23]
Experimental Protocol: Hunsdiecker Reaction
This protocol describes the conversion of a carboxylic acid to an alkyl bromide.[23]
Materials:
-
Carboxylic acid
-
Silver(I) oxide (Ag2O) or Silver nitrate (AgNO3) and a base
-
Bromine (Br2)
-
Carbon tetrachloride (CCl4) (Caution: toxic and carcinogenic)
-
Reaction flask with a reflux condenser and a drying tube
-
Heating mantle or oil bath
Procedure: Step 1: Preparation of the Silver Carboxylate
-
Dissolve the carboxylic acid in a suitable solvent (e.g., water or ethanol).
-
Add a stoichiometric amount of silver(I) oxide or a solution of silver nitrate followed by a base (e.g., NaOH or KOH) to precipitate the silver carboxylate.
-
Collect the silver carboxylate by filtration, wash it with water and then acetone, and dry it thoroughly under vacuum. It is crucial that the salt is completely dry for the reaction to proceed efficiently.[24]
Step 2: Decarboxylative Bromination
-
Suspend the dry silver carboxylate in dry carbon tetrachloride in a reaction flask.
-
Slowly add a solution of bromine in carbon tetrachloride to the suspension with stirring. The reaction is often exothermic, so the addition should be controlled.
-
Once the addition is complete, heat the mixture to reflux until the reaction is complete (indicated by the cessation of CO2 evolution and a color change).
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any excess bromine, then with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by distillation to obtain the crude alkyl bromide.
-
Purify the product by distillation.
Data Presentation: Hunsdiecker Reaction and Variations
| Carboxylic Acid Salt | Halogen Source | Solvent | Product | Yield (%) | Notes | Reference |
| Silver salt of primary aliphatic acid | Br2 | CCl4 | Primary alkyl bromide | 60-90 | Good yields for primary and secondary acids. | [2] |
| Silver salt of secondary aliphatic acid | Br2 | CCl4 | Secondary alkyl bromide | 30-70 | Lower yields for secondary acids. | [2] |
| Silver benzoate (with EWG) | Br2 | CCl4 | Aryl bromide | Synthetically useful | Electron-withdrawing groups are beneficial. | [2] |
| Carboxylic acid (Cristol-Firth) | HgO, Br2 | CCl4 | Alkyl bromide | Varies | Avoids isolation of the silver salt. | [8] |
| Carboxylic acid (Kochi) | Pb(OAc)4, LiCl | Not specified | Alkyl chloride | Varies | Uses lead(IV) acetate. | [21] |
Visualization: Hunsdiecker Reaction Mechanism
Caption: The radical chain mechanism of the Hunsdiecker reaction.
References
- 1. (Non-)Kolbe electrolysis in biomass valorization – a discussion of potential applications - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03264A [pubs.rsc.org]
- 2. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. adichemistry.com [adichemistry.com]
- 9. quora.com [quora.com]
- 10. Scalable Microreactor Concept for the Continuous Kolbe Electrolysis of Carboxylic Acids Using Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. grokipedia.com [grokipedia.com]
- 15. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 16. Barton Decarboxylation [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03643J [pubs.rsc.org]
- 21. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 22. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]
- 23. byjus.com [byjus.com]
- 24. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Detection of Carboxyl Radicals Using Spin Trapping Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyl radicals (RCOO•) and related species like the carbon dioxide radical anion (CO₂•⁻) are highly reactive intermediates implicated in a variety of chemical and biological processes, including photocatalysis and oxidative stress.[1][2] Their transient nature makes direct detection challenging. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy, is a powerful and widely used technique for detecting and identifying such short-lived radical species.[3][4] This method involves the use of a "spin trap," typically a nitrone or nitroso compound, which reacts with the transient radical to form a more stable and EPR-detectable nitroxide radical adduct.[5][6] The resulting EPR spectrum provides a characteristic fingerprint, allowing for the identification and quantification of the original radical.
These application notes provide detailed protocols for the detection of carboxyl radicals using common spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO).
Principle of Spin Trapping
The fundamental principle of spin trapping is the conversion of a highly reactive, short-lived radical into a more persistent radical species. The spin trap molecule is diamagnetic, but upon reaction with a radical, it forms a stable paramagnetic nitroxide adduct. This adduct can then be measured using EPR spectroscopy. The hyperfine coupling constants of the resulting EPR spectrum are characteristic of the trapped radical, aiding in its identification.[7]
Featured Spin Traps for Carboxyl Radical Detection
Several spin traps can be employed for the detection of carboxyl and related radicals. The choice of spin trap can depend on the experimental system and the specific radical of interest.
-
5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO): A widely used spin trap for various radicals, including the carbon dioxide radical anion (CO₂•⁻).[2][8] It is important to note that in some systems, the initial adducts can be unstable. For example, the carbonate radical (CO₃•⁻) reacts with DMPO to ultimately yield the DMPO-OH adduct, which can complicate spectral interpretation.[9]
-
5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO): This spin trap offers advantages over DMPO in certain biological systems due to the greater stability of its radical adducts.[10][11] For instance, the BMPO-superoxide adduct has a significantly longer half-life than the corresponding DMPO adduct and does not readily decompose to the hydroxyl adduct.[8][12]
-
3,5-Dibromo-4-nitrosobenzenesulfonate sodium salt (DBNBS): This spin trap has been successfully used in photocatalytic systems to detect radicals generated from carboxylic acids.[1]
Data Presentation: Hyperfine Coupling Constants
The identification of trapped radicals relies on the analysis of the hyperfine coupling constants (hfcc) from the EPR spectrum. The following table summarizes reported hfcc values for relevant radical adducts.
| Spin Trap | Trapped Radical | Adduct | aN (G) | aHβ (G) | aHγ (G) | Reference |
| DMPO | Carbon Dioxide Radical Anion (CO₂•⁻) | DMPO-COO⁻ | ~14.3 | ~10.7 | - | [13] |
| BMPO | Hydroxyl Radical (•OH) - Conformer I | BMPO-OH | 13.47 | 15.31 | 0.62 | [12] |
| BMPO | Hydroxyl Radical (•OH) - Conformer II | BMPO-OH | 13.56 | 12.3 | 0.66 | [12] |
| DEPMPO | Carbon-centered lipid radical | DEPMPO-R | 15.12 | 22.18 | - | [14] |
| DEPMPO | Acyl radical | DEPMPO-COR | 14.11 | 17.05 | - | [14] |
Note: Hyperfine coupling constants can be influenced by solvent and temperature.
Experimental Protocols
Protocol 1: Detection of CO₂•⁻ Generated by UV Photolysis of H₂O₂ in the Presence of Sodium Formate using DMPO
This protocol is adapted from studies on the formation of the CO₂•⁻ radical and its subsequent trapping by DMPO.[2]
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium formate (NaHCO₂)
-
Phosphate buffer (pH 7.4)
-
EPR flat cell or capillary tube
-
UV lamp
Procedure:
-
Prepare a stock solution of DMPO (1 M) in phosphate buffer.
-
Prepare a stock solution of sodium formate (1 M) in phosphate buffer.
-
Prepare a stock solution of H₂O₂ (100 mM) in phosphate buffer.
-
In an Eppendorf tube, mix the following reagents to a final volume of 200 µL:
-
Phosphate buffer
-
DMPO stock solution (final concentration: 50-100 mM)
-
Sodium formate stock solution (final concentration: 100-200 mM)
-
H₂O₂ stock solution (final concentration: 10 mM)
-
-
Transfer the reaction mixture to an EPR flat cell or capillary tube.
-
Place the sample in the cavity of the EPR spectrometer.
-
Initiate the reaction by irradiating the sample with a UV lamp.
-
Immediately begin EPR measurements.
Typical EPR Settings:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Time Constant: 0.1 s
-
Number of Scans: 1-5
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Reaction of the carbonate radical with the spin-trap 5,5-dimethyl-1-pyrroline-N-oxide in chemical and cellular systems: pulse radiolysis, electron paramagnetic resonance, and kinetic-competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spin Trap Reagent BMPO | CAS 387334-31-8 Dojindo [dojindo.com]
- 13. Item - Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 2. Carbonate Radical Anion - American Chemical Society - Figshare [acs.figshare.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
The Radical Transformation: Harnessing Carboxyl Radicals in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of carboxylic acids as versatile and abundant feedstocks in organic synthesis has been revolutionized by the advent of radical chemistry. The generation of carboxyl and, subsequently, carbon-centered radicals through decarboxylation has unlocked novel and powerful strategies for the construction of complex molecular architectures. This document provides an overview of key applications, detailed experimental protocols, and mechanistic insights into the burgeoning field of carboxyl radical chemistry, with a particular focus on photoredox-mediated transformations. These methods offer mild, efficient, and often complementary approaches to traditional synthetic methodologies, proving invaluable for late-stage functionalization in drug discovery and development.[1][2]
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling has emerged as a robust method for the formation of C-C and C-heteroatom bonds, utilizing readily available carboxylic acids as stable and diverse starting materials.[2][3][4] Visible-light photoredox catalysis has been a key enabling technology in this area, providing a mild and general platform for the generation of radicals from carboxylic acids or their derivatives.[5][6]
Decarboxylative Arylation of Alkyl Carboxylic Acids
The coupling of alkyl carboxylic acids with aryl halides is a powerful tool for the synthesis of molecules bearing alkyl-aryl linkages. Metallaphotoredox catalysis, combining a photocatalyst with a transition metal catalyst (e.g., nickel), has proven particularly effective for this transformation.[2][3][7]
Experimental Protocol: General Procedure for Metallaphotoredox-Catalyzed Decarboxylative Arylation
This protocol is adapted from seminal work in the field and provides a general starting point for the decarboxylative arylation of α-amino acids and other alkyl carboxylic acids.
Materials:
-
Alkyl carboxylic acid (or its corresponding redox-active ester, such as an N-hydroxyphthalimide ester) (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1-2 mol%)
-
Nickel catalyst (e.g., NiCl2·glyme) (10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (12 mol%)
-
Base (e.g., K2HPO4 or an organic base like DBU) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried reaction vial, add the alkyl carboxylic acid, aryl halide, photocatalyst, nickel catalyst, ligand, and base.
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Substrate Scope for Decarboxylative Arylation
| Entry | Carboxylic Acid Substrate | Aryl Halide Partner | Yield (%) | Reference |
| 1 | N-Boc-glycine | 4-bromobenzonitrile | 85 | [7] |
| 2 | N-Boc-alanine | 4-iodoanisole | 78 | [3] |
| 3 | Cyclohexanecarboxylic acid | 3-bromopyridine | 65 | [2] |
| 4 | Adamantanecarboxylic acid | 1-bromo-4-(trifluoromethyl)benzene | 92 | [7] |
Reaction Mechanism: Metallaphotoredox Decarboxylative Arylation
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Carboxyl Radical-Mediated C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a direct and atom-economical route to complex molecules from simple, ubiquitous precursors. Among the various strategies, those mediated by carboxyl radicals have emerged as powerful tools, leveraging the abundance and stability of carboxylic acids as radical precursors. This document provides detailed application notes and experimental protocols for three distinct and impactful methodologies in this field: photocatalytic decarboxylative alkylation of heteroarenes, directed γ-C(sp3)-H alkylation of carboxylic acid derivatives, and electrochemical decarboxylative N-alkylation of heterocycles.
Introduction to Carboxyl Radical-Mediated C-H Functionalization
Carboxylic acids can be converted into carbon-centered radicals through single-electron oxidation (often followed by rapid decarboxylation) or hydrogen atom transfer (HAT).[1][2] These highly reactive intermediates can then be intercepted by a C-H bond of another molecule, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This approach is particularly attractive for late-stage functionalization in drug discovery, where modifying a complex molecular scaffold at a specific C-H bond can rapidly generate analogues with improved properties. The reactions are often characterized by mild conditions, broad substrate scope, and high functional group tolerance.[3]
Application Note 1: Photocatalytic Decarboxylative Alkylation of Heteroarenes
This method, developed by Glorius and coworkers, describes a visible-light-mediated C-H alkylation of heteroarenes using a broad range of aliphatic carboxylic acids. The reaction proceeds under mild conditions with low catalyst loading and demonstrates remarkable functional group tolerance, making it a valuable tool for the synthesis of "drug-like" molecules.
Mechanism Overview: The reaction is initiated by the excitation of a photoredox catalyst with visible light. The excited catalyst then oxidizes a persulfate salt, generating a sulfate radical anion. This potent oxidant abstracts a hydrogen atom from the carboxylic acid, leading to a this compound which rapidly decarboxylates to form an alkyl radical. This alkyl radical then adds to a protonated heteroarene in a Minisci-type fashion to afford the functionalized product after rearomatization.[1][4]
Quantitative Data: Substrate Scope
The following table summarizes the scope of the photocatalytic decarboxylative alkylation of various heteroarenes with different carboxylic acids, with yields as reported by Glorius, et al.[4]
| Entry | Heteroarene | Carboxylic Acid | Product | Yield (%) |
| 1 | Isoquinoline | Cyclohexanecarboxylic acid | 2-cyclohexylisoquinoline | 95 |
| 2 | Quinoline | Pivalic acid | 2-tert-butylquinoline | 89 |
| 3 | Pyridine | Adamantane-1-carboxylic acid | 4-(1-adamantyl)pyridine | 78 |
| 4 | Phthalazine | Cyclopentanecarboxylic acid | 1-cyclopentylphthalazine | 91 |
| 5 | Benzothiazole | Isobutyric acid | 2-isopropylbenzothiazole | 75 |
| 6 | Lepidine | Boc-glycine | 2-(Boc-aminomethyl)lepidine | 65 |
Experimental Protocol: General Procedure for Visible-Light Mediated C-H Functionalization of Heteroarenes[4]
-
Reaction Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv.), the carboxylic acid (1.0 mmol, 2.0 equiv.), 2,4,6-triphenylpyrylium tetrafluoroborate (photocatalyst, 0.0025 mmol, 0.5 mol%), and potassium persulfate (K₂S₂O₈, 1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile (MeCN) and water (H₂O) (5 mL).
-
Degassing: Sparge the resulting mixture with argon for 10 minutes.
-
Reaction Conditions: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkylated heteroarene.
Application Note 2: Directed γ-C(sp³)-H Alkylation of Carboxylic Acid Derivatives
This protocol, from the group of Chen and Feng, achieves the challenging task of functionalizing a remote, unactivated C(sp³)-H bond.[5][6][7] By employing a photoredox-catalyzed approach, an in situ generated amidyl radical undergoes a 1,5-hydrogen atom transfer (HAT) to selectively generate a γ-carbon centered radical, which is then trapped by an electron-deficient alkene.[5][6][7] This strategy provides a powerful method for the synthesis of complex aliphatic structures.
Workflow Overview: The reaction begins with the formation of an N-acyloxyphthalimide derivative of the carboxylic acid. Under visible light irradiation, the photocatalyst reduces this derivative to generate an amidyl radical. This radical then abstracts a hydrogen atom from the γ-position of the alkyl chain via a six-membered transition state. The resulting γ-alkyl radical adds to a Michael acceptor, and the subsequent radical is reduced and protonated to yield the final product.
Quantitative Data: Substrate Scope
The following table illustrates the scope of the directed γ-C(sp³)-H alkylation with various amides and electron-deficient alkenes, with yields as reported by Chen, Feng, et al.[5]
| Entry | Amide Substrate | Alkene | Product | Yield (%) |
| 1 | N-(2,4,6-trichlorophenyl)pentanamide | Methyl acrylate | Methyl 3-(1-(2,4,6-trichlorophenylcarbamoyl)butyl)propanoate | 72 |
| 2 | N-(2,4,6-trichlorophenyl)pentanamide | Acrylonitrile | 3-(1-(2,4,6-trichlorophenylcarbamoyl)butyl)propanenitrile | 68 |
| 3 | N-(2,4,6-trichlorophenyl)-3-methylbutanamide | Ethyl vinyl ketone | 1-(1-(2,4,6-trichlorophenylcarbamoyl)-2-methylpropyl)pentan-3-one | 70 |
| 4 | N-(2,4,6-trichlorophenyl)hexanamide | Phenyl vinyl sulfone | N-(2,4,6-trichlorophenyl)-2-(2-(phenylsulfonyl)ethyl)hexanamide | 65 |
| 5 | N-(2,4,6-trichlorophenyl)cyclopentanecarboxamide | Methyl acrylate | Methyl 3-(1-(2,4,6-trichlorophenylcarbamoyl)cyclopentyl)propanoate | 55 |
Experimental Protocol: General Procedure for Directed γ-C(sp³)-H Alkylation[5]
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the amide substrate (0.2 mmol, 1.0 equiv.), the photocatalyst Ir(dF-CF₃ppy)₂(dtbbpy)PF₆ (0.004 mmol, 2.0 mol%), and aqueous K₃PO₄ (0.4 mmol, 2.0 equiv., as a 1 M solution).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL) followed by the electron-deficient alkene (1.0 mmol, 5.0 equiv.).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction Conditions: Irradiate the stirred mixture with a 34 W blue LED strip at approximately 40 °C (internal temperature) for 12 hours.
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by preparative thin-layer chromatography (pTLC) or flash column chromatography on silica gel to yield the desired product.
Application Note 3: Electrochemical Decarboxylative N-Alkylation of Heterocycles
This method, from the Baran group, provides an operationally simple and environmentally benign approach to N-alkylation using non-activated carboxylic acids as alkylating agents.[8][9] The reaction is driven by anodic oxidation, obviating the need for chemical oxidants and offering a high degree of functional group compatibility.[8][9] This strategy is particularly useful for synthesizing medicinally relevant N-alkylated heterocycles.
Mechanism Overview: The reaction proceeds via anodic oxidation of a carboxylate anion to a this compound, which then undergoes rapid decarboxylation to form an alkyl radical. This radical is further oxidized at the anode to a carbocation. The carbocation is then trapped by the nucleophilic nitrogen of the heterocycle to furnish the N-alkylated product. The use of a supporting electrolyte and a specific solvent system is crucial for the reaction's success.
Quantitative Data: Substrate Scope
The following table summarizes the scope of the electrochemical N-alkylation of various heterocycles with different carboxylic acids, with yields as reported by Baran, et al.[8][9]
| Entry | Heterocycle | Carboxylic Acid | Product | Yield (%) |
| 1 | Pyrazole | Cyclohexanecarboxylic acid | 1-Cyclohexylpyrazole | 85 |
| 2 | Imidazole | Pivalic acid | 1-tert-Butylimidazole | 75 |
| 3 | 1,2,4-Triazole | Adamantane-1-carboxylic acid | 1-(1-Adamantyl)-1,2,4-triazole | 81 |
| 4 | Indazole | Cyclopentanecarboxylic acid | 1-Cyclopentylindazole | 79 |
| 5 | Carbazole | Isobutyric acid | 9-Isopropylcarbazole | 68 |
Experimental Protocol: General Procedure for Electrochemical N-Alkylation[8][9]
-
Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the N-heterocycle (0.5 mmol, 1.0 equiv.), the carboxylic acid (1.5 mmol, 3.0 equiv.), 2,6-lutidine (1.0 mmol, 2.0 equiv.), and activated 3 Å molecular sieves (250 mg).
-
Electrolyte and Solvent: Add tetrabutylammonium hexafluorophosphate (nBu₄NPF₆, 0.25 mmol, 0.5 equiv.) and anhydrous dichloromethane (DCM, 10 mL).
-
Electrochemical Cell: Equip the vial with a graphite felt anode and a nickel foam cathode.
-
Electrolysis: Stir the reaction mixture at room temperature and apply a constant current of 10 mA for 16 hours.
-
Work-up: After the electrolysis is complete, filter the reaction mixture through a pad of celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
Conclusion
The methodologies presented herein highlight the versatility and power of this compound-mediated C-H functionalization. From the photocatalytic activation of C(sp²)-H bonds in heteroarenes to the intricate remote functionalization of C(sp³)-H bonds and the clean, electrochemical generation of alkylating agents, these protocols offer robust and practical solutions for molecular synthesis. For researchers in drug development and other scientific fields, these techniques provide efficient pathways to novel chemical entities and the late-stage modification of complex molecules, accelerating the discovery process. Careful optimization may be required for specific substrates, but the provided protocols serve as an excellent starting point for exploration into this exciting area of chemistry.
References
- 1. Transition metal-catalyzed decarboxylative cross-coupling reactions [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed γ-C(sp3)-H Alkylation of Carboxylic Acid Derivatives through Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed γ-C(sp3)-H Alkylation of Carboxylic Acid Derivatives through Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Directed γâC(sp3)âH Alkylation of Carboxylic Acid Derivatives through Visible Light Photoredox Catalysis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Photocatalytic Generation of Carboxyl Radicals for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photocatalytic generation of carboxyl radicals from abundant and structurally diverse carboxylic acids has emerged as a powerful strategy for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2][3] This approach offers a mild and efficient alternative to traditional methods that often require harsh reaction conditions or the use of pre-functionalized starting materials.[3][4] By harnessing the energy of visible light, photocatalysts can facilitate the conversion of carboxylic acids into highly reactive radical intermediates, which can then participate in a wide array of C-C bond-forming reactions.[2][5] This technology has significant implications for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, by enabling late-stage functionalization and the construction of intricate molecular architectures.[6][7][8]
Core Concepts and Mechanisms
The photocatalytic generation of carboxyl radicals for C-C bond formation can proceed through several distinct mechanisms, primarily dictated by the choice of photocatalyst and substrate. The two predominant pathways are:
-
Single Electron Transfer (SET): In this mechanism, an excited photocatalyst directly oxidizes a carboxylate anion, which is typically formed in situ by the deprotonation of the corresponding carboxylic acid with a base.[2] This single electron oxidation generates a carboxyl radical, which readily undergoes decarboxylation to afford an alkyl or aryl radical. This carbon-centered radical can then be trapped by a suitable acceptor to form a new C-C bond.[2]
-
Hydrogen Atom Transfer (HAT): An alternative pathway involves the direct abstraction of a hydrogen atom from the O-H bond of the carboxylic acid by an excited photocatalyst, such as a ketone.[7][9][10] This process generates a this compound directly, which then decarboxylates to produce the desired carbon-centered radical for subsequent C-C bond formation.[9][10] This method is particularly advantageous as it does not require a base and can be highly chemoselective.[9]
The choice of photocatalyst is critical and can range from transition metal complexes, such as those based on iridium and ruthenium, to organic dyes and ketones.[2][7][11] The selection of the appropriate catalyst system depends on the specific transformation and the redox properties of the substrates involved.
Applications in C-C Bond Formation
The carbon-centered radicals generated via photocatalytic decarboxylation can participate in a diverse range of C-C bond-forming reactions, including:
-
Alkylation and Arylation Reactions: Coupling with various radical acceptors to form new C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds.[3][11]
-
Addition to Alkenes and Alkynes: Intermolecular addition to unsaturated systems to construct more complex carbon skeletons.[2]
-
Cross-Coupling Reactions: Dual catalytic systems, often combining a photocatalyst with a transition metal co-catalyst (e.g., nickel or copper), enable decarboxylative cross-coupling reactions with aryl halides and other electrophiles.[2][11][12]
These methodologies have been successfully applied to the late-stage functionalization of complex molecules and natural products, demonstrating their broad utility in drug discovery and development.[6][13]
Data Presentation: Summary of Representative Photocatalytic Systems
The following tables summarize quantitative data for selected photocatalytic decarboxylative C-C bond-forming reactions, providing a comparative overview of different systems.
Table 1: Decarboxylative Cross-Coupling of Aryl Acetic Acids with Aryl Nitriles
| Entry | Aryl Acetic Acid | Aryl Nitrile | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetic acid | 1,4-Dicyanobenzene | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO | 95 | [14] |
| 2 | (4-Methoxyphenyl)acetic acid | 1,4-Dicyanobenzene | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO | 92 | [14] |
| 3 | (4-Chlorophenyl)acetic acid | 1,4-Dicyanobenzene | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO | 88 | [14] |
| 4 | Naphthalene-1-ylacetic acid | 1,4-Dicyanobenzene | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO | 85 | [14] |
Table 2: Decarboxylative Arylation of Carboxylic Acids with Aryl Halides via Fe and Ni Metallaphotoredox Catalysis
| Entry | Carboxylic Acid | Aryl Halide | Fe-catalyst | Ni-catalyst/Ligand | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanecarboxylic acid | 4-Iodobenzonitrile | FeCl₃ | NiBr₂ glyme / L1 | DMA | 85 | [11] |
| 2 | 1-Methylpiperidine-4-carboxylic acid | 4-Iodoanisole | FeCl₃ | NiBr₂ glyme / L1 | DMA | 40 | [11] |
| 3 | Adamantane-1-carboxylic acid | Methyl 4-iodobenzoate | FeCl₃ | NiBr₂ glyme / L1 | DMA | 75 | [11] |
| 4 | 4-(tert-Butoxycarbonyl)piperidine-1-carboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | FeCl₃ | NiBr₂ glyme / L1 | DMA | 68 | [11] |
*L1 = Pyridine carboxamidine ligand
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Decarboxylative Cross-Coupling of Aryl Acetic Acids with 1,4-Dicyanobenzene
This protocol is adapted from a procedure described by Li, et al.[14]
Materials:
-
Aryl acetic acid (0.2 mmol)
-
1,4-Dicyanobenzene (0.1 mmol)
-
fac-[Ir(ppy)₃] (2 mol%)
-
K₂CO₃ (0.1 mmol, 1 equiv.)
-
Anhydrous DMSO (2 mL)
-
10 mL reaction tube with a magnetic stirring bar
-
Argon atmosphere
-
Blue LED light source
Procedure:
-
To a dried 10 mL reaction tube containing a magnetic stirring bar, add the aryl acetic acid (0.2 mmol), 1,4-dicyanobenzene (0.1 mmol), fac-[Ir(ppy)₃] (2 mol%), and K₂CO₃ (0.1 mmol).
-
Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMSO (2 mL) via syringe.
-
Place the reaction tube approximately 5-10 cm from a blue LED light source and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane.
Protocol 2: General Procedure for Fe and Ni Metallaphotoredox-Enabled Decarboxylative Arylation
This protocol is based on a method developed by the MacMillan group.[11]
Materials:
-
Carboxylic acid (0.5 mmol)
-
Aryl iodide (0.55 mmol)
-
FeCl₃ (3 mol%)
-
NiBr₂ glyme (3 mol%)
-
Pyridine carboxamidine ligand (L1) (3.6 mol%)
-
Na₂CO₃ (1.0 mmol)
-
Anhydrous DMA (1.0 M)
-
8 mL vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In an 8 mL vial equipped with a magnetic stir bar, combine the carboxylic acid (0.5 mmol), aryl iodide (0.55 mmol), FeCl₃ (3 mol%), NiBr₂ glyme (3 mol%), pyridine carboxamidine ligand (L1) (3.6 mol%), and Na₂CO₃ (1.0 mmol).
-
Add anhydrous DMA (to make a 1.0 M solution with respect to the carboxylic acid).
-
Seal the vial and place it in a holder with a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the arylated product.
Visualizations
Signaling Pathway for Photocatalytic Decarboxylation via Single Electron Transfer (SET)
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01389K [pubs.rsc.org]
- 7. news.ssbcrack.com [news.ssbcrack.com]
- 8. acceledbio.com [acceledbio.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Direct Generation of Carboxyl Radicals from Carboxylic Acids Catalyzed by Photoactivated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carboxyl Radical Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation and kinetic analysis of carboxyl radicals, crucial intermediates in various chemical and biological processes. Understanding their reactivity is paramount in fields ranging from organic synthesis to drug metabolism and oxidative stress. The following sections detail established experimental techniques, including laser flash photolysis, pulse radiolysis, transient absorption spectroscopy, and electron paramagnetic resonance (EPR) spin trapping.
Generation of Carboxyl Radicals
Carboxyl radicals (RCO₂•) are ephemeral species, often generated in situ from suitable precursors. Common methods include the decarboxylation of acyloxy radicals (RCOO•), direct hydrogen atom abstraction from carboxylic acids, and photoredox catalysis.
Photoredox Catalysis for Acyl Radical Generation
Visible-light photoredox catalysis offers a mild and efficient method for generating acyl radicals from carboxylic acids.[1] This approach involves the in situ activation of a carboxylic acid to a redox-active species, which then undergoes single-electron transfer (SET) with a photoexcited catalyst.[1]
Protocol: A general procedure for the generation of acyl radicals via photoredox catalysis involves the use of an iridium-based photocatalyst and an activating agent like dimethyl dicarbonate (DMDC) or triphenylphosphine (PPh₃).[1] The carboxylic acid reacts with the activating agent to form a redox-active ester, which is then reduced by the photocatalyst to generate the acyl radical.[1]
Experimental Protocols for Kinetic Studies
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique to study the kinetics of short-lived transient species like carboxyl radicals.[2] A short laser pulse generates the radical, and its subsequent reactions are monitored by a time-resolved spectroscopic technique, typically transient absorption spectroscopy.[2][3]
Protocol for LFP of PTOC Ester Precursors: [4]
-
Precursor Synthesis: Synthesize N-hydroxy-2-thiopyridone (PTOC) esters of the desired carboxylic acid. These esters are effective precursors for generating acyloxyl radicals upon photolysis, which then decarboxylate to form the desired radicals.[4]
-
Sample Preparation: Prepare a solution of the PTOC ester precursor in a suitable solvent (e.g., THF or CH₃CN) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the laser excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the radical by oxygen.
-
Instrumentation:
-
Excitation Source: A Nd:YAG laser is commonly used, with the third harmonic at 355 nm being a suitable excitation wavelength for PTOC esters.[4] The laser pulse width is typically in the nanosecond range.[2]
-
Probe Source: A high-pressure xenon lamp is used as the probe light source.
-
Detection System: A monochromator, photomultiplier tube (PMT), and a digital oscilloscope are used to record the change in absorbance over time at a specific wavelength.
-
-
Data Acquisition:
-
Record the transient absorption spectrum of the radical immediately after the laser flash. The decay of this absorption is monitored over time.
-
The kinetics of the radical's reactions can be studied by adding a trapping agent and monitoring the pseudo-first-order decay of the radical's absorption signal as a function of the trapping agent's concentration.
-
-
Data Analysis: The decay traces are fitted to appropriate kinetic models (e.g., first-order or second-order) to extract the rate constants of the reactions of interest.
Pulse Radiolysis
Pulse radiolysis is another technique for generating and studying free radicals.[5] A high-energy electron pulse is used to irradiate a solution, leading to the formation of primary radicals from the solvent, which then react with a precursor to generate the radical of interest.[5]
Protocol for Pulse Radiolysis of Formic Acid: [6]
-
Sample Preparation: Prepare an aqueous solution of formic acid (e.g., 0.02 mol/L) in high-purity water.[6] The pH of the solution can be adjusted as needed. The solution must be deoxygenated by bubbling with an inert gas.
-
Instrumentation:
-
Electron Source: A linear accelerator (linac) that can deliver short pulses of high-energy electrons (e.g., 5-10 MeV).
-
Detection System: A fast-response spectrophotometer with a xenon lamp, monochromator, and a photodetector to monitor transient absorption changes.
-
-
Radical Generation: The electron pulse irradiates the water, generating hydrated electrons (eₐᵩ⁻), hydroxyl radicals (•OH), and hydrogen atoms (H•). In the presence of formic acid, these primary radicals react to form the carboxyl radical (•COOH) or its conjugate base, the carboxylate radical anion (CO₂⁻•).
-
Data Acquisition and Analysis: Similar to laser flash photolysis, the transient absorption of the this compound is monitored over time to study its decay kinetics and reactions with other species.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is the detection method used in both laser flash photolysis and pulse radiolysis to monitor the concentration of transient species.[7][8] It measures the change in absorbance of a sample after excitation by a short pulse of light or electrons.[7]
-
Pump Source: A pulsed laser (for LFP) or an electron accelerator (for pulse radiolysis) to initiate the reaction.[2][5]
-
Probe Source: A broadband light source, such as a xenon arc lamp or a supercontinuum laser, to probe the absorption changes.[7]
-
Spectrometer/Detector: A monochromator or spectrograph coupled with a fast detector (e.g., PMT, photodiode array, or CCD camera) to record the absorption spectrum at different time delays after the pump pulse.[2]
Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR spectroscopy is a highly specific technique for detecting and identifying radical species.[11] Due to the short lifetime of carboxyl radicals, a technique called spin trapping is employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by EPR.[11][12]
Protocol for EPR Spin Trapping of Oxalate-Derived Radicals: [11]
-
Reagents:
-
Substrate: 100 mM potassium oxalate.
-
Spin Trap: 20 mM N-tert-butyl-α-phenylnitrone (PBN).
-
Buffer: 0.6 M potassium acetate buffer, pH 4.1.
-
Enzyme (optional, for enzymatic studies): e.g., Oxalate decarboxylase.
-
-
Sample Preparation:
-
Prepare a reaction mixture containing the substrate, spin trap, and buffer.
-
Initiate the reaction by adding the enzyme or by photolysis/radiolysis.
-
The final volume is typically around 100 µL.
-
-
EPR Measurement:
-
Transfer the reaction mixture into a quartz capillary tube or a flat cell.
-
Place the sample in the cavity of the EPR spectrometer.
-
Record the EPR spectrum at room temperature.
-
-
Instrument Settings (Typical):
-
Microwave Frequency: ~9.5 GHz (X-band).
-
Microwave Power: 20 mW.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 1 G.
-
Sweep Width: 100 G.
-
Time Constant: 81.92 ms.
-
Sweep Time: 83.89 s.
-
-
Data Analysis: The resulting EPR spectrum is analyzed to identify the trapped radical based on the hyperfine coupling constants of the spin adduct.
Quantitative Data
The following tables summarize key kinetic data for this compound reactions.
Table 1: Rate Constants for Decarboxylation of Acyloxy Radicals
| Acyloxy Radical Precursor | R Group | Rate Constant (s⁻¹) | Technique | Reference |
| Substituted 1-Naphthylmethyl Alkanoates | CH₃ | ~10⁹ | LFP | [13] |
| Substituted 1-Naphthylmethyl Alkanoates | CH₃CH₂ | - | LFP | [13] |
| Substituted 1-Naphthylmethyl Alkanoates | (CH₃)₂CH | - | LFP | [13] |
| Substituted 1-Naphthylmethyl Alkanoates | (CH₃)₃C | - | LFP | [13] |
| PTOC Oxalate | PhCH₂ | - | LFP | [14] |
| PTOC Oxalate | (2,2-diphenylcyclopropyl)methyl | log k = 12.2 - 9.6/2.3RT | LFP | [14] |
| Dibenzoyl Peroxides | 4-methoxybenzoyl | - | LFP | [15] |
| Dibenzoyl Peroxides | 4-chlorobenzoyl | - | LFP | [15] |
Note: Specific values were not always available in the provided search results, indicated by "-". The rate for (2,2-diphenylcyclopropyl)methyl is given as an Arrhenius equation.
Table 2: Rate Constants for Reactions of Carboxyl Radicals with Various Compounds
| Radical | Reactant | Rate Constant (M⁻¹s⁻¹) | Technique | Reference |
| Nitrate Radical (NO₃•) | Formic Acid | 0.98 x 10⁵ (m³/(mol·s)) | LFP | [16] |
| Nitrate Radical (NO₃•) | Acetic Acid | 1.2 x 10⁵ (m³/(mol·s)) | LFP | [16] |
| •OH | Ethanol | ~1.9 x 10⁹ | Competition Kinetics | [17] |
| •OH | Formate | ~3.2 x 10⁹ | Competition Kinetics | [17] |
| •OH | tert-Butanol | ~6.0 x 10⁸ | Competition Kinetics | [17] |
Visualizations
The following diagrams illustrate key experimental workflows and reaction pathways.
References
- 1. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]
- 2. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 3. ru.ac.za [ru.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Numerical modeling vs experiment of formic acid and formate ion behavior under gamma radiation at several pH values: Implications on prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]
- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EPR Spin Trapping of an Oxalate-Derived Free Radical in the Oxalate Decarboxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Decarboxylation Rates of Benzoyloxyl Radicals as Determined by Laser Flash Photolysis. Further Insight into the Mechanism for Photodecomposition of Dibenzoyl Peroxides | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Carboxyl Radicals in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The utilization of carboxyl radicals has emerged as a powerful and versatile strategy in polymer chemistry, offering innovative pathways for polymer synthesis, modification, and controlled degradation.[1] These highly reactive intermediates can be generated from ubiquitous carboxylic acid functionalities under mild conditions, providing a significant advantage over many traditional methods that require harsh reagents or complex pre-functionalization steps.[2][3] The applications of carboxyl radical chemistry are expansive, ranging from the creation of novel polymer architectures to the development of advanced materials for biomedical applications, including drug delivery.[4][5]
Key Applications:
-
Polymerization Initiation: Carboxyl radicals can serve as efficient initiators for radical polymerization.[1][6] Photochemical methods, in particular, allow for spatiotemporal control over the initiation process, enabling the synthesis of well-defined polymers.[7][8] This approach has been successfully applied to controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the direct grafting of polymers from substrates containing carboxylic acid groups.[7][8]
-
Polymer Modification and Functionalization: Post-polymerization modification is a critical tool for tailoring the properties of existing polymers. Carboxyl radicals provide a direct route to functionalize polymer backbones. By generating radicals on polymer chains containing carboxylic acid moieties, a variety of chemical transformations can be achieved, including the introduction of new functional groups or the grafting of side chains.[2][9] This allows for the tuning of polymer properties such as solubility, thermal stability, and biocompatibility.
-
Polymer Degradation and Depolymerization: The generation of carboxyl radicals within a polymer backbone can be strategically employed to induce chain scission and degradation.[2][9] This has significant implications for the development of degradable polymers for applications in drug delivery, temporary medical implants, and environmentally friendly plastics.[10] The ability to trigger degradation under specific conditions, such as light exposure, offers a pathway to on-demand material disassembly.[2]
-
Cross-linking: Carboxyl radicals can be utilized to form cross-linked polymer networks. This is crucial for controlling the mechanical properties of materials, such as in the formation of hydrogels.[1] Silver-catalyzed radical decarboxylation has been shown to be an effective method for the low-temperature cross-linking of polymers containing carboxylate groups.[1]
-
Drug Delivery Systems: The ability to modify and functionalize polymers using carboxyl radicals is of particular interest in the field of drug delivery.[4][5] For instance, polymers can be functionalized with targeting ligands or stimuli-responsive groups. Furthermore, the controlled degradation of polymer matrices initiated by carboxyl radicals can be used to modulate drug release profiles.[10]
II. Experimental Protocols
Protocol 1: Photocatalytic Decarboxylation for Polymer Modification
This protocol describes the modification of a copolymer containing acrylic acid units to a copolymer with ethylene units via photocatalytic decarboxylation.[2]
Materials:
-
Poly(methyl acrylate-co-acrylic acid) (P(MA-co-AA))
-
Acridine-based photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate)
-
Hydrogen atom donor (e.g., thiophenol)
-
Solvent (e.g., Dioxane)
-
Violet LED light source (e.g., 405 nm)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
In a Schlenk flask, dissolve the P(MA-co-AA) copolymer (1.0 eq. of carboxylic acid groups) in dioxane.
-
Add the acridine photocatalyst (e.g., 0.5 mol%) and the hydrogen atom donor (e.g., 1.5 eq.).
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in proximity to the violet LED light source and begin stirring.
-
Irradiate the reaction mixture for the desired time (e.g., 24 hours) at room temperature.
-
After the reaction, quench the process by turning off the light source.
-
Precipitate the polymer by adding the reaction mixture dropwise to a stirred excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR and GPC to confirm the conversion of acrylic acid units to ethylene units and to determine the molecular weight and dispersity.
Protocol 2: RAFT Polymerization Initiated by Photochemical Radical Decarboxylation
This protocol details the "grafting from" RAFT polymerization of a vinyl monomer from a carboxylic acid-containing substrate.[7][8]
Materials:
-
Carboxylic acid initiator (e.g., 4-cyanopentanoic acid)
-
Monomer (e.g., methyl acrylate)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Photocatalyst (e.g., tris(2-phenylpyridine)iridium(III))
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMSO)
-
Green LED light source (e.g., 530 nm)
-
Reaction vials with septa
-
Standard Schlenk line equipment for degassing
-
Magnetic stirrer and stir bars
Procedure:
-
To a reaction vial, add the carboxylic acid initiator (1.0 eq.), RAFT agent (1.0 eq.), and monomer (e.g., 100 eq.).
-
Add the photocatalyst (e.g., 0.1 mol%) and the solvent.
-
Add the base (e.g., 1.1 eq.) to deprotonate the carboxylic acid.
-
Seal the vial with a septum and degas the solution by purging with an inert gas (e.g., argon) for 30 minutes.
-
Place the vial under the green LED light source and stir the reaction mixture at room temperature.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, stop the reaction by turning off the light and exposing the solution to air.
-
Purify the polymer by precipitation in a suitable non-solvent (e.g., cold methanol) and dry under vacuum.
-
Analyze the polymer by GPC to determine the molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm the end-group fidelity.
III. Data Presentation
Table 1: Photocatalytic Decarboxylation of P(MA-co-AA) Copolymers [2]
| Entry | Initial Copolymer | Carboxylic Acid Content (%) | Mn (kDa) | Đ | Final Copolymer | Ethylene Content (%) | Mn (kDa) | Đ |
| 1 | P(MA-co-AA) | 20 | 15.2 | 1.25 | P(MA-co-E) | 20 | 14.1 | 1.28 |
| 2 | P(MA-co-AA) | 50 | 12.8 | 1.31 | P(MA-co-E) | 50 | 10.9 | 1.35 |
Table 2: Decarboxylative RAFT Polymerization of Methyl Acrylate [7][8]
| Entry | Initiator | [M]:[I]:[RAFT] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Đ |
| 1 | 4-Cyanopentanoic acid | 100:1:1 | 4 | 65 | 6,500 | 6,800 | 1.15 |
| 2 | 4-Cyanopentanoic acid | 200:1:1 | 8 | 72 | 14,400 | 15,100 | 1.18 |
| 3 | Benzoic acid | 100:1:1 | 6 | 58 | 5,800 | 6,100 | 1.21 |
IV. Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Carboxyl Radical Precursors for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by ensuring the selective release of active pharmaceutical ingredients (APIs) at the site of action. A novel and emerging strategy in this field leverages the generation of carboxyl radicals from stable precursors as a trigger for drug release. This approach offers the potential for high spatiotemporal control, particularly when initiated by external stimuli such as light.
This document provides a detailed overview of the principles, experimental protocols, and potential applications of carboxyl radical precursors in targeted drug delivery. We will explore the mechanisms of radical generation, the design of radical-cleavable linkers, and the methodologies for evaluating the performance of these systems.
Principle of this compound-Triggered Drug Release
The core principle of this drug delivery strategy lies in the use of a linker that connects the drug to a carrier molecule (e.g., a polymer, nanoparticle, or antibody). This linker is designed to be stable under physiological conditions but susceptible to cleavage upon the generation of a this compound. The this compound itself is generated from a precursor moiety in response to a specific trigger.
One of the most promising triggers is light, which can be used to initiate a photoredox-catalyzed decarboxylation. In a typical system, a photosensitizer absorbs light and initiates an electron transfer cascade that leads to the oxidation of a carboxylic acid derivative. The resulting this compound is unstable and rapidly undergoes decarboxylation (loss of CO₂), leading to the cleavage of the linker and the release of the active drug.
Redox-active esters, such as N-hydroxyphthalimide (NHP) esters, are excellent precursors for this purpose. They can be readily synthesized from carboxylic acids and can be activated under mild conditions using visible light photoredox catalysis.
Below is a conceptual signaling pathway for light-triggered drug release via this compound generation.
Application Notes and Protocols for the Enzymatic Generation of Carboxyl Radicals in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic generation of carboxyl radicals is a fascinating and increasingly recognized area of biological chemistry. These highly reactive intermediates play crucial roles in a variety of metabolic pathways, particularly in anaerobic microorganisms.[1] By harnessing the power of radical chemistry, enzymes can catalyze challenging chemical transformations that are otherwise inaccessible through conventional two-electron mechanisms. This document provides an overview of the enzymatic generation of carboxyl radicals, with a focus on the well-characterized glycyl radical enzyme (GRE), 4-hydroxyphenylacetate decarboxylase (4Hpad). Detailed protocols for enzyme activity assays, radical detection, and inhibitor screening are provided to facilitate further research and drug development efforts in this field.
Featured Enzyme: 4-Hydroxyphenylacetate Decarboxylase (4Hpad)
4-Hydroxyphenylacetate decarboxylase (EC 4.1.1.83) is a glycyl radical enzyme that catalyzes the decarboxylation of 4-hydroxyphenylacetate (4-HPA) to produce p-cresol, a molecule of significant biological and clinical relevance.[2][3] Found in anaerobic bacteria such as Clostridium difficile, 4Hpad is implicated in the gut microbiome's influence on host health, with p-cresol being linked to cardiovascular disease and autism spectrum disorder.[4] The enzyme utilizes a unique Kolbe-type decarboxylation mechanism initiated by a glycyl radical.[5]
Quantitative Data
A summary of the kinetic parameters for 4-hydroxyphenylacetate decarboxylase from Clostridium difficile is presented in Table 1. This data is essential for designing and interpreting enzyme inhibition studies and for understanding the enzyme's catalytic efficiency.
| Substrate | Km (mM) | Ki (mM) | Inhibitor | Reference |
| 4-hydroxyphenylacetate | 2.8 | [6] | ||
| 3,4-dihydroxyphenylacetate | 0.5 | [6] | ||
| 0.7 | p-hydroxyphenylacetylamide | [6] | ||
| 0.48 | p-hydroxymandelate | [6] |
Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate Decarboxylase from C. difficile.
Enzymatic Mechanism and Experimental Workflows
The generation of a carboxyl radical by 4Hpad is a key step in its catalytic cycle. The proposed mechanism and the general workflows for studying this enzyme are depicted below.
Catalytic Cycle of 4-Hydroxyphenylacetate Decarboxylase
The catalytic cycle of 4Hpad involves the generation of a glycyl radical, which then initiates the decarboxylation of 4-hydroxyphenylacetate via a this compound intermediate.
Caption: Proposed catalytic cycle of 4-hydroxyphenylacetate decarboxylase.
General Experimental Workflow
Studying the enzymatic generation of carboxyl radicals typically involves enzyme purification, activity assays, and radical detection experiments.
Caption: A general experimental workflow for studying this compound-generating enzymes.
Experimental Protocols
Protocol 1: Enzyme Activity Assay for 4-Hydroxyphenylacetate Decarboxylase
This protocol describes the determination of 4Hpad activity by quantifying the production of p-cresol using High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
Purified 4-hydroxyphenylacetate decarboxylase (4Hpad)
-
4-hydroxyphenylacetate (4-HPA) substrate
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
-
p-cresol standard for calibration curve
Procedure:
-
Prepare a stock solution of 4-HPA in the anaerobic buffer.
-
Set up the reaction mixture in an anaerobic environment (e.g., glove box). A typical 1 mL reaction contains:
-
Anaerobic buffer
-
Desired concentration of 4-HPA (e.g., 2.8 mM, the Km value)[6]
-
Purified 4Hpad (concentration to be optimized for linear product formation over time)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution (e.g., 100 µL of 1 M HCl to a 900 µL aliquot).
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC.
-
Quantify the amount of p-cresol produced by comparing the peak area to a standard curve of known p-cresol concentrations.
-
Calculate the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.
Protocol 2: Detection of Carboxyl Radicals using EPR Spectroscopy with Spin Trapping
This protocol outlines the detection of the transient this compound intermediate in the 4Hpad reaction using Electron Paramagnetic Resonance (EPR) spectroscopy and the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[10][11]
Materials:
-
Purified 4-hydroxyphenylacetate decarboxylase (4Hpad)
-
4-hydroxyphenylacetate (4-HPA) substrate
-
Anaerobic buffer (as in Protocol 1)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap
-
EPR spectrometer and flat cell or capillary tube
-
Chelating agent (e.g., DTPA) to remove trace metal ions
Procedure:
-
Prepare all solutions in deoxygenated buffer to minimize background radical signals. The buffer should contain a chelating agent like DTPA.
-
In an anaerobic environment, prepare the reaction mixture in an EPR-compatible tube. A typical reaction mixture contains:
-
Anaerobic buffer
-
4-HPA (e.g., 5-10 mM)
-
DMPO (e.g., 50-100 mM)
-
Purified 4Hpad
-
-
Initiate the reaction by adding the enzyme and mix quickly.
-
Immediately place the sample into the cavity of the EPR spectrometer.
-
Record the EPR spectrum. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.8 GHz
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1.0 G
-
Time Constant: 163 ms
-
Scan Rate: 0.6 G/s
-
Center Field: ~3500 G
-
Sweep Width: 100 G
-
-
The DMPO adduct of a carbon-centered radical will typically show a six-line spectrum. The hyperfine splitting constants (aN and aH) can be used to help identify the trapped radical. For a this compound adduct, the splitting constants will be characteristic of a carbon-centered radical.
-
As a negative control, run a reaction without the enzyme or without the substrate to ensure that the observed signal is dependent on the enzymatic reaction.
Protocol 3: High-Throughput Screening for 4-Hydroxyphenylacetate Decarboxylase Inhibitors
This protocol describes a high-throughput assay for screening potential inhibitors of 4Hpad, adaptable to a 96-well plate format. The assay is based on the quantification of p-cresol production.[12][13]
Materials:
-
Purified 4-hydroxyphenylacetate decarboxylase (4Hpad)
-
4-hydroxyphenylacetate (4-HPA) substrate
-
Anaerobic buffer (as in Protocol 1)
-
Compound library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M HCl)
-
96-well plates
-
Multichannel pipette or liquid handling robot
-
Plate reader or HPLC for endpoint analysis
Procedure:
-
In an anaerobic environment, dispense the compounds from the library into the wells of a 96-well plate. Include appropriate controls (no inhibitor, known inhibitor if available, and no enzyme).
-
Add the 4Hpad enzyme to each well (except the no-enzyme control) and pre-incubate with the compounds for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the 4-HPA substrate to all wells.
-
Incubate the plate at the optimal temperature for a fixed time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution to all wells.
-
Analyze the amount of p-cresol produced in each well. This can be done by:
-
HPLC: Transferring the contents of each well to HPLC vials for analysis as described in Protocol 1. This is accurate but lower throughput.
-
Spectrophotometric/Fluorometric Method: If a suitable colorimetric or fluorogenic substrate is available or if the product has a distinct absorbance/fluorescence from the substrate, a plate reader can be used for a more rapid endpoint measurement. For p-cresol, a fluorescence-based assay with excitation at 280 nm and emission at 310 nm can be used after sample cleanup.[14]
-
-
Calculate the percent inhibition for each compound relative to the no-inhibitor control.
-
Hits (compounds showing significant inhibition) can be further validated and their IC50 values determined by performing the assay with a range of inhibitor concentrations.
Conclusion
The study of enzymes that generate carboxyl radicals is a rapidly advancing field with implications for microbiology, human health, and biotechnology. The protocols provided here for 4-hydroxyphenylacetate decarboxylase offer a starting point for researchers and drug development professionals to explore the fascinating chemistry of these enzymes and to identify potential therapeutic agents targeting their activity. The combination of quantitative enzyme kinetics, direct radical detection, and high-throughput screening will be instrumental in unraveling the biological roles of carboxyl radicals and harnessing their potential for biomedical applications.
References
- 1. New tricks for the glycyl radical enzyme family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylacetate decarboxylases: properties of a novel subclass of glycyl radical enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenylacetate decarboxylase from Clostridium difficile. A novel glycyl radical enzyme catalysing the formation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel p-cresol inhibitors that reduce Clostridioides difficile’s ability to compete with species of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of 4-Hydroxyphenylacetate Decarboxylase and Its Cognate Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. EPR Spin Trapping of an Oxalate-Derived Free Radical in the Oxalate Decarboxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
- 13. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Carboxyl Radicals in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of carboxyl radicals in materials science. The unique reactivity of carboxyl radicals offers a versatile tool for polymer synthesis, surface modification, and the creation of advanced materials with tailored properties.
Polymer Synthesis via Controlled Radical Polymerization
Carboxyl-functionalized polymers are crucial in biomedical and materials science applications due to their inherent properties and potential for further modification. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of well-defined polymers with carboxylic acid functionalities.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The use of an initiator containing a carboxyl group allows for the direct incorporation of this functionality at the polymer chain end.
Quantitative Data for ATRP of Styrene using a Carboxyl-Functionalized Initiator
| Entry | Initiator | Monomer | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Mw/Mn (PDI) | Initiator Efficiency (f) |
| 1 | α-bromo-p-toluic acid | Styrene | 1600 | 1600 | 1.10 | >0.87 |
| 2 | α-bromo-p-toluic acid | Styrene | 5970 | 6000 | 1.33 | 0.99 |
| 3 | α-bromo-p-toluic acid | Styrene | 25890 | 25937 | 1.30 | 0.99 |
Experimental Protocol: Synthesis of Aromatic Carboxyl-Functionalized Polystyrene via ATRP
This protocol describes the synthesis of polystyrene with a terminal carboxylic acid group using α-bromo-p-toluic acid as the initiator.
Materials:
-
Styrene (purified by vacuum distillation)
-
α-bromo-p-toluic acid (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-bipyridyl (bpy) (ligand)
-
Diphenyl ether (solvent)
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon gas
-
Schlenk flask and other standard glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add CuBr (0.3260g, 0.0023 mol) and 2,2'-bipyridyl (1.06g, 0.0068 mol).
-
Add dry diphenyl ether (5 ml) to the flask and stir the mixture for 5 minutes.
-
Add freshly distilled styrene (8 ml) to the reaction mixture.
-
Add the initiator, α-bromo-p-toluic acid (0.4951g, 0.0023 mol).
-
Degas the heterogeneous mixture by three freeze-pump-thaw cycles.
-
Place the sealed Schlenk flask in an oil bath preheated to 110 °C and stir for the desired reaction time (e.g., 4-8 hours).
-
To terminate the polymerization, cool the flask to room temperature and open it to the air.
-
Dilute the reaction mixture with tetrahydrofuran (THF).
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of methanol containing 1% aqueous HCl.
-
Filter the precipitated polymer and wash it with methanol.
-
Dry the resulting carboxyl-functionalized polystyrene in a vacuum oven at 40 °C overnight.
Logical Relationship: ATRP with a Carboxyl-Functionalized Initiator
Caption: Workflow for ATRP using a carboxyl-functionalized initiator.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that can be used to synthesize carboxyl-functionalized polymers. This is typically achieved by using a chain transfer agent (CTA) that contains a carboxylic acid group.
Experimental Protocol: Synthesis of Carboxyl-Functionalized Poly(methyl methacrylate) via RAFT Polymerization
This protocol outlines the synthesis of PMMA with a terminal carboxyl group using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid as the CTA.
Materials:
-
Methyl methacrylate (MMA) (purified)
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (solvent)
-
Methanol
-
Ampules or Schlenk tubes
Procedure:
-
Prepare a stock solution of MMA (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene.
-
In a glass ampule, add the carboxyl-functionalized CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid). The molar ratio of monomer:CTA:initiator should be carefully calculated to control the molecular weight (e.g., 250:1:0.2).
-
Add 2 mL of the stock solution to the ampule containing the CTA.
-
Degas the contents of the ampule by three freeze-pump-thaw cycles and seal it under vacuum.
-
Place the sealed ampule in a preheated oil bath at 60 °C for the desired polymerization time (e.g., 15 hours).
-
Terminate the reaction by cooling the ampule in an ice bath and exposing the contents to air.
-
Dilute the polymer solution with a small amount of THF.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting carboxyl-functionalized PMMA under vacuum.
Surface Modification of Materials
The introduction of carboxyl groups onto the surface of materials is a powerful strategy to enhance their properties, such as hydrophilicity, stability in polar solvents, and biocompatibility. It also provides reactive sites for further functionalization.
Carboxylation of Nanoparticles
Quantitative Data for Surface-Modified Nanoparticles
| Nanoparticle | Modifying Agent | Zeta Potential (mV) | Application |
| Silicon Quantum Dots | 10-undecenoic acid | ~ -62 | Bioimaging |
| Iron Oxide | Oleic Acid | pH-dependent | Drug Delivery |
Experimental Protocol: Surface Carboxylation of Iron Oxide Nanoparticles
This protocol describes the coating of pre-synthesized iron oxide nanoparticles with a carboxyl-containing polymer.
Materials:
-
Iron oxide nanoparticles
-
Methacrylic acid (MAA)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
AIBN (initiator)
-
Ethanol/Water mixture
-
Nitrogen gas
Procedure:
-
Disperse the synthesized iron oxide nanoparticles in an ethanol/water solution through sonication.
-
In a separate flask, prepare a solution of MAA, EGDMA, and AIBN in the ethanol/water mixture.
-
Add the nanoparticle dispersion to the monomer solution under vigorous stirring and a nitrogen atmosphere.
-
Heat the reaction mixture to 70-80 °C to initiate polymerization and allow the reaction to proceed for several hours (e.g., 6-12 hours).
-
After the reaction, cool the mixture to room temperature.
-
Separate the carboxylated magnetic nanoparticles from the reaction medium using a strong magnet.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove any unreacted monomers and non-adsorbed polymer.
-
Dry the surface-modified nanoparticles under vacuum.
Experimental Workflow: Nanoparticle Surface Modification
Caption: General workflow for nanoparticle surface carboxylation.
Photocatalytic Generation of Carboxyl Radicals
Visible-light photocatalysis offers a mild and efficient method for generating carboxyl radicals from abundant carboxylic acids.[1][2] This approach avoids the need for harsh reagents and high temperatures, making it a green and versatile tool in materials synthesis.[3][4]
Experimental Protocol: General Procedure for Photocatalytic Decarboxylation
This protocol provides a general guideline for the photocatalytic generation of radicals from carboxylic acids for subsequent reactions.
Materials:
-
Carboxylic acid substrate
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
-
Light source (e.g., blue LEDs)
-
Reaction vessel (e.g., vial or Schlenk tube)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid substrate and the photocatalyst (typically 1-5 mol%) in the chosen solvent.
-
Add any other necessary reagents for the desired subsequent reaction (e.g., a radical acceptor).
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Seal the vial and place it in front of a visible light source (e.g., blue LEDs) with cooling provided by a fan to maintain room temperature.
-
Irradiate the mixture for the required reaction time (this can range from a few hours to 24 hours), with stirring.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction and purify the product using standard laboratory techniques such as column chromatography.
Logical Relationship: Photocatalytic Carboxyl Radical Generation
Caption: Mechanism of photocatalytic this compound generation.
References
- 1. A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids [organic-chemistry.org]
- 2. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Selective Generation of Carboxyl Radicals
Welcome to the technical support center for the selective generation of carboxyl radicals. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with these reactive intermediates. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are carboxyl radicals and why are they synthetically important?
A1: Carboxyl radicals (R-C(O)O•) are highly reactive intermediates.[1][2] Their primary utility in synthesis stems from their rapid decarboxylation (loss of CO2) to generate carbon-centered radicals (alkyl or aryl radicals).[3][4] This transformation makes abundant and structurally diverse carboxylic acids valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[5]
Q2: What are the primary methods for generating carboxyl radicals from carboxylic acids?
A2: Carboxyl radicals are typically generated indirectly from carboxylic acids or their derivatives.[4] Key methods include:
-
Photoredox Catalysis: Utilizes visible light and a photocatalyst to induce single-electron transfer (SET) from a carboxylate or a derivative, leading to the carboxyl radical.[6] This is considered a mild and green method.[6]
-
Electrolysis (Kolbe Electrolysis): Involves the electrochemical oxidation of carboxylate anions at an anode to form carboxyl radicals, which then decarboxylate.[3][7]
-
Activation as Redox-Active Esters: Carboxylic acids are converted into more easily reducible species, such as N-(acyloxy)phthalimide (NHPI) esters (Barton esters), which can then generate radicals under thermal or photochemical conditions.[8][9]
-
Photoactivated Ketones: A newer method uses photoactivated ketones to directly generate carboxyl radicals from the O-H bond of carboxylic acids via a hydrogen atom transfer (HAT) mechanism.[1][2]
Q3: What are the main challenges in the selective generation of these radicals?
A3: The primary challenges include:
-
Competing Side Reactions: Undesired reactions such as hydrogen atom abstraction (HAT) from the solvent or substrate, back-electron transfer, and premature radical termination can reduce the efficiency and selectivity of the desired transformation.[8]
-
Harsh Reaction Conditions: Traditional methods often require high temperatures, strong oxidants, or toxic reagents like tin hydrides, which can limit functional group tolerance and pose environmental concerns.[9]
-
Slow Decarboxylation of Aroyloxyl Radicals: The generation of aryl radicals from aryl carboxylic acids can be difficult due to the slower rate of decarboxylation of the intermediate aroyloxyl radicals, often requiring harsh conditions to be effective.[8]
-
Substrate Scope Limitations: Some methods are inefficient with certain substrates, such as nitrogen-rich compounds or those prone to protodehalogenation.[8]
Q4: How can I minimize side reactions and improve the selectivity of my process?
A4: To improve selectivity, consider the following:
-
Method Selection: Choose a method known for its mild conditions and high functional group tolerance, such as visible-light photoredox catalysis.[6]
-
Catalyst and Reagent Choice: The selection of the photocatalyst, oxidant/reductant, and solvent is critical. For instance, in photoredox catalysis, the catalyst's redox potential must be matched to the substrate.
-
Reaction Conditions: Optimizing temperature, concentration, and light source (for photochemical methods) can significantly impact the reaction outcome. Lowering the temperature can sometimes suppress side reactions.
-
Substrate Modification: Converting the carboxylic acid to a redox-active ester can provide a more controlled pathway for radical generation.[8]
Q5: Are there metal-free methods available for generating carboxyl radicals?
A5: Yes, metal-free approaches are gaining prominence. For example, organic dyes and photoactivated ketones can serve as photocatalysts.[6] Thioxanthone, a commercially available organic molecule, has been used as a photocatalyst for decarboxylative additions under visible light.[6] These methods are often cheaper and avoid issues of transition metal contamination in the final products.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the selective generation of carboxyl radicals.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inefficient Radical Generation: The chosen method may not be suitable for the specific substrate (e.g., high oxidation potential).[6] 2. Catalyst Inactivity: The photocatalyst may be degraded or poisoned. 3. Poor Light Source Penetration: For photochemical reactions, the reaction mixture might be too concentrated or the vessel unsuitable. 4. Decomposition of Reactants or Products: The substrate or product may be unstable under the reaction conditions.[3] | 1. Change Generation Method: Switch to a stronger oxidant/reductant system or a different activation method (e.g., conversion to a redox-active ester).[8] 2. Verify Catalyst Quality: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean. 3. Optimize Reaction Setup: Use a more dilute solution. Ensure the light source is close to the reaction vessel and the vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass for visible light). 4. Modify Conditions: Run the reaction at a lower temperature. Reduce the reaction time. Analyze aliquots over time to check for product degradation. |
| Lack of Selectivity / Multiple Products | 1. Competing Radical Pathways: The generated radical may undergo undesired reactions, such as hydrogen abstraction or polymerization.[8] 2. Radical Rearrangement: The intermediate carbon-centered radical may rearrange to a more stable form before reacting as desired. 3. Non-Selective C-H Activation: In HAT-based methods, weaker C-H bonds in the substrate or solvent may be activated instead of the intended O-H bond.[1] | 1. Use Radical Scavengers/Traps: Add a radical trap like TEMPO in a control experiment to confirm the radical pathway. Adjust the concentration of the radical acceptor. 2. Substrate Design: Modify the substrate to disfavor rearrangement or block competing reaction sites. 3. Optimize HAT Reagent: In photoactivated ketone methods, the choice of ketone is crucial for achieving chemoselective O–H HAT over C–H HAT.[1][2] Use a solvent with strong C-H bonds (e.g., acetonitrile, t-butanol). |
| Reaction Fails to Initiate | 1. Presence of Oxygen or Water: Radical reactions are often highly sensitive to atmospheric oxygen, which can act as a radical trap. Moisture can quench intermediates. 2. Incorrect Wavelength or Insufficient Light Intensity: The light source may not match the absorbance spectrum of the photocatalyst. 3. Inadequate Degassing: Residual oxygen in the solvent and headspace can inhibit the reaction. | 1. Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Use dry, degassed solvents. 2. Verify Light Source: Check the emission spectrum of your LED or lamp. Ensure it overlaps with the photocatalyst's absorption peak. Increase light intensity if necessary. 3. Improve Degassing: Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Reaction is Not Reproducible | 1. Variability in Reagent Quality: Impurities in solvents or reagents can interfere with the catalytic cycle. 2. Inconsistent Reaction Setup: Minor changes in temperature, stirring rate, or position relative to the light source can affect photochemical reactions. 3. Subtle Differences in Degassing: Inconsistent removal of oxygen can lead to variable initiation periods and yields. | 1. Purify Reagents: Purify solvents and key reagents before use. Use reagents from a consistent, high-purity source. 2. Standardize Procedure: Document and standardize all aspects of the experimental setup, including the distance from the light source, vessel type, and stirring speed. Use a cooling fan to maintain a constant temperature. 3. Standardize Degassing Protocol: Use a consistent method and duration for degassing all reactions. |
Comparative Data of Generation Methods
The table below summarizes and compares common methods for generating carboxyl radicals, providing a quick reference for selecting an appropriate strategy.
| Method | Typical Substrates | Common Conditions | Advantages | Challenges & Disadvantages |
| Photoredox Catalysis | Aliphatic & Aromatic Carboxylic Acids, Amino Acids | Visible light (e.g., Blue LEDs), Photocatalyst (Ir, Ru, or organic dye), Base, Solvent (e.g., DMF, MeCN) | Mild conditions, High functional group tolerance, Environmentally benign ("green").[6] | Cost of precious metal catalysts,[11] Potential for back-electron transfer, Requires careful selection of photocatalyst.[8] |
| Kolbe Electrolysis | Aliphatic Carboxylic Acids | Anode/Cathode (e.g., Platinum), Solvent (e.g., MeOH, H₂O), Electrolyte | Can be performed on a large scale, Avoids toxic reagents. | Often requires high current densities, Can lead to non-Kolbe side products (e.g., carbocation formation),[7] Limited functional group tolerance. |
| Barton Decarboxylation (Redox-Active Esters) | Aliphatic Carboxylic Acids | Thiohydroxamate esters, Radical initiator (AIBN), H-atom donor (e.g., Bu₃SnH), Heat or Light | Good for generating alkyl radicals,[9] Well-established method. | Requires pre-functionalization of the acid, Use of toxic tin reagents,[9] Stoichiometric byproducts. |
| Photoactivated Ketones (HAT) | Aliphatic & some Aromatic Carboxylic Acids | Ketone catalyst (e.g., Benzophenone derivative), UV or Visible Light, Solvent (e.g., MeCN) | Metal-free, Direct use of carboxylic acids, Chemoselective for O-H bonds.[1][2] | Can be less efficient for some substrates, Potential for competing C-H abstraction if not optimized.[1] |
Key Experimental Protocol
Protocol: Visible-Light Mediated Decarboxylative Giese Addition
This protocol describes a general procedure for the conjugate addition of a radical derived from a carboxylic acid to a Michael acceptor using photoredox catalysis.[6]
Materials and Reagents:
-
Carboxylic Acid (e.g., 2-phenylacetic acid) (1.0 equiv)
-
Michael Acceptor (e.g., Acrylonitrile) (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 427 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid, Michael acceptor, photocatalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and continue to sparge the solution with the inert gas for 15-20 minutes to ensure all oxygen is removed.
-
Place the flask approximately 2-5 cm from the blue LED light source. To maintain a constant temperature, a small fan can be directed at the flask.
-
Stir the reaction mixture vigorously and irradiate for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening it to the air and diluting with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Giese adduct.
Visualizations
Caption: General pathway for this compound generation and subsequent reaction.
Caption: Troubleshooting workflow for a failed this compound reaction.
Caption: Simplified diagram of a photocatalytic cycle for radical generation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Generation of Carboxyl Radicals from Carboxylic Acids Catalyzed by Photoactivated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. thieme-connect.com [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Free Trapped Radicals from Carboxyl----Chinese Academy of Sciences [english.cas.cn]
- 11. How to free the trapped radicals from the carboxyl? | EurekAlert! [eurekalert.org]
Technical Support Center: Improving the Stability of Carboxyl Radicals in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and utility of carboxyl radicals in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with carboxyl radicals?
Carboxyl radicals are highly reactive, short-lived intermediates.[1] The main challenges include their rapid decarboxylation and susceptibility to various side reactions, such as intermolecular hydrogen atom abstraction.[2] Direct generation from carboxylic acids can be difficult due to the high energy input required and competition with other reaction pathways.[2]
Q2: What are the main strategies to improve the stability of carboxyl radicals?
The stability of carboxyl radicals, and radicals in general, can be enhanced through several key strategies:
-
Resonance Delocalization: Radicals are stabilized when the unpaired electron can be delocalized over an extended π-system.[3]
-
Steric Protection: Bulky substituents near the radical center can physically hinder reactions that would consume the radical, such as dimerization.[4][5]
-
Solvent Effects: The choice of solvent can influence radical stability. Polar and hydrogen-bond-donating solvents can affect the rates of competing reactions.[6]
-
Formation of Persistent Radicals: In some cases, specific structural features can lead to the formation of persistent radicals with significantly longer lifetimes.[7]
Q3: How does photoredox catalysis facilitate the generation of carboxyl radicals under mild conditions?
Visible-light photoredox catalysis allows for the generation of carboxyl radicals under mild conditions by using a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) with a suitable carboxylate precursor.[8][9] This process often involves the use of "redox-active esters," which have a lower reduction potential than the parent carboxylic acid, making the electron transfer more favorable.[10][11]
Q4: What are N-(Acyloxy)phthalimides (NHPI Esters) and why are they effective precursors for carboxyl radicals?
N-(Acyloxy)phthalimides, also known as NHPI esters or Barton esters, are redox-active derivatives of carboxylic acids.[7][12] They are effective precursors because the N-O bond is weak and readily cleaved upon single-electron reduction, leading to the formation of a carboxyl radical and a phthalimide anion under mild conditions, often facilitated by photoredox catalysis.[11][13]
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield in Decarboxylation Reaction | 1. Inefficient radical generation. 2. Competing side reactions (e.g., hydrogen atom abstraction from the solvent). 3. Instability of the generated radical. 4. Ineffective trapping of the radical. | 1. Optimize Radical Generation: - Photocatalysis: Ensure the chosen photocatalyst has an appropriate redox potential for the substrate.[3][10] Consider using a more oxidizing catalyst if electron transfer is sluggish. Verify the light source provides the correct wavelength and intensity for catalyst excitation. - Barton Esters: Confirm the complete formation of the Barton ester before initiating decarboxylation.[7][12] Consider converting the carboxylic acid to the acid chloride first to improve the efficiency of Barton ester formation.[7] 2. Minimize Side Reactions: - Solvent Choice: Avoid solvents that are good hydrogen donors if hydrogen atom abstraction is a suspected side reaction.[6] - Concentration: Adjust the concentration of reactants to favor the desired intermolecular reaction over potential side reactions. 3. Enhance Radical Stability: - If possible, modify the substrate to include groups that can stabilize the radical through resonance or steric effects.[3][4] 4. Improve Radical Trapping: - Increase the concentration of the radical trapping agent. |
| Formation of Multiple Unidentified Byproducts | 1. Radical-radical coupling. 2. Reaction of the radical with the solvent or other components of the reaction mixture. 3. Degradation of the starting material or product under the reaction conditions. | 1. Control Radical Concentration: Lower the rate of radical generation by reducing the light intensity in photocatalytic reactions or by using a slower-decomposing initiator in thermal methods. This can minimize radical-radical coupling. 2. Inert Solvent: Use a non-reactive, degassed solvent to prevent reactions with the solvent. 3. Protecting Groups: If the substrate or product has sensitive functional groups, consider using protecting groups. 4. Reaction Time and Temperature: Optimize the reaction time to maximize product formation while minimizing byproduct formation from degradation. If using thermal methods, lower the temperature. |
| Inconsistent Reaction Rates | 1. Presence of oxygen, which can quench excited states of photocatalysts or react with radicals. 2. Variable purity of reagents or solvents. 3. Inconsistent light source intensity in photocatalytic reactions. | 1. Degas Solvents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 2. Purify Reagents: Use freshly purified reagents and anhydrous solvents. 3. Standardize Light Source: Ensure the distance from the light source to the reaction vessel is consistent. Monitor the output of the light source if possible. |
Quantitative Data on this compound Stability
The stability of carboxyl radicals is often discussed in terms of their rate of decarboxylation. Below is a summary of available quantitative data.
| Radical Precursor | Generated Radical | Decarboxylation Rate Constant (kdecarb) at 25 °C (s-1) | Solvent | Method | Reference |
| PhCH2OCO2-PTOC | PhCH2OCO• | ~1 x 107 | CCl4 | LFP | [14] |
| (trans-2-phenylcyclopropyl)methyl PTOC oxalate | (trans-2-phenylcyclopropyl)methoxycarbonyl radical | - | - | LFP | [14] |
| (2,2-diphenylcyclopropyl)methyl PTOC oxalate | (2,2-diphenylcyclopropyl)methoxycarbonyl radical | ~1 x 105 | CCl4 | LFP | [14] |
| Substituted 1-Naphthylmethyl Alkanoates | Acyloxy radicals | 2.0 x 109 - 1.1 x 1010 | Methanol | Photocleavage | [15] |
LFP: Laser Flash Photolysis; PTOC: Pyridine-2-thione-N-oxycarbonyl
Experimental Protocols
Protocol 1: Preparation of N-(Acyloxy)phthalimide (NHPI Ester)
This protocol describes a general procedure for the synthesis of an NHPI ester from a carboxylic acid.
Materials:
-
Carboxylic acid
-
N-Hydroxyphthalimide (NHP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.5 equiv), and DCC or DIC (1.5 equiv).[2]
-
Add anhydrous THF to dissolve the reagents.
-
Add a catalytic amount of DMAP (0.1 equiv).[2]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Suspend the resulting residue in diethyl ether to precipitate the dicyclohexylurea byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to obtain the desired N-(acyloxy)phthalimide ester.[2]
Protocol 2: Photocatalytic Decarboxylative Coupling
This protocol outlines a general procedure for the visible-light-mediated coupling of an NHPI ester with a radical acceptor.
Materials:
-
N-(Acyloxy)phthalimide (NHPI) ester
-
Radical acceptor (e.g., an electron-deficient alkene)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic dye)
-
Solvent (e.g., degassed dichloromethane or acetonitrile)
-
Optional: a hydrogen atom donor or a reductive quenching agent.
Procedure:
-
In an oven-dried vial, combine the NHPI ester (1.0 equiv), the radical acceptor (1.2-2.0 equiv), and the photocatalyst (1-5 mol%).
-
Add the degassed solvent under an inert atmosphere.
-
If required by the specific reaction, add a hydrogen atom donor or a reductive quenching agent.
-
Seal the vial and stir the reaction mixture at a consistent distance from a visible light source (e.g., a blue LED lamp).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the coupled product.
Visualizations
Caption: Workflow for NHPI ester synthesis and its use in photocatalysis.
Caption: Photocatalytic cycle for generating carboxyl and alkyl radicals.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage−Independent Activation of Strong C−O Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. jk-sci.com [jk-sci.com]
- 8. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 9. How to free the trapped radicals from the carboxyl? | EurekAlert! [eurekalert.org]
- 10. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 13. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. datapdf.com [datapdf.com]
Technical Support Center: Optimization of Carboxyl Radical-Mediated Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in carboxyl radical-mediated synthesis. The information is designed to help overcome common experimental challenges and optimize reaction conditions for robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no product yield in my photoredox decarboxylation reaction?
A1: Low yields in photoredox decarboxylation reactions can stem from several factors:
-
Insufficient Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. The entire reaction mixture should be evenly irradiated.
-
Catalyst Deactivation: The photocatalyst can be deactivated by side reactions or aggregation. For instance, in dual photoredox/nickel-catalyzed systems, the formation of inactive nickel-black can be a significant issue, particularly with electron-rich aryl halides.[1]
-
Presence of Oxygen: Unless the reaction specifically utilizes oxygen, the presence of atmospheric oxygen can quench the excited state of the photocatalyst, leading to reduced efficiency. It is crucial to thoroughly degas the reaction mixture.[2]
-
Incorrect Base: The choice and amount of base are critical. The base is required to form the carboxylate salt, which is more readily oxidized than the corresponding carboxylic acid. However, an inappropriate base or excess base can lead to side reactions.
-
Substrate-Specific Issues: Some substrates are inherently more challenging. For example, electron-rich aryl halides can undergo slow oxidative addition in dual catalytic systems, while sterically hindered substrates may react sluggishly.[1]
Q2: I am observing significant side products. What are they and how can I minimize them?
A2: Common side products in this compound-mediated synthesis include:
-
Homocoupling of the Radical Intermediate: The generated alkyl radical can couple with itself, forming a dimer. This is more prevalent at higher radical concentrations.
-
Reduced Product: The radical intermediate can be reduced by abstracting a hydrogen atom from the solvent or another component in the reaction mixture.
-
Products from Competitive Pathways: Depending on the specific reaction, alternative pathways like hydrodecarboxylation or dehydrogenative decarboxyolefination can compete with the desired reaction.[3]
To minimize these side products, you can try the following:
-
Adjusting Concentration: Lowering the concentration of the radical precursor can disfavor bimolecular side reactions like homocoupling.
-
Optimizing Catalyst Loading: Both photocatalyst and any co-catalyst loadings should be optimized. For example, in some nickel-catalyzed reactions, a high photocatalyst loading was required to achieve a good yield.[1]
-
Solvent Choice: The solvent can influence reaction rates and side product formation. A solvent that is a poor hydrogen donor can minimize the formation of the reduced product.
Q3: How do I choose the right photocatalyst for my reaction?
A3: The choice of photocatalyst is determined by the redox potential of your substrate. The excited state of the photocatalyst must be sufficiently oxidizing to abstract an electron from the carboxylate. Common photocatalysts include iridium complexes (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6), ruthenium complexes (e.g., --INVALID-LINK--2), and organic dyes (e.g., 4CzIPN). Iridium-based photocatalysts are often highly efficient but can be expensive.[4] Organic photocatalysts offer a metal-free alternative.
Q4: Can I scale up my reaction from a few milligrams to a gram scale?
A4: Scaling up photochemical reactions presents unique challenges. Simply increasing the volume of the reaction in a larger flask is often inefficient due to the limited path length of light. For gram-scale synthesis, consider using a continuous-flow reactor to ensure consistent and efficient irradiation of the entire reaction mixture.[5][6] Additionally, be aware that heat and mass transfer limitations can become more significant at a larger scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective light source (wavelength/intensity). 2. Presence of oxygen. 3. Incorrect or insufficient base. 4. Deactivated catalyst. 5. Low reaction temperature. | 1. Verify the emission spectrum of your lamp matches the absorption of the photocatalyst. Increase light intensity or use a more powerful lamp. 2. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) for at least 15-30 minutes.[2] 3. Screen different bases (e.g., Cs2CO3, K2CO3, DBU) and optimize the stoichiometry. 4. Use fresh catalyst. In Ni-dual catalysis, consider using a ligand that stabilizes the active Ni species. 5. For some reactions, gently heating (e.g., 30-65 °C) can improve the rate and yield.[5][6] |
| Formation of Dimer Side Product | 1. High concentration of radical precursor. 2. Slow trapping of the radical by the coupling partner. | 1. Decrease the concentration of the carboxylic acid substrate. 2. Increase the concentration of the radical acceptor/coupling partner. |
| Formation of Reduced (Hydrodecarboxylated) Product | 1. Solvent is acting as a hydrogen atom donor. 2. Presence of an adventitious hydrogen source. | 1. Switch to a less protic or non-hydrogen-donating solvent (e.g., from THF to DMF or MeCN). 2. Ensure all reagents are dry and the reaction is performed under anhydrous conditions. |
| Reaction Stalls Before Completion | 1. Photocatalyst photobleaching or degradation. 2. Product inhibition. | 1. Add the photocatalyst in portions over the course of the reaction. 2. If possible, remove the product as it is formed, for example, by using a continuous flow setup with in-line separation. |
| Inconsistent Results Between Batches | 1. Variations in reagent purity. 2. Inconsistent light source positioning or intensity. 3. Incomplete degassing. | 1. Use reagents from the same batch or purify them before use. 2. Use a standardized photoreactor setup to ensure consistent irradiation.[7] 3. Standardize the degassing procedure. |
Data on Reaction Condition Optimization
Table 1: Optimization of Base and Solvent for a Decarboxylative Alkylation
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | Cs2CO3 (1.5) | DMF | 59 |
| 2 | K2CO3 (1.5) | DMF | 45 |
| 3 | DBU (1.5) | DMF | 39 |
| 4 | Cs2CO3 (1.5) | MeCN | 52 |
| 5 | Cs2CO3 (1.5) | 1,4-Dioxane | 50 |
| 6 | Cs2CO3 (1.0) | DMF | 55 |
| 7 | Cs2CO3 (2.0) | DMF | 58 |
Reaction conditions: Carboxylic acid (0.2 mmol), ethyl acrylate (2.0 equiv.), [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%), base, solvent (0.1 M), 467 nm LED irradiation, room temperature, 12 h. Data adapted from a representative decarboxylative alkylation reaction.[4]
Table 2: Effect of Photocatalyst and Co-catalyst Loading
| Entry | Photocatalyst (mol%) | Ni Co-catalyst (mol%) | Yield (%) |
| 1 | 1.0 | 10 | 85 |
| 2 | 0.5 | 10 | 78 |
| 3 | 1.0 | 5 | 72 |
| 4 | 1.0 | 15 | 83 |
| 5 | 2.0 | 10 | 86 |
Reaction conditions: N-Boc-glycine (1.5 equiv.), 4-bromoacetophenone (1.0 equiv.), Ir-photocatalyst, NiCl2·glyme/dtbbpy, Cs2CO3 (2.0 equiv.), DMF, blue LED irradiation, 24 h. Data adapted from a representative decarboxylative arylation.[8]
Experimental Protocols
Protocol 1: General Procedure for Iridium-Photocatalyzed Decarboxylative Alkylation
-
To a 4 mL vial equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv.), the alkene coupling partner (0.4 mmol, 2.0 equiv.), the iridium photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 0.002 mmol, 1 mol%), and the base (e.g., Cs2CO3, 0.3 mmol, 1.5 equiv.).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., DMF, 2.0 mL) via syringe.
-
Place the vial in a photoreactor equipped with a cooling fan, ensuring it is at a fixed distance from the light source (e.g., 450 nm LED lamp).
-
Stir the reaction mixture and irradiate for 12-24 hours at room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Photoredox/Nickel Dual-Catalyzed Decarboxylative Arylation
-
In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), the carboxylic acid (0.15 mmol, 1.5 equiv.), the iridium photocatalyst (0.001 mmol, 1 mol%), NiCl2·glyme (0.01 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.01 mmol, 10 mol%), and the base (e.g., K2HPO4, 0.2 mmol, 2.0 equiv.) to an oven-dried vial with a stir bar.
-
Add degassed solvent (e.g., DMF, 1.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the photoreactor and irradiate with a blue LED lamp while stirring for 24-48 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflow for a photoredox-mediated decarboxylative coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Quenching and Scavenging of Unwanted Carboxyl Radical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unwanted carboxyl radical reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of unwanted this compound side reactions in my experiment?
A1: Unwanted this compound reactions can manifest in several ways, including:
-
Low yield of the desired product: The starting material may be consumed, but the expected product is not formed in the anticipated quantity.
-
Formation of unexpected byproducts: Analysis of your reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of unknown compounds. A common byproduct is the decarboxylated starting material.[1]
-
Changes in reaction mixture appearance: Unexplained color changes, such as a darkening to a red or brown hue, can sometimes indicate the presence of radical species.[2]
-
Incomplete consumption of starting material: Despite extended reaction times, the starting material may not be fully consumed, suggesting an interfering side reaction is halting the desired transformation.[1]
Q2: What are the primary causes of unwanted this compound generation?
A2: Carboxyl radicals are often generated from carboxylic acids through processes like photocatalysis or oxidation.[3][4][5] Unwanted generation can be triggered by:
-
Elevated temperatures: Many decarboxylation processes that produce carboxyl radicals are initiated by heat.[3][5]
-
Presence of transition metals: Trace amounts of transition metals can catalyze the formation of radicals.
-
Photochemical instability: Exposure of the reaction mixture to light, especially UV light, can induce homolytic cleavage and radical formation.[6]
-
Inappropriate reaction conditions: Using strong oxidants or certain photocatalysts can lead to the undesired formation of carboxyl radicals.[4][5]
Q3: What general strategies can I employ to minimize unwanted this compound reactions?
A3: To control unwanted radical reactions, consider the following general approaches:
-
Temperature control: If the unwanted reaction is thermally induced, running the experiment at a lower temperature can significantly reduce its rate.[7]
-
Exclusion of light: If your reactants or intermediates are light-sensitive, conducting the experiment in the dark or using amber-colored glassware can prevent photochemical radical generation.
-
Inert atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the involvement of atmospheric oxygen in radical chain reactions.[1]
-
Use of radical scavengers: Introducing a compound that preferentially reacts with and neutralizes radical species can protect your desired reaction pathway.[8][9]
Troubleshooting Guides
Issue: Low Yield and Presence of Decarboxylated Byproduct
Potential Cause: Your carboxylic acid-containing compound may be undergoing undesired decarboxylation, leading to the formation of a this compound that is then quenched or participates in other side reactions. This is particularly common in reactions involving heat or photoredox catalysis.[3][5]
Recommended Solutions:
-
Optimize Reaction Temperature: Carefully control and, if possible, lower the reaction temperature to disfavor the decarboxylation pathway.[7]
-
Solvent Selection: Ensure you are using an appropriate, anhydrous solvent. For instance, in some nickel-catalyzed decarboxylation reactions, THF containing BHT as an inhibitor can be detrimental to the yield.[2]
-
Introduce a Radical Scavenger: Add a known radical scavenger to the reaction mixture. Common scavengers include phenolic compounds like BHT (butylated hydroxytoluene) or thiol-based reagents.[9]
-
Modify the Carboxylic Acid: If feasible, convert the carboxylic acid to a more stable derivative, such as an ester or amide, before proceeding with the reaction.
Issue: Reaction Stalls and Multiple Unidentified Byproducts Appear on TLC/LC-MS
Potential Cause: A complex radical chain reaction may be occurring, leading to a cascade of products. The initial this compound could be reacting with other components in the mixture, propagating a chain of undesired transformations.[10]
Recommended Solutions:
-
Quench the Reaction Promptly: Once the formation of the desired product has peaked (as determined by in-situ monitoring like TLC or LC-MS), quench the reaction immediately to prevent further side reactions.[2] For acid-sensitive substrates, a mild quench with saturated aqueous NH4Cl or water is recommended over strong acids like HCl.[2]
-
Identify the Radical Intermediate: Use a radical trapping agent, such as a nitroso compound, to form a stable adduct with the transient radical species. This adduct can then be characterized by techniques like ESR spectroscopy or mass spectrometry to confirm the identity of the problematic radical.[11]
-
Employ a More Selective Catalyst: If using a photocatalyst, consider switching to one with a different redox potential to avoid the oxidation of your carboxylic acid.
Data Presentation: Comparison of Radical Scavengers
| Scavenger/Antioxidant | Radical Species | Solvent | Second-Order Rate Constant (ks) (M⁻¹s⁻¹) |
| 6-Hydroxydopamine | Aroxyl (ArO•) | 2-propanol/water (5:1) | High, comparable to ubiquinol-10 |
| Epigallocatechin gallate (EGCG) | Aroxyl (ArO•) | 2-propanol/water (5:1) | High |
| 5-Hydroxydopamine | Aroxyl (ArO•) | 2-propanol/water (5:1) | Moderate-High |
| Epicatechin (EC) | Aroxyl (ArO•) | 2-propanol/water (5:1) | Moderate |
| Dopamine (DA) | Aroxyl (ArO•) | 2-propanol/water (5:1) | Moderate |
| Epinephrine (EN) | Aroxyl (ArO•) | 2-propanol/water (5:1) | Low-Moderate |
| Norepinephrine (NE) | Aroxyl (ArO•) | 2-propanol/water (5:1) | Low |
| Pyrroloquinolinequinol (PQQH2) | Aroxyl (ArO•) | DMSO | - |
| α-Tocopherol (Vitamin E) | Aroxyl (ArO•) | DMSO | - |
| Ubiquinol-10 | Aroxyl (ArO•) | DMSO | - |
Data adapted from kinetic studies on aroxyl radical scavenging.[12][13] The relative efficiencies may vary for carboxyl radicals.
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Suspected of Unwanted Radical Formation
-
Cool the reaction mixture: Once the reaction is deemed complete or has stalled, immediately cool the reaction vessel in an ice-water bath. This will slow down most chemical processes, including radical propagation.
-
Introduce the quenching agent: Slowly add a quenching solution. For many organic reactions, a mild acidic quench with dilute acetic acid or saturated ammonium chloride solution is appropriate.[1][2] If the reaction is known to be sensitive to acid, deionized water can be used.
-
Monitor the quench: Be observant for any signs of an exothermic reaction (e.g., gas evolution, warming of the flask). If this occurs, add the quenching agent more slowly and with efficient stirring.
-
Workup: Proceed with the standard aqueous workup, including extraction of the product into an appropriate organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[1]
Protocol 2: Detection of this compound Intermediates Using a Nitroso Spin Trap
This protocol is for advanced users familiar with Electron Spin Resonance (ESR) spectroscopy.
-
Prepare the reaction: Set up the chemical reaction as you normally would, but in a solvent suitable for ESR analysis (e.g., methylene chloride or chloroform).
-
Add the spin trap: Prior to initiating the reaction, add a nitroso spin trapping agent (e.g., 2-methyl-2-nitrosopropane) to the reaction mixture.
-
Initiate the reaction: Start the reaction (e.g., by heating or irradiation with light) within the ESR cavity.
-
Acquire ESR spectra: Record the ESR spectra at various time points. The formation of a nitroxide radical adduct will produce a characteristic hyperfine splitting pattern.
-
Analyze the spectra: The splitting pattern can be used to identify the structure of the trapped radical, confirming the presence of a this compound intermediate.[11]
Visualizations
Caption: A flowchart for troubleshooting unwanted radical reactions.
Caption: The general mechanism of a radical chain reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. How to free the trapped radicals from the carboxyl? | EurekAlert! [eurekalert.org]
- 4. How to Free Trapped Radicals from Carboxyl----Chinese Academy of Sciences [english.cas.cn]
- 5. How to free the trapped radicals from the carboxyl? - Scientists creates a cheap and simple visible light catalytic system [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 8. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. britannica.com [britannica.com]
- 10. aceorganicchem.com [aceorganicchem.com]
- 11. scispace.com [scispace.com]
- 12. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic study of aroxyl radical scavenging and α-tocopheroxyl regeneration rates of pyrroloquinolinequinol (PQQH2, a reduced form of pyrroloquinolinequinone) in dimethyl sulfoxide solution: finding of synergistic effect on the reaction rate due to the coexistence of α-tocopherol and PQQH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side products in carboxyl radical chemistry
Welcome to the Technical Support Center for Carboxyl Radical Chemistry. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions in this compound chemistry?
A1: The most prevalent side reactions in this compound chemistry include:
-
Dimerization: The coupling of two generated alkyl radicals to form a dimer is a common byproduct, especially at high radical concentrations.[1][2]
-
Hydrodecarboxylation: The replacement of the carboxylic acid group with a hydrogen atom, leading to a reduced, alkane byproduct.[3] This can occur through hydrogen atom transfer (HAT) from the solvent or other components in the reaction mixture.
-
Disproportionation: A reaction between two radicals where one is oxidized and the other is reduced, leading to an alkane and an alkene.[1]
-
Undesired Cyclization/Rearrangement: The generated radical intermediate may undergo unintended intramolecular reactions, such as cyclization or rearrangement, before the desired intermolecular reaction can occur.
-
Reactions with Solvent or Additives: The radical intermediate can react with the solvent or other additives in the reaction mixture, leading to undesired byproducts.
Q2: How can I detect and identify side products in my reaction?
A2: A combination of analytical techniques is typically used to identify and quantify side products:
-
Chromatography: Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for separating the desired product from side products.[4][5][6]
-
Mass Spectrometry (MS): GC-MS and LC-MS are powerful tools for identifying the molecular weights of the separated components, which helps in elucidating their structures.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structures of both the desired product and any isolated side products.[4]
-
Radical Trapping Experiments: Using radical traps like TEMPO can help to intercept and identify radical intermediates, providing insight into the reaction mechanism and potential side reactions.[2]
Q3: What is the role of the photocatalyst in the formation of side products?
A3: The choice of photocatalyst is critical as its photophysical and electrochemical properties can significantly influence the reaction pathways. The photocatalyst's excited-state redox potentials determine its ability to oxidize the carboxylate and reduce intermediates. An unsuitable photocatalyst can lead to inefficient generation of the desired radical or promote undesired side reactions, such as over-reduction of the alkyl radical to a carbanion, which can then be protonated to give the hydrodecarboxylation product.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired product with significant formation of a dimer.
Q: My reaction is producing a large amount of the dimerized byproduct, and the yield of my desired cross-coupled product is low. What are the possible causes and how can I fix this?
A: High concentrations of the radical intermediate favor dimerization. This is a common issue, particularly in decarboxylative cross-coupling and Giese-type reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high dimer formation.
Detailed Solutions:
-
Decrease Reaction Concentration: Lowering the concentration of the carboxylic acid precursor will decrease the steady-state concentration of the generated alkyl radical, thus disfavoring the bimolecular dimerization reaction.
-
Slow Addition of Precursor: If the reaction setup allows, the slow addition of the carboxylic acid or its activated form (e.g., an N-hydroxyphthalimide ester) can maintain a low radical concentration throughout the reaction.
-
Reduce Light Intensity: In photoredox catalysis, a lower light intensity will decrease the rate of photocatalyst excitation and, consequently, the rate of radical generation.
-
Lower Photocatalyst Loading: A lower concentration of the photocatalyst can also slow down the rate of radical formation.
Quantitative Data Example:
The following table illustrates the effect of reactant concentration on the ratio of Giese product to dimer in a hypothetical photoredox reaction.
| Carboxylic Acid Concentration (M) | Yield of Giese Product (%) | Yield of Dimer (%) |
| 0.1 | 75 | 15 |
| 0.5 | 40 | 50 |
Problem 2: Significant amount of hydrodecarboxylation byproduct is observed.
Q: My main side product is the alkane resulting from the replacement of the carboxylic acid with a hydrogen atom. What causes this and how can I minimize it?
A: Hydrodecarboxylation arises from the reduction of the alkyl radical intermediate to a carbanion, followed by protonation. This can be a major competing pathway, especially for electron-deficient radicals.
Logical Relationship Diagram:
Caption: Factors leading to hydrodecarboxylation.
Detailed Solutions:
-
Choice of Photocatalyst: Select a photocatalyst with a less negative excited-state reduction potential. A very strongly reducing photocatalyst in its excited state can reduce the generated alkyl radical to a carbanion.
-
Solvent Selection: Avoid solvents that can act as good hydrogen atom donors. For example, solvents with weak C-H bonds are more prone to hydrogen atom transfer.
-
Control of Proton Source: The presence of adventitious water or other protic sources can lead to the protonation of the carbanion intermediate. Ensure anhydrous conditions and consider using a non-protic or sterically hindered base.
-
Additives: In some cases, the addition of a mild oxidant can help to intercept the reduced form of the photocatalyst, preventing it from reducing the alkyl radical.
Quantitative Data Example:
The effect of the photocatalyst on the product distribution is shown in the table below for a hypothetical decarboxylative arylation.
| Photocatalyst | E1/2red* (V vs. SCE) | Yield of Arylated Product (%) | Yield of Hydrodecarboxylation (%) |
| Ir(ppy)3 | -1.73 | 45 | 40 |
| fac-Ir(ppy)3 | -0.96 | 85 | 5 |
Experimental Protocols
Protocol 1: Minimizing Dimerization in a Decarboxylative Giese-Type Reaction
This protocol is a general guideline for a photoredox-catalyzed Giese-type reaction designed to minimize the formation of the radical dimer byproduct.
Materials:
-
Carboxylic acid (or N-hydroxyphthalimide ester derivative) (1.0 equiv)
-
Michael acceptor (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%)
-
Base (if starting from carboxylic acid, e.g., Cs2CO3, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, acetonitrile, 0.05 M)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the Michael acceptor, photocatalyst, and base (if applicable).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate flask, prepare a stock solution of the carboxylic acid (or its activated ester) in the reaction solvent.
-
Using a syringe pump, add the solution of the carboxylic acid to the reaction vessel over a period of 4-6 hours.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) with constant stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Visualization of the Experimental Workflow:
Caption: Workflow for minimizing dimerization.
By following these guidelines and protocols, researchers can better control their this compound reactions, leading to higher yields of the desired products and a clearer understanding of the underlying reaction mechanisms.
References
- 1. Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Visible-Light Photoredox-Catalyzed Giese Reaction: Decarboxylative Addition of Amino Acid Derived α-Amino Radicals to Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Decarboxylative Functionalization
Welcome to the technical support center for decarboxylative functionalization. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during these reactions.
Troubleshooting Guide: Low Yields
This section addresses specific issues that can lead to low yields in decarboxylative functionalization reactions.
Question: My decarboxylative coupling reaction is giving a low yield. What are the first things I should check?
Answer:
When troubleshooting a low-yield decarboxylative functionalization, it's best to start with the most common culprits. Here is a step-by-step workflow to help you identify the potential issue:
Caption: A stepwise workflow for troubleshooting low yields.
-
Reagent Quality and Stoichiometry:
-
Carboxylic Acid: Ensure your carboxylic acid starting material is pure and dry. Impurities can interfere with the catalyst. For photoredox reactions, some substrates may be unstable to the reaction conditions, leading to decomposition.[1]
-
Coupling Partner (e.g., Aryl Halide): Verify the purity of your coupling partner. For metallaphotoredox reactions, high selectivity is often observed for C-I bonds over C-Br or C-Cl bonds.[2]
-
Solvent: The choice of solvent is critical. Polar solvents are often required for photochemical decarboxylation to facilitate the formation of radical cations.[3] However, solvent polarity can significantly impact reaction rates, with some reactions proceeding faster in polar aprotic solvents like DMSO compared to protic solvents like water.[4] Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
-
Base: If a base is used, ensure it is fresh and added in the correct stoichiometry. Some reactions require an inorganic base, while others use an organic base like iPr₂NEt.[2]
-
Additives: For some substrates, additives like zinc or 4-ethylpyridine may be necessary for productive coupling.[2][5] Phthalimide has been identified as an additive that can significantly improve reaction efficiency with problematic substrates in some photoredox systems.[6]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes promote side reactions or catalyst decomposition.[7] Conversely, some decarboxylative couplings require high temperatures to proceed efficiently.[8][9] It is crucial to follow the recommended temperature for your specific protocol.
-
Atmosphere: Many decarboxylative couplings, especially those involving metal catalysts, need to be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reagents.[10]
-
Light Source (for Photoredox Reactions): Ensure the correct wavelength and intensity of the light source are used. The reaction mixture should be adequately irradiated.
-
-
Catalyst System:
-
Catalyst Integrity: Ensure the catalyst has not degraded. Some catalysts are sensitive to air and moisture.[7]
-
Catalyst Loading: Using the optimal catalyst loading is crucial. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
-
Ligand: If a ligand is used, verify its purity and the metal-to-ligand ratio.
-
-
Side Reactions:
-
Dimerization: Unproductive dimerization of the alkyl radical derived from the carboxylic acid can be a significant side reaction, reducing the yield of the desired cross-coupled product.[2]
-
Protonation: Protonation of key intermediates can be a problematic pathway that competes with productive coupling.[2]
-
Hydrolysis: For reactions involving esters, hydrolysis can be a competing reaction, especially if water is present.[7]
-
Question: My reaction yield is still low after checking the basics. How do I optimize the reaction conditions?
Answer:
Systematic optimization of reaction parameters is key. It is often best to vary one parameter at a time.
Table 1: Selected Optimization Data for Fe and Ni Decarboxylative Coupling [2]
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None | 86 |
| 2 | No Fe catalyst | 19 |
| 3 | No Ni catalyst | 0 |
| 4 | No ligand | 0 |
| 5 | No light (60 °C) | 0 |
| 6 | No TBAI | 73 |
| 7 | With 0.5 equiv of phthalimide | 90 |
| 8 | Cs₂CO₃ instead of iPr₂NEt | 9 |
| 9 | KI instead of TBAI | 72 |
| 10 | TBACl instead of TBAI | 31 |
| 11 | 427 nm instead of 390 nm | 62 |
| 12 | MeCN instead of 1,4-dioxane | 67 |
Standard Conditions: Acid (1.3 equiv), aryl halide (1 equiv), iPr₂NEt (2 equiv), TBAI (1 equiv), FeCl₃ (3 mol %), Ni(NO₃)₂·6H₂O (3 mol %) and ⁴ᵗBuPyCamCN (3 mol %) in 1,4-dioxane, irradiated at 390 nm for 24 h.
Table 2: Solvent Effect on Photoreaction of N-Boc-l-valine and Acrylonitrile [3]
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN/H₂O (9:1) | 75 |
| 2 | CH₃CN/H₂O (4:1) | 70 |
| 3 | CH₃CN/H₂O (1:1) | 65 |
| 4 | CH₃CN (dry) | 45 |
| 5 | DMF | 30 |
| 6 | Methanol | 25 |
| 7 | DMSO | 20 |
| 8 | 1,4-Dioxane | 0 |
| 9 | THF | 0 |
| 10 | Benzene | 0 |
Based on these examples, consider the following optimization strategies:
-
Solvent Screening: The polarity of the solvent can have a dramatic effect on the reaction yield.[3][11] Test a range of polar aprotic and protic solvents. For some reactions, a mixture of solvents, such as aqueous acetonitrile, may be optimal.[3]
-
Catalyst and Ligand Variation: If using a dual catalyst system, ensure both catalysts are necessary.[2] The choice of ligand can also be critical for reaction success.
-
Base Screening: The nature of the base can significantly influence the reaction outcome. Compare inorganic and organic bases.
-
Additive Screening: As shown in Table 1, additives like phthalimide can enhance yields for challenging substrates.[6]
-
Temperature and Concentration Adjustments: Modest changes in temperature or concentration can sometimes improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for photoredox-mediated decarboxylative functionalization?
A1: In a typical photoredox cycle, a photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*). This excited state can then engage in single electron transfer (SET) with the carboxylic acid (or its corresponding carboxylate), leading to the formation of a carboxyl radical. This radical readily extrudes CO₂ to generate an alkyl or aryl radical, which can then participate in the desired bond-forming reaction. The photocatalyst is regenerated in the process.
Caption: Simplified photoredox catalytic cycle for decarboxylation.
Q2: Are there limitations to the types of carboxylic acids that can be used?
A2: Yes, the substrate scope can be a limitation.[8][12] While many primary, secondary, and tertiary alkyl carboxylic acids are suitable substrates, the efficiency can vary.[13] Carboxylic acids with α-heteroatoms or those that form stabilized radicals (e.g., benzylic, α-amino acids) often react well.[2][14] However, unactivated carboxylic acids may require modified conditions or specific catalyst systems to achieve good yields.[2] The activation of sp²-hybridized carboxylic acids can also be challenging.[2][5]
Q3: My starting material is an electron-rich aryl halide, and the reaction is not working. What could be the issue?
A3: Electron-rich aryl halides can be challenging substrates in some metallaphotoredox reactions.[1][2] This can be due to difficulties in the oxidative addition step. If you are experiencing issues with an electron-rich coupling partner, you may need to screen different catalyst systems or ligands. Some newer methods using dual iron and nickel catalysis have shown improved tolerance for electron-rich aryl iodides.[2]
Q4: Can I run this reaction open to the air?
A4: Generally, it is not recommended. Many decarboxylative coupling reactions, particularly those employing transition metal catalysts, are sensitive to oxygen.[8] Oxygen can deactivate the catalyst or lead to unwanted side reactions. It is best practice to perform these reactions under an inert atmosphere of nitrogen or argon.
Key Experimental Protocols
Protocol 1: General Procedure for Fe/Ni Dual Catalyzed Decarboxylative Arylation [2]
-
To an oven-dried vial, add the carboxylic acid (1.3 equiv), aryl halide (1.0 equiv), iPr₂NEt (2.0 equiv), TBAI (1.0 equiv), FeCl₃ (3 mol %), Ni(NO₃)₂·6H₂O (3 mol %), and ⁴ᵗBuPyCamCN (3 mol %).
-
Add anhydrous 1,4-dioxane (to make a 0.05 M solution with respect to the aryl halide).
-
Sparge the mixture with nitrogen for 5 minutes.
-
Seal the vial and place it in front of a 390 nm LED lamp with fan cooling.
-
Irradiate the reaction for 24 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel and concentrated.
-
The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Photoredox-Mediated Decarboxylative Addition to an Alkene [3]
-
In a vial, dissolve the carboxylic acid (1.0 equiv), alkene (1.5 equiv), a photocatalyst (e.g., phenanthrene, 0.1 equiv), and an electron acceptor (e.g., 1,4-dicyanobenzene, 1.0 equiv).
-
Add the chosen solvent system (e.g., CH₃CN/H₂O 9:1, to a concentration of 0.05 M).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Seal the vial and irradiate with a high-pressure mercury lamp or an appropriate LED light source at room temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
Caption: General experimental workflow for decarboxylative coupling.
References
- 1. Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Carboxyl Radical Lifetime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxyl radicals. The focus is on strategies to enhance the lifetime of these reactive intermediates during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving carboxyl radicals.
| Problem | Potential Cause | Suggested Solution |
| Rapid Signal Decay in EPR/ESR Spectroscopy | The carboxyl radical is inherently unstable and rapidly undergoes decarboxylation to form an alkyl or aryl radical and CO2.[1] | 1. Lower the Temperature: Conduct the experiment at the lowest feasible temperature to reduce the rate of decarboxylation. 2. Optimize Solvent: Use a non-polar, aprotic solvent to potentially stabilize the radical through dimerization or altered solvation energetics.[2] 3. Increase Reactant Concentration: A higher initial concentration of the carboxylic acid precursor may lead to a higher steady-state concentration of the this compound, making it more readily detectable, though this does not inherently increase its lifetime. |
| Low Yield of Desired Product | The this compound is being scavenged by other components in the reaction mixture or is participating in undesired side reactions. | 1. Degas the Solvent: Remove dissolved oxygen, a known radical scavenger, by purging the solvent with an inert gas (e.g., argon or nitrogen). 2. Use Radical Traps: If the goal is detection rather than reaction, employ a spin trap (e.g., PBN, DMPO) to form a more stable adduct that can be characterized by EPR spectroscopy.[3][4] 3. Control pH: For reactions in aqueous or protic media, pH can influence the protonation state of the carboxylic acid precursor, which may affect the rate of radical generation and subsequent reactions.[5] |
| Inconsistent or Non-Reproducible Results | The generation and lifetime of carboxyl radicals are highly sensitive to experimental conditions. | 1. Standardize Protocols: Ensure precise control over temperature, solvent purity, reactant concentrations, and light source intensity (for photoredox reactions). 2. Purify Reagents: Use high-purity reagents and solvents to eliminate trace impurities that could act as radical initiators or quenchers. 3. Monitor Reaction Environment: Continuously monitor and control the reaction atmosphere to prevent the ingress of oxygen or moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the lifetime of a this compound?
A1: The primary factor is its intrinsic chemical instability. Carboxyl radicals readily undergo decarboxylation, a process where they lose a molecule of carbon dioxide (CO2) to form a more stable alkyl or aryl radical.[1] This reaction is often very fast, making the this compound a transient species.
Q2: How can I stabilize a this compound for spectroscopic analysis?
A2: While challenging, several strategies can be employed to increase the transient lifetime for analysis:
-
Steric Hindrance: Designing the carboxylic acid precursor with bulky substituents near the carboxyl group can sterically hinder the conformational changes required for decarboxylation, thereby kinetically stabilizing the radical.[6][7]
-
Resonance Stabilization: If the R-group attached to the carboxyl moiety contains a π-system (e.g., an aromatic ring), it can delocalize the unpaired electron, providing some degree of resonance stabilization.[5][8][9] However, this often promotes decarboxylation to form a resonance-stabilized benzyl-type radical.
-
Matrix Isolation: At cryogenic temperatures, trapping the radical in an inert gas matrix can prevent both decarboxylation and bimolecular reactions, allowing for spectroscopic characterization.
Q3: Can solvent choice significantly impact this compound lifetime?
A3: Yes, the solvent can play a role. In nonpolar media, carboxylic acids can form hydrogen-bonded dimers.[2] The local environment created by this dimerization may influence the stability of the this compound upon its formation. Aprotic solvents are generally preferred to avoid proton-transfer side reactions.
Q4: Are there chemical additives that can prolong the lifetime of carboxyl radicals?
A4: This is an area of active research. While there are no universal "stabilizers" for carboxyl radicals, the choice of catalyst system in photoredox-generated radicals can influence the reaction pathway and the steady-state concentration of intermediates.[10][11] For detection, spin traps are used not to prolong the lifetime of the this compound itself, but to convert it into a more persistent radical adduct for easier detection by EPR.[3][4]
Q5: What is the role of hyperconjugation and inductive effects in this compound stability?
A5: Similar to carbocations, radicals are electron-deficient species.[12][13]
-
Inductive Effects: Electron-donating groups (EDGs) attached to the carbon backbone can help to stabilize the radical by donating electron density through sigma bonds.[9][13]
-
Hyperconjugation: The overlap of the p-orbital containing the unpaired electron with adjacent C-H or C-C σ-bonds can also provide a stabilizing effect.[12]
It is important to note that these effects are generally discussed in the context of the resulting alkyl or aryl radical after decarboxylation, as these are often the species of greater interest and longer lifetime.
Experimental Protocols
Key Experiment: Measuring Radical Lifetime with Electron Paramagnetic Resonance (EPR) Spectroscopy
This protocol provides a general methodology for detecting a transient this compound and estimating its lifetime.
Objective: To generate a this compound in situ and monitor its decay profile using time-resolved EPR spectroscopy.
Materials:
-
Carboxylic acid precursor (e.g., a redox-active ester like an N-hydroxyphthalimide (NHPI) ester).[14]
-
Photocatalyst (if using a photoredox method, e.g., an iridium or ruthenium complex).[10]
-
High-purity, degassed aprotic solvent (e.g., acetonitrile, dichloromethane).
-
EPR spectrometer with a UV/Vis light source for in-situ irradiation.
-
Quartz EPR flat cell or capillary tube.
-
Inert gas supply (argon or nitrogen).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the carboxylic acid precursor and photocatalyst (if applicable) in the chosen solvent. Concentrations should be optimized, typically in the millimolar range.
-
Transfer the solution to the quartz EPR tube or flat cell under an inert atmosphere to prevent oxygen contamination.
-
Seal the tube or cell securely.
-
-
EPR Spectrometer Setup:
-
Place the sample into the EPR cavity.
-
Tune the spectrometer to the appropriate microwave frequency and magnetic field range for detecting carbon- or oxygen-centered radicals.
-
Set up the time-resolved detection parameters. This often involves a pulsed light source (e.g., a laser) to initiate the reaction and synchronized EPR signal acquisition.
-
-
Radical Generation and Detection:
-
Acquire a background EPR spectrum before irradiation.
-
Initiate the photoreaction by pulsing the light source. The light will excite the photocatalyst, leading to the generation of the this compound from the precursor.
-
Immediately following the light pulse, begin acquiring EPR spectra at rapid intervals (microseconds to milliseconds).
-
-
Data Analysis:
-
The intensity of the EPR signal corresponding to the this compound will decrease over time as it decays.
-
Plot the signal intensity as a function of time after the light pulse.
-
Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay) to calculate the half-life (t½) of the radical. The half-life of a confined N-oxyl radical, for instance, has been measured at 22 seconds using this method.[15]
-
Visualizations
Logical Workflow for Enhancing Radical Lifetime
Caption: Workflow for troubleshooting and enhancing radical lifetime.
Signaling Pathway of Photoredox Catalysis for Radical Generation
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. What are the factors affecting the stability of radical intermediates? - Blog [nuomengchemical.com]
- 10. How to Free Trapped Radicals from Carboxyl----Chinese Academy of Sciences [english.cas.cn]
- 11. How to free the trapped radicals from the carboxyl? | EurekAlert! [eurekalert.org]
- 12. youtube.com [youtube.com]
- 13. Stability of Radicals - Chemistry Steps [chemistrysteps.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solvent Effects in Carboxyl Radical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common solvent-related challenges in carboxyl radical reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in a Decarboxylative Cross-Coupling Reaction
Question: I am performing a photoredox-mediated decarboxylative Giese reaction, but I am observing very low to no yield of my desired product. What are the likely solvent-related causes and how can I troubleshoot this?
Answer:
Low or no product yield in decarboxylative cross-coupling reactions can often be attributed to improper solvent selection, which can affect radical generation, stability, and subsequent reactions. Here are the key factors to consider:
-
Solvent Polarity and Carboxylate Solubility: For the initial single electron transfer (SET) to occur, the carboxylate salt of your starting material must be sufficiently soluble.[1] If the carboxylate is not soluble, its oxidation will be inefficient.
-
Solvent Effects on Catalyst Performance: The chosen solvent can significantly impact the excited-state lifetime and redox potentials of your photocatalyst.
-
Hydrogen Atom Abstraction (HAT) from the Solvent: The generated carboxyl or alkyl radical is highly reactive and can abstract a hydrogen atom from a susceptible solvent molecule, quenching the desired reaction pathway.
-
Solution: Avoid solvents with weak C-H bonds. For example, while THF is a common solvent, its C-H bonds alpha to the ether oxygen are susceptible to abstraction. Consider solvents like 1,4-dioxane, DMF, or DMSO which are more robust.[6]
-
-
Solvent Viscosity and the Cage Effect: Highly viscous solvents can promote the "cage effect," where the newly formed radical pair is trapped in a solvent cage, leading to undesired recombination or other side reactions before they can diffuse apart.[7][8]
-
Solution: While less common as a primary issue in synthetic reactions compared to physical organic studies, if you suspect viscosity is a problem, switching to a less viscous solvent could be beneficial. However, microviscosity is often a more important parameter than bulk viscosity.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in decarboxylative cross-coupling.
Issue 2: Poor Selectivity or Formation of Side Products
Question: My reaction is producing the desired product, but I'm also getting significant amounts of side products, such as homocoupling of the radical or products from solvent incorporation. How can I improve the selectivity?
Answer:
Poor selectivity is often a result of the solvent influencing the relative rates of competing reaction pathways.
-
Solvent Polarity and Hydrogen Bonding: In reactions involving hydrogen atom transfer (HAT), the polarity and hydrogen-bonding ability of the solvent can dramatically alter the reactivity of both the radical and the substrate.[9] For instance, polar solvents can stabilize charge-separated transition states, potentially favoring one pathway over another.[9] Hydrogen-bond donating (HBD) solvents can deactivate certain C-H bonds towards HAT by increasing their electron deficiency.[9]
-
Solvent Effects in Kolbe Electrolysis: In Kolbe electrolysis, the choice of solvent is critical for suppressing the formation of carbocation-derived side products (the Hofer-Moest reaction).[11]
-
Solution: Running the reaction in protic solvents like methanol under weakly acidic conditions can favor the desired radical-radical coupling over further oxidation to a carbocation.[11]
-
-
Competitive Reactions with the Solvent: As mentioned previously, the solvent itself can be a reactant. If you observe products incorporating solvent fragments, this is a clear indication that your radical is reacting with the solvent.
-
Solution: Choose a more inert solvent. For example, if you are using acetonitrile (MeCN) and see products from the addition of a •CH2CN radical, consider switching to a solvent like DMF or DMSO.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of decarboxylation?
A1: The effect of solvent polarity on decarboxylation rate depends on the mechanism. For many thermal decarboxylations, particularly of species like β-keto acids, the reaction proceeds through a cyclic transition state that is relatively nonpolar. In such cases, the reaction rate is often largely independent of solvent polarity.[12] However, for reactions involving the formation of ionic intermediates or charge-separated transition states, polar solvents can accelerate the reaction by stabilizing these species.[13][14] In photoredox catalysis, a polar solvent is often necessary to facilitate the initial SET event and solvate the resulting ions.[1]
Q2: What is the role of protic vs. aprotic solvents in this compound reactions?
A2:
-
Protic Solvents (e.g., methanol, water): These solvents can act as hydrogen bond donors. This can be beneficial in some cases, for example, by stabilizing intermediates or participating in proton-coupled electron transfer (PCET) events.[15] In Kolbe electrolysis, protic solvents help suppress the formation of carbocationic side products.[11] However, they can also be detrimental by solvating and deactivating nucleophilic radicals or by acting as a source of protons for undesired quenching.
-
Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents are generally good at dissolving a wide range of organic molecules and salts.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent choices for many photoredox reactions as they are relatively robust and have high dielectric constants, which aids in dissolving reactants and stabilizing charged intermediates.[2][3][16]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane): These are useful when trying to avoid the stabilization of charged intermediates or when the reactants are highly nonpolar. They can sometimes favor radical pathways over ionic ones.
-
Q3: Can water be used as a solvent for this compound reactions?
A3: Yes, water or aqueous mixtures can be effective solvents for certain this compound reactions. The use of water is particularly advantageous for "on water" reactions where the insolubility of organic reactants can lead to rate enhancements.[5][17] It is also beneficial for reactions involving water-soluble substrates, such as certain amino acids. However, the presence of water can also lead to undesired hydrolysis or protonation events, so its suitability must be evaluated on a case-by-case basis.
Data Presentation: Solvent Optimization in Decarboxylative Reactions
The following tables summarize quantitative data from the literature on solvent effects in various this compound reactions.
Table 1: Solvent Effects on a Decarboxylative Giese Reaction [2]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 70 |
| 2 | MeCN | 45 |
| 3 | Dioxane | 30 |
| 4 | Toluene | <10 |
| 5 | DMF/H₂O (1:9) | 25 |
Reaction Conditions: N-acyloxyphthalimide derivative, benzyl acrylate, Hantzsch ester, ambient temperature.
Table 2: Solvent Optimization for a Decarboxylative Olefination [18]
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | Cs₂CO₃ | 83 |
| 2 | MeCN | Cs₂CO₃ | 65 |
| 3 | Dioxane | Cs₂CO₃ | 41 |
| 4 | Toluene | Cs₂CO₃ | 20 |
| 5 | DMF | K₂CO₃ | 72 |
Reaction Conditions: Carboxylic acid, vinyl iodide, Ir-photocatalyst, Ni-catalyst, light irradiation.
Table 3: Solvent Effects on a Decarboxylative Alkylation of Azetidines [3]
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | Cs₂CO₃ | 85 |
| 2 | DMAc | Cs₂CO₃ | 78 |
| 3 | DMSO | Cs₂CO₃ | 65 |
| 4 | MeCN | Cs₂CO₃ | 40 |
Reaction Conditions: 3-Aryl-azetidine-3-carboxylic acid, ethyl acrylate, [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 467 nm LEDs.
Experimental Protocols
General Protocol for a Photoredox-Mediated Decarboxylative Giese Reaction
This protocol is a generalized procedure based on common practices in the literature.[1][3][4] Optimization of specific parameters (catalyst loading, base, concentration) will be necessary for individual substrates.
Workflow Diagram:
Caption: General experimental workflow for a photoredox Giese reaction.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Michael Acceptor (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1-2 mol%)
-
Base (e.g., Cs₂CO₃, K₂HPO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Light source (e.g., Blue LED lamp, Kessil lamp)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, Michael acceptor, base, and photocatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Securely seal the vessel and degas the reaction mixture by three cycles of freeze-pump-thaw or by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the vessel near the light source (ensure consistent distance and cooling with a fan if necessary) and begin stirring. Irradiate the mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS if possible.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and solvent. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. Fast Recombination of Free Radicals in Solution and Microviscosity [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Photocatalytic Systems for Efficient Carboxyl Radical Generation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in refining photocatalytic systems for efficient carboxyl radical generation. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical photocatalytic system for this compound generation?
A1: A standard photocatalytic system for generating carboxyl radicals from carboxylic acids includes a photocatalyst (e.g., an iridium complex, an organic acridine dye, or a semiconductor like TiO2), a light source with a wavelength appropriate for exciting the photocatalyst (often blue LEDs), the carboxylic acid substrate, a solvent, and often a base or other additives to facilitate the reaction.[1][2] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the excited photocatalyst or reaction with oxygen.[3]
Q2: My photocatalytic decarboxylation reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in photocatalytic decarboxylation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common culprits include insufficient light intensity, poor catalyst activity, incorrect solvent or base, and the presence of oxygen or water in the reaction mixture.
Q3: How do I know if my photocatalyst is deactivated, and what are the methods for regeneration?
A3: Catalyst deactivation can be indicated by a decrease in reaction rate or yield over time or in subsequent runs. Deactivation can occur through fouling of the catalyst surface by reaction byproducts, aggregation of the catalyst, or structural changes to the catalyst itself.[4][5] Regeneration methods depend on the nature of the catalyst and the deactivation mechanism. Common techniques include washing with appropriate solvents to remove adsorbed species, heat treatment (calcination) for inorganic catalysts, or more complex chemical treatments to restore the catalyst's active sites.[4] For instance, TiO2 catalysts can often be regenerated by washing with solvents like methanol or hydrogen peroxide followed by heat treatment.[4]
Q4: What are the best practices for setting up a photocatalytic reaction to ensure reproducibility?
A4: To ensure reproducibility, it is crucial to control several experimental parameters meticulously. These include:
-
Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere using techniques like purging with nitrogen or argon.[3]
-
Light Source: Use a consistent light source with a defined wavelength and intensity. The distance between the light source and the reaction vessel should be kept constant.[6]
-
Temperature: Maintain a constant reaction temperature, as heat from the light source can affect the reaction rate.[7]
-
Stirring: Ensure efficient and consistent stirring to maintain a homogenous suspension of the photocatalyst and reactants.
-
Purity of Reagents: Use dry, high-purity reagents and anhydrous solvents to avoid quenching and side reactions.[3]
Q5: I am not detecting a signal from my spin trap in an Electron Spin Resonance (ESR) experiment. What could be the issue?
A5: The absence of an ESR signal when using a spin trap can be due to several reasons. The radical of interest may not be forming, or its concentration could be below the detection limit. The spin trap itself could be degrading or reacting in an unproductive manner.[8] It's also possible that the spin adduct is unstable and decays before it can be detected.[9] Consider increasing the concentration of the spin trap, ensuring the spin trap is pure, and optimizing the timing of your ESR measurement. Additionally, impurities in the spin trap, such as in DMPO, can lead to artifact signals, so using a purified spin trap is recommended.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inadequate Light Source: Incorrect wavelength or insufficient light intensity. | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Increase light intensity or move the source closer to the reaction vessel. |
| Catalyst Inactivity: The photocatalyst may be degraded or poisoned. | Use a fresh batch of catalyst. If reusing the catalyst, ensure it has been properly regenerated. | |
| Presence of Oxygen: Oxygen can quench the excited state of the photocatalyst. | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during the reaction.[3] | |
| Incorrect Solvent or Base: The solvent or base may not be optimal for the reaction. | Screen different anhydrous solvents and non-nucleophilic bases. The choice of base can be critical for generating the carboxylate anion.[1] | |
| Substrate Degradation: The starting material or product may be unstable under the reaction conditions. | Run control experiments in the dark or without the catalyst to check for thermal or light-induced degradation of your substrate and product. | |
| Formation of Unwanted Side Products | Side Reactions of the Radical Intermediate: The generated this compound may be undergoing undesired reactions. | Modify the reaction conditions (e.g., concentration, temperature, solvent) to favor the desired reaction pathway. The addition of a specific radical trap can help elucidate side reactions. |
| Reaction with Solvent: The radical intermediate may react with the solvent. | Choose a more inert solvent for the reaction. | |
| Polymerization of Substrate/Product | High Radical Concentration: A high concentration of radical intermediates can lead to polymerization, especially with alkene-containing substrates. | Reduce the light intensity or catalyst loading to lower the steady-state concentration of radicals. Consider using a flow reactor to improve control over reaction time and concentration. |
| Inconsistent Results/Poor Reproducibility | Variable Reaction Temperature: Heat from the light source can cause temperature fluctuations. | Use a cooling system (e.g., a fan or a water bath) to maintain a constant temperature.[7] |
| Inhomogeneous Reaction Mixture: Poor stirring can lead to inconsistent light exposure and mass transfer. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Moisture Contamination: Water can interfere with the reaction. | Use oven-dried glassware and anhydrous solvents.[3] |
Quantitative Data
Table 1: Reaction Conditions for Photocatalytic Decarboxylative Oxidation of Carboxylic Acids
| Photocatalyst | Base | Solvent | Light Source | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| {Ir[dF(CF3)ppy]2(dtbpy)}PF6 | Cs2CO3 | Dichloromethane (DCM) | Blue LED | 40 | 40 | 41-99 | [1] |
Table 2: Quantum Yields for CO2 Reduction Using a Ru-Re Supramolecular Photocatalyst
| Photocatalyst | Reaction | Quantum Yield (%) | Reference |
| Ru-Re Supramolecular Complex | CO2 reduction to CO | 40 | [11] |
Experimental Protocols
Protocol 1: General Setup for a Visible Light Photocatalytic Decarboxylation Reaction
-
Glassware Preparation: Oven-dry all glassware (e.g., reaction vial, stir bar) and allow it to cool to room temperature under a stream of inert gas.[3]
-
Reagent Addition: To the reaction vial, add the carboxylic acid substrate, the photocatalyst (e.g., 1-5 mol%), and any other solid reagents.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous solvent and base via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Irradiation: Place the reaction vial at a fixed distance from the visible light source (e.g., blue LEDs) and begin stirring. If necessary, use a fan or water bath to maintain a constant temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as TLC, GC-MS, or NMR.
-
Workup: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous workup and purification by column chromatography.
Protocol 2: Detection of Carboxyl Radicals using ESR and a Spin Trap (DMPO)
-
Sample Preparation: In an ESR tube, prepare a solution containing the carboxylic acid, the photocatalyst, and the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) in a suitable deoxygenated solvent.[2]
-
ESR Spectrometer Setup: Place the ESR tube in the cavity of the ESR spectrometer.
-
Initiation of Reaction: Irradiate the sample directly in the ESR cavity with a light source of the appropriate wavelength.
-
Data Acquisition: Record the ESR spectrum while the sample is being irradiated. The formation of a spin adduct with a characteristic hyperfine splitting pattern will indicate the presence of the trapped radical.
-
Analysis: Analyze the hyperfine splitting constants of the resulting spectrum to identify the trapped radical species.[2]
Visualizations
Diagram 1: General Photocatalytic Cycle for this compound Generation
References
- 1. Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03064H [pubs.rsc.org]
- 2. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An artifact in the ESR spectrum obtained by spin trapping with DMPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Technical Support Center: Analytical Techniques for Monitoring Carboxyl Radical Reactions
Welcome to the technical support center for analytical techniques used in monitoring carboxyl radical reaction progress. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and to answer frequently asked questions.
FAQs: Frequently Asked Questions
Q1: What are the primary methods for detecting and monitoring carboxyl radicals?
A1: Due to their high reactivity and short lifetimes, carboxyl radicals are typically monitored using indirect methods.[1] The most common analytical techniques include:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: This is a widely used method for detecting and identifying short-lived free radicals.[2][3] A "spin trap" molecule reacts with the this compound to form a more stable radical adduct, which can be detected by EPR.[2]
-
Mass Spectrometry (MS): MS techniques can be used to detect the products of radical trapping reactions, providing structural information about the intermediate radicals.[4][5] This method can be highly sensitive and is complementary to EPR.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate and quantify the stable products formed from this compound reactions.[7] This can provide information on reaction kinetics and product distribution. Derivatization of products may be necessary to improve detection.[7]
-
Fluorescence Spectroscopy: Specific fluorescent probes can be used to detect radicals.[8] These probes exhibit a change in fluorescence upon reacting with a radical species, allowing for sensitive detection.[8][9]
Q2: How can I confirm that the signal I'm observing is from a this compound and not another reactive species?
A2: Differentiating between radical species is a common challenge. Here are some strategies:
-
EPR Hyperfine Coupling Constants: The EPR spectrum of a spin adduct provides a unique fingerprint. The hyperfine coupling constants (hfcs) are characteristic of the trapped radical. Comparing your experimental hfcs with literature values for this compound adducts can help confirm its identity.[2]
-
Isotope Labeling: Using a carboxylic acid labeled with ¹³C at the carboxyl group will result in a different EPR spectrum for the this compound adduct due to the interaction with the ¹³C nucleus. This can provide definitive evidence of the radical's origin.
-
Control Experiments: Running control experiments is crucial. For example, removing the carboxylic acid from the reaction mixture should eliminate the signal corresponding to the this compound.[10]
-
Competitive Scavengers: Introducing a known scavenger for a specific interfering radical (e.g., superoxide dismutase for superoxide) can help determine if that species is responsible for the observed signal.
Q3: What are the main limitations of EPR spin trapping for this compound detection?
A3: While powerful, EPR spin trapping has several limitations:
-
Spin Adduct Instability: The resulting spin adduct can be unstable, decaying before or during measurement. The choice of spin trap is critical, as some form more persistent adducts than others.[11]
-
Low Radical Concentration: In many biological and chemical systems, the concentration of free radicals is below the detection limit of EPR spectroscopy.[11]
-
Spin Trap Artifacts: The spin trap itself can be oxidized or reduced, leading to the formation of radical adducts that are not from the target radical.[12] Proper control experiments are essential to identify these artifacts.[10]
-
Spectral Complexity: In complex systems, multiple radical species may be trapped, leading to overlapping EPR spectra that are difficult to interpret.
Troubleshooting Guides
Electron Paramagnetic Resonance (EPR) Spectroscopy
Problem: Weak or no EPR signal for the this compound adduct.
| Possible Cause | Troubleshooting Step |
| Low Spin Trap Concentration | Increase the concentration of the spin trap. Typical concentrations for traps like DMPO are in the 50-100 mM range.[10] |
| Spin Trap Degradation | Use a fresh solution of the spin trap. Some spin traps are sensitive to light and air, so proper storage is crucial. |
| Insufficient Radical Generation | Increase the rate of radical generation by adjusting reaction conditions (e.g., increasing light intensity in a photochemical reaction). |
| Short Half-Life of Spin Adduct | Consider using a different spin trap that forms a more stable adduct. For example, DEPMPO often forms more persistent adducts than DMPO. |
| Presence of Scavengers | Ensure the reaction mixture is free of contaminants that could scavenge the carboxyl radicals before they are trapped. |
| Incorrect EPR Spectrometer Settings | Optimize spectrometer parameters such as microwave power, modulation amplitude, and scan time. Avoid power saturation. |
A general workflow for troubleshooting a weak EPR signal is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spin trapping - Wikipedia [en.wikipedia.org]
- 3. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 4. chimia.ch [chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EPR spin trapping of protein radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Evidence for the Formation of Carboxyl Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient nature of carboxyl radicals (RCO₂•) makes their direct detection a formidable challenge in chemical and biological systems. However, a combination of advanced spectroscopic techniques has provided compelling evidence for their fleeting existence and crucial role as reactive intermediates. This guide offers a comparative overview of the primary spectroscopic methods used to identify and characterize carboxyl radicals, supported by experimental data and detailed protocols.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct method for detecting species with unpaired electrons, such as radicals. Due to the extremely short lifetimes of carboxyl radicals, direct detection at room temperature in solution is generally not feasible. Therefore, the spin trapping technique is ubiquitously employed. This method involves the use of a "spin trap" molecule, typically a nitrone or a nitroso compound, which reacts with the transient carboxyl radical to form a more stable nitroxide radical adduct that is readily detectable by EPR.
Key Experimental Data for Spin-Trapped Carboxyl Radicals
The identity of the trapped radical is inferred from the hyperfine coupling constants (hfccs) of the resulting spin adduct's EPR spectrum. These constants, aN (from the nitroxide nitrogen) and aH (from the β-hydrogen of the original trap), are characteristic of the trapped radical's structure.
| Spin Trap | Radical Source (Precursor) | Trapped Radical | aN (G) | aH (G) | g-value | Reference |
| DMPO | Fenton Reaction | •OH | 14.9 | 14.9 | ~2.006 | [1] |
| DMPO | Photolysis of tert-butyl hydroperoxide | •CH₃ | 16.3 | 23.4 | ~2.006 | [2] |
| DMPO | Plasma-exposed H₂O | DMPO-H | 16.4 | 22.6 | - | [3] |
| PBN | Oxidation of DMSO by •OH | •CH₃ | 16.3-16.4 | 3.2-3.45 | - | [4] |
Note: Direct EPR data for this compound adducts is scarce in the literature. The table provides examples of other small radical adducts to illustrate the nature of the data obtained.
Experimental Protocol: EPR Spin Trapping of Carboxyl Radicals from Diacyl Peroxides
This protocol describes the generation of carboxyl radicals via photolysis of diacyl peroxides and their subsequent trapping and detection by EPR spectroscopy.
-
Sample Preparation : In a quartz EPR tube, prepare a solution of a diacyl peroxide (e.g., benzoyl peroxide) in a suitable solvent (e.g., benzene or acetonitrile).
-
Spin Trap Addition : Add the spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), to the solution. The concentration of the spin trap should be optimized to efficiently trap the radicals without causing significant line broadening.
-
Degassing : Thoroughly degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the EPR signal.
-
Radical Generation : Irradiate the sample directly in the EPR cavity with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) to initiate the photolysis of the diacyl peroxide, generating carboxyl radicals.
-
EPR Spectrum Acquisition : Record the EPR spectrum while the sample is being irradiated. Typical X-band EPR spectrometer settings are: microwave frequency ~9.5 GHz, microwave power ~10 mW, modulation frequency 100 kHz, and modulation amplitude ~1 G.
-
Data Analysis : Simulate the experimental spectrum to obtain the hyperfine coupling constants (aN and aH) and the g-value of the spin adduct.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates on timescales from femtoseconds to milliseconds. A pump pulse excites the precursor molecule, and a subsequent probe pulse measures the change in absorbance of the sample as a function of time and wavelength. This allows for the detection of transient species like carboxyl radicals and the monitoring of their reaction kinetics.
Key Experimental Data for Carboxyl Radicals
The key data obtained from transient absorption spectroscopy is the transient absorption spectrum, which shows the characteristic absorption bands of the intermediate species.
| Radical | Precursor | Wavelength (λmax) | Lifetime | Solvent | Reference |
| Benzoyloxyl radical | Dibenzoyl peroxide | ~740 nm | ~1 ps | Acetonitrile | [5] |
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy of the Benzoyloxyl Radical
This protocol outlines the generation and detection of the benzoyloxyl radical using femtosecond transient absorption spectroscopy.
-
Sample Preparation : Prepare a solution of dibenzoyl peroxide in a suitable solvent (e.g., acetonitrile) in a cuvette with a short path length (e.g., 1 mm). The concentration should be adjusted to have an optical density of ~0.5-1.0 at the pump wavelength.
-
Laser Setup : Utilize a femtosecond laser system. The output is split into a pump beam and a probe beam.
-
Pump Pulse : The pump beam is directed through an optical parametric amplifier (OPA) to generate the excitation wavelength (e.g., 266 nm) for photolyzing the dibenzoyl peroxide.
-
Probe Pulse : The probe beam is focused into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white-light continuum, which serves as the broadband probe.
-
Data Acquisition : The pump pulse excites the sample, and the time-delayed probe pulse passes through the same spot. The transmitted probe light is then directed to a spectrometer with a CCD detector. The change in absorbance is recorded at various delay times between the pump and probe pulses.
-
Data Analysis : The collected data is used to construct a time-resolved transient absorption map. Kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). While direct detection of highly reactive, neutral carboxyl radicals by MS is challenging, it is an invaluable tool for characterizing the more stable spin adducts formed in spin trapping experiments. Electrospray ionization (ESI) and fast atom bombardment (FAB) are common ionization techniques used for this purpose.
Key Experimental Data for Spin-Trapped this compound Adducts
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of the spin adduct, providing structural information and confirming its identity.
| Spin Trap | Radical Source | Adduct m/z | Key Fragment Ions (m/z) | Ionization Method | Reference |
| DMPO | Linoleic acid oxidation | Varies | 114 ([DMPO+H]⁺), loss of 113 (DMPO) | ESI, FAB | [6][7] |
| DMPO | Isomeric dipeptides | 406 (Leu-Tyr+DMPO) | 225, 197 | ESI | [8] |
Experimental Protocol: LC-MS/MS Analysis of DMPO-Radical Adducts
This protocol describes the analysis of radical adducts formed from a reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Radical Reaction and Trapping : Perform the reaction that generates the carboxyl radicals in the presence of DMPO, as described in the EPR protocol.
-
Sample Preparation for LC-MS : After the reaction, dilute the sample with a suitable solvent compatible with the LC-MS system (e.g., methanol/water).
-
LC Separation : Inject the sample into a high-performance liquid chromatograph (HPLC) equipped with a suitable column (e.g., C18) to separate the DMPO adducts from other components of the reaction mixture.
-
MS Detection : The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Acquire full scan mass spectra to identify the m/z of the potential DMPO adducts.
-
MS/MS Fragmentation : Perform tandem MS (MS/MS) on the parent ions of interest. The fragmentation pattern will help to confirm the structure of the trapped radical. Characteristic fragments for DMPO adducts include m/z 114 ([DMPO+H]⁺) and a neutral loss of 113 Da (the DMPO molecule).[6]
Comparison of Spectroscopic Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| EPR with Spin Trapping | Detection of paramagnetic species. Trapping of short-lived radicals to form stable adducts. | g-value, hyperfine coupling constants (aN, aH) for structural identification of the trapped radical. | High specificity for radical species. Provides structural information about the radical. | Indirect detection method. Spin adducts can sometimes be unstable or undergo further reactions. |
| Transient Absorption Spectroscopy | Pump-probe measurement of changes in light absorption over time. | Transient absorption spectra (λmax), kinetics, and lifetimes of short-lived intermediates. | Very high time resolution (fs-ps). Allows for direct observation of transient species and their reaction dynamics. | Less structural information compared to EPR. Spectra can be broad and overlapping, making assignment difficult. |
| Mass Spectrometry with Spin Trapping | Measurement of mass-to-charge ratio of ions. | Molecular weight and fragmentation pattern of spin adducts for structural confirmation. | High sensitivity and accuracy in mass determination. Provides definitive structural information of the adduct. | Indirect detection of the initial radical. The radical adduct must be stable enough to be ionized and detected. |
Conclusion
The spectroscopic investigation of carboxyl radicals relies on a multi-faceted approach, leveraging the strengths of different advanced techniques. While direct observation remains a significant challenge, the combination of EPR with spin trapping provides invaluable structural information about these elusive species. Transient absorption spectroscopy offers a window into their ultrafast formation and decay dynamics. Mass spectrometry serves as a crucial tool for the definitive identification of the products of radical trapping. Together, these methods provide a robust body of evidence for the formation and reactivity of carboxyl radicals, which is essential for understanding reaction mechanisms in organic synthesis, biochemistry, and drug development.
References
- 1. Environmentally Persistent Free Radicals (EPFRs) - 2. Are Free Hydroxyl Radicals Generated in Aqueous Solutions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Validation of Carboxyl Radical Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricacies of carboxyl radical reaction mechanisms is paramount for innovation. This guide provides an objective comparison of common methods for generating and studying these reactive intermediates, supported by experimental data and detailed computational protocols.
The decarboxylation of carboxylic acids to generate carbon-centered radicals is a powerful strategy in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The validation of the mechanisms underlying these reactions increasingly relies on a synergy between experimental investigation and computational modeling. This guide delves into two of the most prominent methods for generating carboxyl radicals—Kolbe electrolysis and photoredox catalysis—and outlines the computational workflows used to validate their reaction pathways.
Comparative Analysis of this compound Generation Methods
The choice of method for generating carboxyl radicals significantly impacts reaction outcomes, including product yields and selectivity. Below is a comparison of Kolbe electrolysis and photoredox catalysis, highlighting key performance metrics from various studies.
Table 1: Comparison of Product Yields and Selectivity
| Reaction Type | Substrate | Product | Yield (%) | Selectivity | Catalyst/Conditions | Reference |
| Kolbe Electrolysis | n-Octanoic Acid | Tetradecane | - | ≥90% | Platinized Titanium Anode | [1] |
| Kolbe Electrolysis | Lauric Acid (C12:0) | Docosane | 51±2 (Current Eff.) | - | Platinized Titanium Anode | [2] |
| Photoredox Catalysis | N-methyl-N-acryloylphenylamine + Sodium Pivalate | 1,3-dimethyl-3-neopentylindole-2-one | 75% | - | FeCl₃, Blue LED | |
| Photoredox Catalysis | 3-Aryl-3-carboxylic acid oxetane + Ethyl Acrylate | 3-Aryl-3-alkyl oxetane | Varies (High) | - | Visible Light Photocatalyst | [3] |
| Photoredox Catalysis | α-Amino Acid (Boc-Pro-OH) + Arene | Arylated Proline Derivative | High | - | Ir(ppy)₃, Visible Light | [4] |
Table 2: Kinetic Data for this compound Decarboxylation
| Radical Species | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) / Enthalpy (ΔH) | Method | Reference |
| Benzyloxycarbonyl radical (PhCH₂OC(O)•) | Laser Flash Photolysis | - | - | LFP | [5] |
| (2,2-Diphenylcyclopropyl)methoxycarbonyl radical | 3-48 °C | log k = 12.2 - 9.6 / 2.3RT | 9.6 kcal/mol | LFP | [5] |
| 4-Chlorobenzoyloxy radical (4-ClC₆H₄C(O)O•) | CCl₄ | 1.4 ± 0.3 × 10⁶ s⁻¹ | - | - | [6] |
| Acetate (CH₃COO⁻) → Methyl radical (CH₃•) + CO₂ | Gas Phase | - | 60.5 kcal/mol (ΔH) | CCSD(T) Calculation | [7] |
Signaling Pathways and Reaction Mechanisms
The generation of a carbon-centered radical from a carboxylic acid typically proceeds through the formation of a this compound intermediate, which then undergoes rapid decarboxylation. The specific pathway depends on the chosen methodology.
References
- 1. Scalable Microreactor Concept for the Continuous Kolbe Electrolysis of Carboxylic Acids Using Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Carboxyl and Hydroxyl Radical Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of carboxyl radicals (specifically the carboxyl radical anion, CO₂•⁻) and hydroxyl radicals (•OH). Understanding the distinct reactivity profiles of these radical species is crucial for researchers in fields ranging from atmospheric chemistry to drug development, where radical-mediated processes can significantly impact molecular stability and biological function. This document presents a summary of their reactivity with key biomolecules, details the experimental protocols used to determine these properties, and provides a visual representation of their comparative reaction pathways.
Comparative Reactivity Analysis
The hydroxyl radical is one of the most reactive oxygen species, playing a significant role in atmospheric and biological chemistry. In contrast, the this compound anion is generally less reactive, leading to greater selectivity in its reactions.
Hydroxyl Radical (•OH)
The hydroxyl radical is a powerful and non-selective oxidizing agent. Its reactions are often diffusion-controlled, meaning the reaction rate is primarily limited by the frequency with which the radical and substrate molecules collide. The high reactivity of the •OH radical is a key factor in its biological significance, where it can damage a wide array of macromolecules, including carbohydrates, nucleic acids, lipids, and proteins. The primary reaction mechanisms of the hydroxyl radical include:
-
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from an organic molecule, forming a water molecule and a new carbon-centered radical.
-
Addition to Double Bonds: It readily adds to carbon-carbon double bonds in unsaturated compounds, forming a radical adduct.
-
Electron Transfer: The hydroxyl radical can accept an electron from a substrate, leading to its oxidation.
Due to its high reactivity, the hydroxyl radical has a very short in vivo half-life, on the order of 10⁻⁹ seconds.
This compound Anion (CO₂•⁻)
The this compound anion is significantly less reactive than the hydroxyl radical. This lower reactivity translates to a higher degree of selectivity in its chemical interactions. Unlike the hydroxyl radical, which reacts indiscriminately with a wide range of molecules, the this compound anion exhibits a preference for reacting with electron-rich substrates and participates in electron transfer reactions. While extensive kinetic data for the reactions of carboxyl radicals with a broad spectrum of biomolecules is not as readily available as for hydroxyl radicals, its greater selectivity is a well-established principle based on its lower redox potential.
Data Presentation: Comparative Reaction Rate Constants
The following table summarizes the second-order rate constants for the reactions of hydroxyl and carboxyl radicals with various biomolecules. The data highlights the significantly higher reactivity of the hydroxyl radical across all classes of compounds.
| Substrate Class | Substrate Example | Hydroxyl Radical (•OH) Rate Constant (M⁻¹s⁻¹) | This compound Anion (CO₂•⁻) Rate Constant (M⁻¹s⁻¹) |
| Amino Acids | Alanine | 7.7 x 10⁷ | Data not readily available |
| Glycine | 1.4 x 10⁷ | Data not readily available | |
| Tyrosine | 1.3 x 10¹⁰ | ~10⁷ - 10⁸ (estimated) | |
| Nucleic Acid Bases | Adenine | 5.9 x 10⁹ | Data not readily available |
| Guanine | 9.0 x 10⁹ | Data not readily available | |
| Thymine | 6.4 x 10⁹ | Data not readily available | |
| Lipids | Linoleic Acid | ~1 x 10¹⁰ | Data not readily available |
| Arachidonic Acid | ~1 x 10¹⁰ | Data not readily available |
Note: The rate constants for hydroxyl radicals are generally in the range of 10⁹-10¹⁰ M⁻¹s⁻¹, approaching the diffusion-controlled limit. Data for this compound anions with these specific biomolecules is sparse in the literature. The estimated value for tyrosine is based on its known reactivity with other, less reactive radicals.
Experimental Protocols
The determination of reaction rate constants for highly reactive species like carboxyl and hydroxyl radicals requires specialized techniques capable of generating and monitoring these transient species on very short timescales. The two primary methods employed for these measurements are pulse radiolysis and laser flash photolysis.
Pulse Radiolysis
Principle: Pulse radiolysis utilizes a short, high-energy pulse of electrons from a linear accelerator to irradiate a sample. The radiolysis of the solvent (typically water) generates a variety of reactive species, including the hydroxyl radical. By adding specific scavengers, the reaction environment can be controlled to isolate the radical of interest.
Methodology:
-
Radical Generation: A solution containing the molecule of interest is saturated with a specific gas to control the initial radical population. For generating hydroxyl radicals, the solution is saturated with nitrous oxide (N₂O), which converts hydrated electrons into •OH. To generate the this compound anion, the solution is saturated with N₂O and contains formate (HCOO⁻), which reacts with the initially formed •OH to produce CO₂•⁻.
-
Reaction Monitoring: The reaction of the generated radical with the substrate is monitored in real-time using time-resolved absorption spectroscopy. A light beam from a lamp is passed through the sample cell, and the change in absorbance at a specific wavelength, characteristic of the radical or a product, is recorded as a function of time after the electron pulse.
-
Kinetic Analysis: The decay of the radical's absorbance or the growth of a product's absorbance is analyzed to determine the reaction kinetics. By varying the concentration of the substrate, the second-order rate constant for the reaction can be calculated.
Laser Flash Photolysis
Principle: Laser flash photolysis employs a short, intense pulse of laser light to photochemically generate radicals from a precursor molecule. This technique offers high temporal resolution and is widely used for studying the kinetics of fast reactions.
Methodology:
-
Radical Generation: A solution containing a photolabile precursor and the substrate of interest is irradiated with a nanosecond or picosecond laser pulse of a specific wavelength. For example, hydroxyl radicals can be generated by the photolysis of hydrogen peroxide (H₂O₂). Carboxyl radicals can be generated from the photolysis of appropriate precursor molecules.
-
Reaction Monitoring: Similar to pulse radiolysis, the ensuing reaction is monitored by time-resolved absorption spectroscopy. A second, weaker light source (probe beam) passes through the sample, and the transient changes in absorbance are detected by a fast photodetector and recorded by an oscilloscope.
-
Kinetic Analysis: The kinetic traces are analyzed to extract the rate constants. Pseudo-first-order conditions are often employed, where the concentration of the substrate is much greater than that of the radical, simplifying the kinetic analysis.
Mandatory Visualization
Caption: Comparative reaction pathways of hydroxyl and carboxyl radicals.
comparing different precursors for carboxyl radical generation
A Comparative Guide to Precursors for Carboxyl Radical Generation
For researchers, scientists, and drug development professionals, the efficient generation of carboxyl radicals is a critical step in various synthetic methodologies, including decarboxylative coupling and functionalization reactions. The choice of precursor for these reactive intermediates can significantly impact reaction outcomes, including yield, substrate scope, and functional group tolerance. This guide provides an objective comparison of the leading precursors for this compound generation, supported by experimental data and detailed protocols.
Comparison of this compound Precursors
The three main classes of precursors for this compound generation are Redox-Active Esters (RAEs), direct use of carboxylic acids via photocatalysis, and hypervalent iodine reagents. Each class offers distinct advantages and is suited to different synthetic strategies.
| Precursor Class | Common Examples | Method of Activation | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yields |
| Redox-Active Esters (RAEs) | N-hydroxyphthalimide (NHP) esters, Barton esters | Thermal, Photochemical (photoredox catalysis), Transition-metal catalysis (Ni, Co, Fe) | Mild to moderate temperatures, often requires a catalyst and a reductant or light source. | Stable, isolable precursors; broad substrate scope; high functional group tolerance. | Requires a pre-activation step from the carboxylic acid; stoichiometry of reagents can be a factor. | 70-95% for many coupling reactions. |
| Direct Carboxylic Acids | Aliphatic and aromatic carboxylic acids | Photocatalysis (metal or organic photocatalysts) | Ambient temperature, requires a photocatalyst and light source. | Atom economical (no pre-activation); uses abundant and inexpensive starting materials. | Can have limitations with certain functional groups; selectivity can be a challenge. | 60-90% for Giese-type additions and other functionalizations. |
| Hypervalent Iodine Reagents | (Diacetoxyiodo)benzene (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA) | Photochemical, Thermal | Mild reaction conditions, often in the presence of a light source. | High reactivity; can be used for a variety of transformations. | Reagents can be expensive; stoichiometry and byproducts can be a concern. | 60-85% for various functionalizations. |
Signaling Pathways and Experimental Workflows
The generation of carboxyl radicals from these precursors follows distinct mechanistic pathways.
Caption: Mechanisms of this compound generation from different precursors.
Experimental Protocols
Preparation of N-(Acyloxy)phthalimide (NHP Ester)
This protocol is a general method for the synthesis of NHP esters from carboxylic acids.
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-hydroxyphthalimide (NHP) (1.1-1.5 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1-1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid and N-hydroxyphthalimide in anhydrous DCM or THF, add DMAP.
-
Slowly add a solution of DCC or DIC in the same solvent to the reaction mixture at room temperature with stirring.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea or diisopropylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Protocol for Photocatalytic Decarboxylation of Carboxylic Acids
This protocol describes a general setup for the direct generation of carboxyl radicals from carboxylic acids using a photocatalyst.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) (1-5 mol%)
-
Solvent (e.g., Acetonitrile, DMSO, or DCM)
-
Radical trapping agent/substrate
-
Light source (e.g., Blue LEDs)
Procedure:
-
In a reaction vessel, combine the carboxylic acid, photocatalyst, and the radical trapping agent/substrate.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the reaction mixture with the light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
This compound Generation from Hypervalent Iodine Reagents
This protocol outlines a general procedure for generating carboxyl radicals using hypervalent iodine reagents.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.1-1.5 eq.)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Radical trapping agent/substrate
-
Light source (optional, for photo-induced reactions)
Procedure:
-
To a solution of the carboxylic acid and the radical trapping agent/substrate in the chosen solvent, add the hypervalent iodine reagent in one portion.
-
Stir the reaction mixture at room temperature. If the reaction is photochemically initiated, irradiate with a suitable light source.
-
Monitor the reaction by TLC or other appropriate analytical techniques.
-
After the reaction is complete, the mixture is typically quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Caption: Workflow for NHP ester synthesis and subsequent radical generation.
A Researcher's Guide to the Validation of Spin Trapping Adducts for Carboxyl Radical Detection
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is paramount. Among these, the carboxyl radical (•CO2−) plays a significant role in various physiological and pathological processes. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, remains a gold standard for the direct detection and characterization of such transient radicals. This guide provides a comprehensive comparison of commonly used spin traps for this compound detection, alongside alternative methods, supported by experimental data and detailed protocols.
Spin Trapping with Electron Paramagnetic Resonance (EPR) Spectroscopy
Spin trapping is a technique where a short-lived, highly reactive radical reacts with a "spin trap" molecule to form a more stable and persistent radical adduct. This spin adduct can then be detected and characterized by EPR spectroscopy, providing valuable information about the original trapped radical. The choice of spin trap is critical and depends on factors such as the stability of the resulting adduct, the specificity of the trapping reaction, and the clarity of the resulting EPR spectrum.
Commonly Used Spin Traps for this compound Detection
The most frequently employed spin traps for detecting carboxyl radicals are nitrone-based compounds, primarily 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO), along with the phenyl-based spin trap, α-phenyl-N-tert-butylnitrone (PBN).
Table 1: Comparison of Spin Traps for this compound (•CO2−) Detection
| Spin Trap | Adduct | Hyperfine Coupling Constants (Gauss) | Adduct Stability (Half-life) | Notes |
| DMPO | DMPO-•CO2− | aN ≈ 15.7-15.8 aβ-H ≈ 18.7-19.1[1] | Data not readily available in literature | Well-characterized adduct with a distinct EPR spectrum.[1] |
| BMPO | BMPO-•CO2− | Not explicitly reported for •CO2− | Data not readily available in literature | Mentioned in the context of DTPA decomposition.[2] |
| PBN | PBN-•CO2− | Not explicitly reported for •CO2− | Generally forms persistent adducts with carbon-centered radicals. | Often used for detecting carbon-centered radicals.[3][4] |
Hyperfine coupling constants (hfccs) are crucial for identifying the trapped radical. The values for the nitrogen (aN) and β-hydrogen (aβ-H) nuclei are characteristic of the spin adduct.
Experimental Protocol: EPR Spin Trapping of Carboxyl Radicals
A common method for generating carboxyl radicals in a controlled manner for EPR studies involves the photolysis of a solution containing hydrogen peroxide and formate.
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Sodium Formate (NaHCO2)
-
Hydrogen Peroxide (H2O2)
-
Phosphate Buffer (pH 7.4)
-
EPR spectrometer
-
UV lamp (254 nm)
Procedure:
-
Prepare a solution containing 50 mM DMPO and 1 M sodium formate in phosphate buffer (pH 7.4).
-
Add hydrogen peroxide to a final concentration of 10 mM.
-
Transfer the solution to a flat quartz EPR cell.
-
Initiate the reaction by irradiating the sample with a UV lamp (254 nm) directly within the EPR spectrometer cavity.
-
Record the EPR spectrum. The characteristic sextet signal of the DMPO-•CO2− adduct should be observed.[1]
Diagram 1: Experimental Workflow for EPR Spin Trapping of Carboxyl Radicals
Caption: Workflow for generating and detecting carboxyl radicals using DMPO spin trap and EPR spectroscopy.
Alternative Methods for this compound Detection
While EPR spin trapping is a powerful technique, other methods can be employed for the detection and quantification of radicals or their products, each with its own set of advantages and limitations.
Fluorescence Spectroscopy
Fluorescence-based probes offer high sensitivity and are suitable for cellular imaging. These probes are typically designed to exhibit a change in fluorescence upon reaction with a specific radical.
-
Principle: A non-fluorescent or weakly fluorescent molecule is designed to react with the target radical, leading to a highly fluorescent product. The intensity of the fluorescence is proportional to the concentration of the radical.
-
Advantages: High sensitivity, potential for real-time monitoring and cellular imaging.
-
Limitations: Probes specific for the this compound are not widely available. Many fluorescent probes for ROS lack specificity and can react with a range of different radical species.
Diagram 2: General Mechanism of a Fluorescence-Based Radical Probe
Caption: Principle of a turn-on fluorescent probe for radical detection.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the stable end-products of radical reactions or, in combination with other detectors, the spin adducts themselves.
-
Principle: HPLC separates molecules based on their physicochemical properties. When coupled with a suitable detector (e.g., UV-Vis, mass spectrometry), it can be used to quantify specific molecules in a complex mixture. For radical detection, this often involves derivatization or analyzing the stable products formed from radical reactions. A more advanced technique combines HPLC with EPR (HPLC-EPR) to separate different spin adducts before their detection.
-
Advantages: High accuracy and reproducibility for quantification of stable molecules. HPLC-EPR can resolve and identify multiple radical adducts in a single sample.
-
Limitations: HPLC is an indirect method for detecting transient radicals as it measures stable products. The sensitivity for direct detection of radical adducts can be lower than EPR alone.
Diagram 3: Logical Flow of HPLC-Based Radical Detection
Caption: Workflow for indirect detection of carboxyl radicals via HPLC analysis of stable end-products.
Comparative Analysis of Detection Methods
Table 2: Performance Comparison of this compound Detection Methods
| Feature | EPR with Spin Trapping | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Direct Detection | Yes | Indirect (detects reaction product) | Indirect (detects stable products or separated adducts) |
| Specificity | High (with appropriate spin trap) | Variable (probe-dependent) | High (for specific product analysis) |
| Sensitivity | Moderate | High | High (for stable products) |
| Quantitative | Semi-quantitative to quantitative | Quantitative | Highly quantitative |
| Cellular Imaging | Limited | Yes | No |
| Instrumentation | Specialized (EPR spectrometer) | Common (Fluorometer/Microscope) | Common (HPLC system) |
| Key Advantage | Direct evidence of radical formation and structural information. | High sensitivity and suitability for live-cell imaging. | Excellent for quantifying stable end-products of radical damage. |
| Key Limitation | Adduct instability can be a challenge; specialized equipment. | Lack of highly specific probes for carboxyl radicals. | Indirect nature of detection for transient radicals. |
Conclusion
Alternative methods such as fluorescence spectroscopy and HPLC offer complementary information. Fluorescence microscopy excels in providing spatial information within cellular systems, though it often lacks the specificity of EPR. HPLC is a powerful tool for the precise quantification of the downstream consequences of this compound activity by measuring stable end-products.
For researchers aiming to definitively identify and characterize carboxyl radicals, EPR with a suitable spin trap like DMPO remains the method of choice. However, a multi-faceted approach that incorporates fluorescence or chromatographic techniques can provide a more complete picture of the role of carboxyl radicals in complex biological and chemical systems. The choice of methodology should be guided by the specific research question, the required level of specificity and sensitivity, and the available instrumentation.
References
Unraveling Carboxyl Radical Reactivity: A Guide to Kinetic Isotope Effect Studies
For researchers, scientists, and drug development professionals, understanding the fleeting nature of carboxyl radicals is paramount for harnessing their synthetic potential and elucidating biochemical pathways. The kinetic isotope effect (KIE) serves as a powerful tool to probe the transition states of their reactions, offering invaluable mechanistic insights. This guide provides a comparative overview of KIE studies on carboxyl radical reactions, supported by experimental data and detailed protocols.
The study of carboxyl radicals, highly reactive intermediates, is crucial in various chemical and biological processes, including decarboxylation and hydrogen atom transfer (HAT) reactions. Determining the KIE by isotopically labeling reactants allows for the elucidation of bond-breaking and bond-forming events in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step, whereas secondary KIEs (kH/kD ≈ 1) provide information about changes in the hybridization state of the atom bearing the isotope.[1][2][3]
Comparative Analysis of Kinetic Isotope Effects in this compound Reactions
The magnitude of the KIE can provide detailed information about the transition state of a reaction involving a this compound. The following table summarizes key quantitative data from various studies on this compound reactions.
| Reaction Type | Substrate | Isotope | k_light / k_heavy | Temperature (°C) | Method of Radical Generation | Reference |
| Thermal Decarboxylation | 2,2-Dimethyl-4-phenylbut-3-enoic acid | ²H (in COOH) | 2.87 ± 0.23 | 286 | Thermal | [4] |
| Thermal Decarboxylation | 2,2-Dimethyl-4-phenylbut-3-enoic acid | ¹⁴C (in COOH) | 1.035 ± 0.010 | 278 | Thermal | [4] |
| Enzymatic Decarboxylation | S-adenosylmethionine | ³H (from solvent) | 4.5 | Not specified | Enzymatic (S-adenosylmethionine decarboxylase) | [5] |
| Uncatalyzed Decarboxylation | Mandelylthiamin | ¹³C | 1.058 | 25 | Uncatalyzed | [6] |
| C-H Abstraction | Ethanol | ²H (on Cα) | 1.96 | Not specified | Reaction with •OH radicals | [7] |
| C-H Abstraction | Ethanol | ²H (on Cβ) | 3.4 | Not specified | Reaction with •OH radicals | [7] |
Experimental Methodologies for KIE Studies
Accurate determination of KIEs in this compound reactions requires meticulous experimental design and execution. The generalized protocol below outlines the key steps involved.
General Experimental Protocol for Determining KIEs
-
Synthesis of Isotopically Labeled Substrates: Prepare the carboxylic acid substrate with the desired isotope (e.g., deuterium, carbon-13) at the position of interest. For intermolecular KIE studies, both the labeled and unlabeled substrates are required. For intramolecular studies, the label is incorporated within the same molecule.[8]
-
Generation of Carboxyl Radicals: Employ a suitable method to generate the carboxyl radicals. Common methods include:
-
Photoredox Catalysis: Utilizes a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) from the carboxylate to generate the this compound.[9][10]
-
Kolbe Electrolysis: An electrochemical method where the electrolysis of a carboxylate salt solution generates carboxyl radicals at the anode.[11][12]
-
Hunsdiecker Reaction: Involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an acyl hypohalite, which then fragments into a this compound.[13][14][15]
-
Thermal or Photochemical Decomposition: Some precursors, like peroxy esters, can be thermally or photochemically induced to generate carboxyl radicals.
-
-
Kinetic Measurements:
-
Intermolecular KIE: Conduct parallel reactions with the unlabeled and labeled substrates under identical conditions. Monitor the reaction progress by measuring the disappearance of the reactant or the formation of the product over time using techniques like GC, HPLC, or NMR spectroscopy. The ratio of the rate constants (k_light / k_heavy) gives the KIE.[16][17]
-
Intramolecular KIE: A single reaction is performed with a substrate containing both isotopic labels. The ratio of the products resulting from the cleavage of the different isotopic bonds is determined at low conversion, which directly provides the KIE.[8]
-
-
Product Analysis: Characterize the reaction products using standard analytical techniques (NMR, mass spectrometry, etc.) to confirm the reaction pathway and quantify the isotopic distribution in the products for intramolecular KIE studies.
Visualizing Reaction Mechanisms and Workflows
Diagrams are indispensable for illustrating the complex processes involved in KIE studies of this compound reactions.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Studies in decarboxylation. Part V. Kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Stereochemistry and kinetic isotope effects in the decarboxylation of S-adenosylmethionine catalyzed by the pyruvyl enzyme, S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Effect, Mechanism, and Origin of Catalysis in the Decarboxylation of Mandelylthiamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 12. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 14. Hunsdiecker Reaction [organic-chemistry.org]
- 15. byjus.com [byjus.com]
- 16. epfl.ch [epfl.ch]
- 17. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Generation of Carboxyl Radicals: Thermal vs. Photochemical Methods
For Researchers, Scientists, and Drug Development Professionals
The strategic generation of carboxyl radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including those of significant interest in medicinal chemistry and drug development. These highly reactive intermediates are pivotal for forging new carbon-carbon and carbon-heteroatom bonds through decarboxylative functionalization. This guide provides an objective comparison of the two primary strategies for generating carboxyl radicals: thermal and photochemical methods. We will delve into their respective mechanisms, operational windows, and provide supporting experimental data to aid researchers in selecting the optimal approach for their synthetic challenges.
Thermal Generation of Carboxyl Radicals
Thermal methods for generating carboxyl radicals are well-established and often rely on high temperatures to induce homolytic cleavage of precursor molecules. These classical approaches have been instrumental in the development of radical chemistry.
Mechanisms and Approaches:
-
Barton Decarboxylation: A venerable method that involves the conversion of a carboxylic acid to a thiohydroxamate ester, commonly known as a Barton ester.[1][2][3] Upon heating in the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), the Barton ester undergoes homolysis of the N-O bond to form a carboxyl radical, which then rapidly decarboxylates.[3]
-
Hunsdiecker-Kochi Reactions: This classic method involves the thermal decomposition of silver carboxylate salts in the presence of halogens to produce alkyl halides via a radical intermediate pathway.[4]
-
Persulfate-Mediated Oxidation: The thermal decomposition of persulfate salts (e.g., K₂S₂O₈) generates potent sulfate radicals (SO₄•⁻).[5][6] These radicals can then abstract a hydrogen atom from a carboxylic acid to yield a this compound. This method often requires elevated temperatures to achieve efficient persulfate decomposition.[5][6][7]
Advantages:
-
Well-established and widely understood procedures.
-
Can be amenable to large-scale synthesis.
Disadvantages:
-
Requires high temperatures, which can limit functional group tolerance and lead to side reactions.[8]
-
Often necessitates the use of stoichiometric, and sometimes toxic, reagents like tin hydrides.[2][3][9]
-
Can suffer from a lack of selectivity in complex molecular settings.
| Method | Substrate | Conditions | Yield (%) | Reference |
| Barton Decarboxylation | Adamantane-1-carboxylic acid derivative | AIBN, Bu₃SnH, Benzene, 80 °C | >90 | [Barton et al., J. Chem. Soc., Perkin Trans. 1, 1983 , 1503-1509] |
| Persulfate Oxidation | Phenylacetic acid | K₂S₂O₈, H₂O/CH₃CN, 80 °C | 75 | [Fossey et al., J. Org. Chem., 2006 , 71, 8476-8481] |
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
N-hydroxypyridine-2-thione (1.2 equiv)
-
Tributyltin hydride (1.2 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous benzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
The carboxylic acid is converted to its acid chloride by reacting with oxalyl chloride in anhydrous benzene at room temperature.
-
The resulting acid chloride is then added to a suspension of the sodium salt of N-hydroxypyridine-2-thione in benzene to form the Barton ester.
-
The crude Barton ester is dissolved in anhydrous, deoxygenated benzene.
-
Tributyltin hydride and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux (approximately 80 °C) under an inert atmosphere for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the decarboxylated alkane.
Photochemical Generation of Carboxyl Radicals
Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as a powerful and mild alternative for generating carboxyl radicals.[8] These approaches leverage the energy of photons to initiate single-electron transfer (SET) processes at ambient temperatures.
Mechanisms and Approaches:
-
Photoredox Catalysis: This is the most prevalent photochemical method. A photocatalyst (e.g., [Ru(bpy)₃]²⁺, [Ir(ppy)₂(dtbbpy)]⁺, or organic dyes like eosin Y) absorbs visible light to reach an excited state.[10] This excited state can then engage in either an oxidative or reductive quenching cycle.
-
Oxidative Quenching: The excited photocatalyst oxidizes a carboxylate anion via SET to generate a this compound, which subsequently undergoes decarboxylation.[10]
-
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing photocatalyst then reduces a carboxylic acid derivative, such as an N-(acyloxy)phthalimide (NAP), to generate a radical anion that fragments to release the this compound.[10][11]
-
-
N-(Acyloxy)phthalimides (NAPs) as Precursors: NAPs are stable, easily prepared derivatives of carboxylic acids that serve as excellent precursors for photochemical radical generation.[8][11][12] Upon irradiation with visible light in the presence of a photocatalyst, they are readily reduced to form alkyl radicals via decarboxylation.[8][11]
Advantages:
-
Extremely mild reaction conditions, often at room temperature, leading to excellent functional group tolerance.[8][10][13]
-
High degree of chemo- and regioselectivity.
-
Avoidance of harsh and toxic reagents.[8]
-
Enables novel transformations that are challenging to achieve thermally.[14]
Disadvantages:
-
Scaling up photochemical reactions can present engineering challenges.
-
The quantum yield (the efficiency of photon usage) can be low, impacting overall reaction efficiency and cost.[15]
-
Reactions can be sensitive to oxygen and ambient light.
| Method | Substrate | Photocatalyst | Light Source | Yield (%) | Quantum Yield (Φ) | Reference |
| Photoredox (Oxidative) | 4-Methoxyphenylacetic acid | [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LED | 92 | ~0.4 | [16] |
| Photoredox (Reductive) | N-(acyloxy)phthalimide of Ibuprofen | Eosin Y | Green LED (535 nm) | 85 | N/A | [8] |
| Photoredox (Reductive) | N-(acyloxy)phthalimide of 1-methyl-1-cyclohexane carboxylic acid | Ru(bpy)₃(PF₆)₂ | Visible Light | 74 | N/A | [11] |
| Iron Photocatalysis | Phenylacetic acid | Iron(III) porphyrin complex | Visible Light (>390 nm) | High | Varies | [17] |
Materials:
-
N-(acyloxy)phthalimide (NAP) derivative (1.0 equiv)
-
Alkene acceptor (1.5 equiv)
-
--INVALID-LINK--₂ (1 mol%)
-
Hantzsch ester (1.5 equiv)
-
i-Pr₂NEt (2.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-(acyloxy)phthalimide, the alkene acceptor, --INVALID-LINK--₂, Hantzsch ester, and i-Pr₂NEt.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed DCM via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.[11]
Comparative Analysis
| Feature | Thermal Generation | Photochemical Generation |
| Reaction Conditions | High temperatures (80-150 °C)[18] | Ambient temperature |
| Selectivity | Often moderate | High chemo- and regioselectivity |
| Functional Group Tolerance | Limited due to harsh conditions | Excellent, tolerates sensitive groups |
| Reagent Toxicity | Can involve toxic reagents (e.g., tin hydrides)[2][3] | Generally uses catalytic, less toxic reagents |
| Scalability | Well-established for large scale | Can be challenging, requires specialized reactors |
| Energy Input | Thermal energy (heating) | Light energy (photons) |
| Precursor Activation | Often requires derivatization (e.g., Barton esters) | Derivatization to NAPs is common and efficient[11][12] |
Visualizing the Pathways
Caption: Thermal generation via Barton decarboxylation.
Caption: Photochemical generation via a reductive quenching cycle.
References
- 1. Radical Decarboxylative Carbon–Nitrogen Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 11. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodecarboxylative C-H Alkylation of Azauracils with N-(Acyloxy)phthalimides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Cross-Validation of Experimental and Theoretical Data on the Acetate Radical Anion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical data for the acetate radical anion (CH₃COO•⁻), a key intermediate in various chemical and biological processes. By juxtaposing experimental findings with computational predictions, this document aims to offer a comprehensive resource for researchers studying radical chemistry, particularly in the context of drug development and oxidative stress.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and theoretical data for the geometric and spectroscopic properties of the acetate radical anion. This direct comparison allows for a critical evaluation of the accuracy of the computational methods employed.
| Parameter | Experimental Value | Theoretical Value (DFT B3LYP/6-31G*) |
| Geometric Parameters | ||
| C-C Bond Length (Å) | Not directly available for the radical | 1.51 |
| C-O Bond Length (Å) | 1.26 (from acetate anion)[1] | 1.26 |
| O-C-O Bond Angle (°) | ~120 (inferred from sp² hybridization) | 118.5 |
| Spectroscopic Parameters (Hyperfine Coupling Constants) | ||
| a(¹³C) (Gauss) | Not readily available in literature | Isotropic: 138.83 |
| a(¹H) (Gauss) | Not readily available in literature | Isotropic: -18.14 |
Note: Experimental data for the geometry of the transient acetate radical anion is challenging to obtain directly. The provided C-O bond length is from the stable acetate anion, which exhibits resonance and has equivalent C-O bonds.[1] Theoretical values are based on Density Functional Theory (DFT) calculations, a common computational method for studying radical species.
Experimental Protocols
The experimental characterization of carboxyl radicals like the acetate radical anion typically involves their generation in a controlled environment followed by spectroscopic detection.
Generation of Acetate Radical Anion
A common method for generating the acetate radical anion for experimental study is through photolysis of a precursor molecule . For instance, UV laser photolysis of a halogenated precursor, such as bromoacetate, can be performed in the gas phase within an ion-trap mass spectrometer. This technique allows for the isolation and subsequent study of the radical anion.
Detection by Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the detection and characterization of radical species. The key principles of this method are:
-
Sample Preparation: The radical is generated in a suitable matrix, which can be a liquid solution, a frozen matrix at cryogenic temperatures, or in the gas phase.
-
Magnetic Field Application: The sample is placed in a strong, static magnetic field. This field causes the unpaired electron's magnetic moment to align in one of two possible spin states.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency.
-
Resonance Condition: At a specific magnetic field strength, the energy difference between the two spin states matches the energy of the microwave photons, leading to absorption of the microwaves. This is the resonance condition.
-
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹³C, ¹H) splits the ESR signal into multiple lines. The spacing of these lines, known as the hyperfine coupling constant, provides valuable information about the electronic structure and the identity of the radical.
Theoretical Methodology
Computational chemistry provides a powerful tool to predict and understand the properties of transient species like the acetate radical anion.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For the acetate radical anion, the following computational protocol is typically employed:
-
Functional and Basis Set Selection: A combination of a functional and a basis set is chosen. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost. The 6-31G * basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms, which are important for describing the geometry and electronic properties of molecules containing heteroatoms.
-
Geometry Optimization: The geometry of the acetate radical anion is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This provides the theoretical bond lengths and angles.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational frequencies.
-
Hyperfine Coupling Constant Calculation: The hyperfine coupling constants are calculated from the optimized electronic structure. This involves determining the spin density at the positions of the magnetic nuclei.
Visualizing the Workflow and Radical Chemistry
The following diagrams, generated using Graphviz, illustrate the logical workflow of comparing experimental and theoretical data and a representative reaction pathway involving a carboxyl radical.
References
Assessing the Dual Reactivity of Carboxyl Radicals: A Guide to Electrophilicity and Nucleophilicity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of transient species like carboxyl radicals is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides an objective comparison of the electrophilic and nucleophilic characteristics of carboxyl radicals, supported by experimental kinetic data, detailed methodologies, and clear visualizations of the underlying chemical principles.
Carboxyl radicals (RCOO•) are pivotal, yet fleeting, intermediates in numerous chemical transformations, including polymerization, decarboxylation, and addition reactions. Their reactivity is governed by a delicate balance between electrophilicity (tendency to attack electron-rich sites) and nucleophilicity (tendency to attack electron-poor sites). This dual nature, often termed "philicity," dictates their reaction pathways and selectivity. Generally, radicals are classified as electrophilic if they react faster with electron-rich substrates and nucleophilic if they react more readily with electron-poor ones.
Comparative Reactivity: A Quantitative Look
The reactivity of carboxyl radicals, specifically aroyloxyl radicals, has been quantified using techniques such as laser flash photolysis. By generating these radicals via the photolysis of diaroyl peroxides, researchers can measure their absolute rate constants with a variety of substrates. This data provides direct insight into their philicity.
A study on the kinetics of substituted benzoyloxyl radicals reveals their electrophilic nature. The radicals react rapidly with electron-rich substrates like triethylamine and the double bond of cyclohexene, while their reaction with a less electron-rich C-H bond in cyclohexane is significantly slower. The introduction of an electron-donating group (e.g., 4-CH₃O) on the benzoyloxyl radical slightly decreases its reactivity, consistent with a reduction in its electrophilicity. Conversely, electron-withdrawing groups (e.g., 4-Cl) are expected to enhance electrophilicity.
Below is a summary of absolute rate constants for the reactions of various substituted benzoyloxyl radicals with several organic substrates at ambient temperature in a CCl₄ solution.
| Radical (ArCOO•) | Substrate | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) |
| 4-CH₃OC₆H₄COO• | 4-CH₃OC₆H₄C(O)OOH | H-abstraction | 1.1 x 10⁸ |
| Cyclohexane | H-abstraction | < 1 x 10⁶ | |
| Cyclohexene | Addition / H-abstraction | 1.4 x 10⁷ | |
| 1,4-Cyclohexadiene | H-abstraction | 7.9 x 10⁷ | |
| Triethylamine | e⁻ transfer / H-abstraction | 1.1 x 10⁸ | |
| 2,6-Di-t-butyl-4-methylphenol | H-abstraction | 1.2 x 10⁹ | |
| 4-CH₃C₆H₄COO• | 4-CH₃C₆H₄C(O)OOH | H-abstraction | 1.4 x 10⁸ |
| Cyclohexane | H-abstraction | 1.0 x 10⁶ | |
| Cyclohexene | Addition / H-abstraction | 2.5 x 10⁷ | |
| 1,4-Cyclohexadiene | H-abstraction | 9.0 x 10⁷ | |
| Triethylamine | e⁻ transfer / H-abstraction | 1.7 x 10⁸ | |
| 2,6-Di-t-butyl-4-methylphenol | H-abstraction | 1.4 x 10⁹ | |
| C₆H₅COO• | C₆H₅C(O)OOH | H-abstraction | 1.8 x 10⁸ |
| Cyclohexane | H-abstraction | 1.8 x 10⁶ | |
| Cyclohexene | Addition / H-abstraction | 3.5 x 10⁷ | |
| 1,4-Cyclohexadiene | H-abstraction | 1.3 x 10⁸ | |
| Triethylamine | e⁻ transfer / H-abstraction | 2.2 x 10⁸ | |
| 2,6-Di-t-butyl-4-methylphenol | H-abstraction | 1.6 x 10⁹ | |
| 4-ClC₆H₄COO• | 4-ClC₆H₄C(O)OOH | H-abstraction | 2.2 x 10⁸ |
| Cyclohexane | H-abstraction | 2.5 x 10⁶ | |
| Cyclohexene | Addition / H-abstraction | 5.0 x 10⁷ | |
| 1,4-Cyclohexadiene | H-abstraction | 1.7 x 10⁸ | |
| Triethylamine | e⁻ transfer / H-abstraction | 2.5 x 10⁸ | |
| 2,6-Di-t-butyl-4-methylphenol | H-abstraction | 1.8 x 10⁹ |
Data sourced from studies on aroyloxyl radical kinetics.
Visualizing Carboxyl Radical Reactivity
The primary reaction pathways for a this compound dictate its synthetic utility. These competing pathways include decarboxylation, addition to unsaturated systems, and hydrogen atom abstraction. The preferred pathway is influenced by the radical's structure and the nature of the substrate.
Caption: Competing reaction pathways for a this compound.
Experimental Protocols
Determination of Aroyloxyl Radical Reaction Rate Constants via Nanosecond Laser Flash Photolysis (LFP)
This protocol outlines the methodology for generating aroyloxyl radicals and measuring their kinetic behavior using LFP with transient absorption spectroscopy.
1. Sample Preparation:
-
Precursor Solution: Prepare a solution of the desired diaroyl peroxide (e.g., dibenzoyl peroxide) in a suitable, transparent solvent (e.g., CCl₄ or acetonitrile) with a concentration adjusted to have an optical density of approximately 0.3-0.7 at the laser excitation wavelength.
-
Substrate Addition: For kinetic measurements, add a known concentration of the substrate with which the radical's reactivity is to be measured.
-
Degassing: Transfer the solution to a 1 cm x 1 cm quartz cuvette. Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes immediately prior to the experiment to remove dissolved oxygen, which can quench the radical species.
2. Laser Flash Photolysis (LFP) System:
-
Excitation Source (Pump): A nanosecond pulsed laser, such as an Nd:YAG laser, is used to generate the radicals.[1] The third harmonic (355 nm) or fourth harmonic (266 nm) is typically employed for the photolysis of peroxide precursors.[1][2] The laser pulse width should be significantly shorter than the lifetime of the transient species being studied (e.g., 5-10 ns).
-
Monitoring Source (Probe): A high-intensity, continuous-wave lamp (e.g., a Xenon arc lamp) produces a white light probe beam that passes through the sample, perpendicular to the excitation laser path.
-
Detection System: The probe light, after passing through the sample, is focused into a monochromator to select a specific wavelength at which the transient radical absorbs. The light intensity is then measured by a fast photodetector, such as a photomultiplier tube (PMT).[1]
-
Data Acquisition: The signal from the PMT is recorded by a digital oscilloscope, which is triggered by the laser pulse. This allows for the measurement of the change in absorbance over time (from nanoseconds to milliseconds).[1]
3. Data Acquisition and Analysis:
-
Transient Spectrum: To identify the radical, record the transient absorption spectrum by measuring the change in absorbance (ΔOD) at various wavelengths immediately after the laser flash. Aroyloxyl radicals typically show broad, weak absorptions in the visible region (e.g., ~720 nm).
-
Kinetic Measurements: Set the monochromator to the wavelength of maximum absorption for the aroyloxyl radical. Record the decay of the transient absorption signal over time following the laser pulse.
-
Rate Constant Determination: The observed decay of the radical follows pseudo-first-order kinetics in the presence of a substrate. The observed rate constant (k_obs) is determined by fitting the decay trace to an exponential function. By measuring k_obs at various substrate concentrations ([S]), the bimolecular rate constant (k) can be determined from the slope of a plot of k_obs versus [S], according to the equation: k_obs = k_0 + k[S], where k_0 is the decay rate in the absence of the substrate.
Caption: Workflow for a Laser Flash Photolysis (LFP) experiment.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carboxyl Radical Reaction Waste
Essential guidelines for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from chemical reactions involving carboxyl radicals.
Carboxyl radicals are highly reactive intermediates utilized in a variety of synthetic organic chemistry applications, including decarboxylation reactions.[1][2][3][4][5] Due to their transient nature, proper disposal procedures focus on the safe management of the entire reaction waste stream rather than the radicals themselves. This guide provides a step-by-step approach to ensure the safe quenching of residual reactive species, neutralization, and appropriate disposal of all materials, aligning with standard laboratory safety practices and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any experiment that generates carboxyl radicals, a thorough risk assessment is paramount.[6] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn. It is crucial to have spill kits readily available that are appropriate for the specific chemicals being used.[7]
Step-by-Step Waste Disposal Procedure
The following is a generalized procedure for the safe handling and disposal of waste from a typical reaction involving the generation of carboxyl radicals. Specific details may need to be adjusted based on the precise reagents, solvents, and scale of the reaction.
Step 1: Quenching of Reactive Species
Once the reaction is complete, the primary safety concern is the presence of any unreacted starting materials or residual radical species.
-
Action: Slowly add a radical scavenger to the reaction mixture with stirring. Common and effective radical scavengers include:
-
Triphenylmethane
-
1,4-Cyclohexadiene
-
Thiols (e.g., thiophenol, dodecanethiol)[4]
-
-
Rationale: The scavenger will react with and neutralize any remaining highly reactive radicals, rendering the mixture safer to handle.
Step 2: Neutralization of the Reaction Mixture
Many reactions that generate carboxyl radicals may be conducted under acidic or basic conditions. Neutralization is a critical step to prevent hazardous reactions during storage and disposal.
-
Action:
-
If the reaction is acidic, slowly add a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) until the pH is neutral (pH 6-8).
-
If the reaction is basic, slowly add a dilute aqueous solution of a weak acid (e.g., acetic acid) until the pH is neutral.
-
-
Caution: Perform neutralization slowly and with cooling if necessary, as it can be an exothermic process.
Step 3: Segregation of Waste Streams
Proper segregation of chemical waste is essential for safe and compliant disposal.[7][8]
-
Action:
-
Rationale: Different categories of chemical waste require specific disposal methods, such as incineration or chemical treatment.[8][9] Mixing incompatible waste streams can create hazardous situations and complicate the disposal process.
Step 4: Containerization and Labeling
All waste must be stored in appropriate, sealed containers.
-
Action:
-
Use containers that are compatible with the chemical nature of the waste.
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.[9][10]
-
Label each waste container clearly with "Hazardous Waste," the full chemical names of the contents (not abbreviations), and the approximate percentages of each component.[8]
-
-
Rationale: Proper labeling is a regulatory requirement and ensures that those handling the waste are aware of its contents and associated hazards.
Step 5: Disposal
-
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Important: Never dispose of chemical waste down the sanitary sewer or in the regular trash.[7][8][11]
Data on Common Reagents and Solvents
The following table summarizes key information for common substances used in reactions that may generate carboxyl radicals. This information is critical for conducting a thorough risk assessment and for proper waste segregation and labeling.
| Substance | Role in Reaction | Primary Hazards | Recommended Disposal Route |
| Carboxylic Acids | Starting Material | Corrosive | Neutralize and dispose of as aqueous or organic waste depending on solubility. |
| Peroxides (e.g., Benzoyl Peroxide) | Initiator | Oxidizer, Explosive (when heated) | Quench unreacted peroxide, dispose of as organic waste. |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Catalyst | Toxic, Heavy Metal | Collect separately for potential recovery or dispose of as heavy metal waste.[1] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Solvent | Toxic, Carcinogen | Collect in designated halogenated organic waste containers.[8][9] |
| Non-Halogenated Solvents (e.g., Toluene, Acetonitrile) | Solvent | Flammable, Toxic | Collect in designated non-halogenated organic waste containers.[8][9] |
| Radical Scavengers (e.g., Thiols) | Quenching Agent | Toxic, Malodorous | Dispose of in the appropriate organic waste stream. |
Experimental Protocol: General Quenching Procedure
This protocol outlines a general method for quenching a reaction mixture that may contain residual carboxyl radicals.
-
Preparation: Ensure the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS). Prepare a solution of a radical scavenger (e.g., 1.2 equivalents of triphenylmethane) in a small amount of the reaction solvent.
-
Quenching: While maintaining an inert atmosphere (if applicable) and stirring the reaction mixture at room temperature, slowly add the radical scavenger solution dropwise.
-
Monitoring: Monitor the quenching process. The disappearance of any colored intermediates may indicate the consumption of radical species. Allow the mixture to stir for an additional 30 minutes to ensure complete quenching.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the product. The resulting aqueous and organic layers should be segregated and disposed of as described in the waste disposal procedure above.
Logical Workflow for Carboxyl Radical Waste Disposal
The following diagram illustrates the decision-making process for the safe disposal of waste from reactions involving carboxyl radicals.
Caption: Workflow for the safe disposal of this compound reaction waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound reactions and ensure the safe and environmentally responsible disposal of chemical waste. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. How to Free Trapped Radicals from Carboxyl----Chinese Academy of Sciences [english.cas.cn]
- 2. How to free the trapped radicals from the carboxyl? | EurekAlert! [eurekalert.org]
- 3. How to free the trapped radicals from the carboxyl? - Scientists creates a cheap and simple visible light catalytic system [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. unsw.edu.au [unsw.edu.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. epfl.ch [epfl.ch]
Essential Safety and Logistical Framework for Handling Carboxyl Radicals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational planning, and disposal of carboxyl radicals, transient but highly reactive species pivotal in various synthetic pathways.
Carboxyl radicals (R-C(O)O•) are highly reactive intermediates generated from carboxylic acids, playing a crucial role in modern organic synthesis, including drug discovery and development. Their transient nature necessitates stringent safety protocols and well-defined operational and disposal plans. This document provides essential, immediate guidance for laboratory personnel working with these species, focusing on a common method of generation: visible-light photocatalytic decarboxylation of carboxylic acids using an acridine-based photocatalyst.
Immediate Safety and Handling Protocols
The primary hazards associated with carboxyl radicals stem from their high reactivity and the hazardous nature of the precursor materials and catalysts used in their generation. Direct handling of carboxyl radicals is not feasible due to their short lifespan. Therefore, safety measures focus on the entire experimental setup for their in situ generation and subsequent reactions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety during all stages of the experimental process, from setup to waste disposal.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be splash-proof and provide full coverage to protect against chemical splashes from solvents and precursors. |
| Face Shield | To be worn over safety goggles, providing an additional layer of protection against potential splashes or minor explosions, especially when working with larger volumes or under pressure. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Provides protection against incidental contact with solvents, carboxylic acid precursors, and the acridine photocatalyst. Gloves should be changed immediately upon contamination. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Essential due to the use of flammable organic solvents. The lab coat should be fully buttoned. |
| Long Pants and Closed-toe Shoes | To protect the skin from spills and splashes. | |
| Respiratory Protection | Fume Hood | All manipulations involving the photocatalyst, solvents, and the reaction itself must be performed within a certified chemical fume hood to prevent inhalation of volatile and potentially toxic compounds. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department. |
Operational Plan: Generating Carboxyl Radicals via Photocatalysis
This section outlines a detailed experimental protocol for the generation of carboxyl radicals from a generic carboxylic acid using a commercially available acridine photocatalyst under visible light irradiation. This method is advantageous due to its mild reaction conditions.[1][2]
Materials and Equipment
-
Reactants: Carboxylic acid, acridine photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate), and a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Equipment: Schlenk flask or a similar reaction vessel, magnetic stirrer and stir bar, blue LED light source (e.g., 40W, λ = 450 nm), nitrogen or argon gas supply for inert atmosphere, and standard laboratory glassware.
Experimental Protocol: Step-by-Step
-
Preparation: In a chemical fume hood, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the acridine photocatalyst (0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired solvent (e.g., 5 mL of dichloromethane) to the flask.
-
Degassing: Seal the flask and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen, which can quench the photocatalytic cycle.
-
Initiation of Reaction: Place the sealed flask on a magnetic stirrer and position the blue LED light source approximately 5-10 cm from the flask.
-
Irradiation and Reaction: Begin stirring and turn on the LED light to initiate the reaction. The reaction is typically run at room temperature.
-
Monitoring: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking small aliquots from the reaction mixture at regular intervals.
-
Quenching: Once the reaction is complete, turn off the light source. The reaction can be quenched by exposing the mixture to air (oxygen).
Experimental Workflow Diagram
Caption: A step-by-step workflow for the photocatalytic generation of carboxyl radicals.
Signaling Pathway: Photocatalytic Cycle
The generation of carboxyl radicals in this system proceeds through a photocatalytic cycle. The acridine photocatalyst, upon absorption of visible light, enters an excited state. In this state, it can engage in a single-electron transfer (SET) with the carboxylic acid, leading to the formation of a carboxyl radical and a reduced form of the photocatalyst. The this compound can then undergo decarboxylation to form an alkyl or aryl radical, which can participate in subsequent reactions.
Caption: The photocatalytic cycle for the generation of carboxyl radicals from carboxylic acids.
Disposal Plan
Proper disposal of waste generated from these experiments is crucial to ensure laboratory and environmental safety. All waste must be treated as hazardous.[3]
Waste Segregation and Collection
-
Liquid Waste: All liquid waste, including the reaction mixture and any solvent used for cleaning glassware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
-
Solid Waste: Contaminated solid waste, such as used gloves, pipette tips, and absorbent materials from spills, should be collected in a separate, labeled hazardous waste bag or container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Neutralization (if applicable): If the reaction mixture is acidic, it should be neutralized with a suitable base (e.g., sodium bicarbonate solution) before being added to the waste container. This should be done cautiously in a fume hood, as it may generate gas.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including the solvent, unreacted carboxylic acid, and photocatalyst), and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not pour any of the waste down the drain.[3]
By adhering to these rigorous safety, operational, and disposal protocols, researchers can safely harness the synthetic potential of carboxyl radicals while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
